3,4-Dihydro-2H-pyran-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydropyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-5-3-1-2-4-7-5/h2,4H,1,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFDLKXOSOFUIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181179 | |
| Record name | 2H-Pyran-2-one, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26638-97-1 | |
| Record name | 3,4-Dihydro-2H-pyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26638-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-2-one, 3,4-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026638971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran-2-one, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxy-4-pentenoic acid d-lactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040145 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties and Structure of 3,4-Dihydro-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydro-2H-pyran-2-one, a member of the δ-lactone class of organic compounds, is a heterocyclic molecule of significant interest in synthetic and medicinal chemistry. Its structure, featuring a six-membered ring containing an ester group and a carbon-carbon double bond, provides a versatile scaffold for the synthesis of a wide array of more complex molecules, including natural products and pharmacologically active agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, intended to serve as a valuable resource for professionals in research and drug development.
Chemical Structure and Identification
The fundamental structure of this compound consists of a pyran ring system with a ketone group at the second position and a double bond between the fifth and sixth carbons.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 3,4-dihydropyran-2-one[1] |
| CAS Number | 26638-97-1[1] |
| Molecular Formula | C₅H₆O₂[1] |
| Molecular Weight | 98.10 g/mol [1] |
| Canonical SMILES | C1CC(=O)OC=C1 |
| InChI Key | VEFDLKXOSOFUIN-UHFFFAOYSA-N[1] |
Physicochemical Properties
Experimentally determined physical properties for the unsubstituted this compound are not widely reported. The data presented below are primarily computed values from publicly available databases. For comparison, experimental data for the closely related saturated analogue, δ-valerolactone, is often used as an estimate.
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 98.10 g/mol | PubChem[1] |
| XLogP3-AA | 0.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 98.036779430 g/mol | PubChem[1] |
| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |
| Heavy Atom Count | 7 | PubChem[1] |
Spectroscopic Data
Detailed spectroscopic data for the unsubstituted this compound is limited in the public domain. The following represents expected spectral characteristics based on its structure and data from related compounds.
Table 3: Predicted Spectroscopic Data for this compound
| Spectrum | Predicted Peaks/Shifts |
| ¹H NMR | Protons adjacent to the carbonyl (C3) and the oxygen (C6) would be deshielded. Olefinic protons would appear in the downfield region. |
| ¹³C NMR | The carbonyl carbon (C2) would show a characteristic peak in the downfield region (~170 ppm). Olefinic carbons (C5 and C6) would also be in the downfield region. |
| IR Spectroscopy | A strong absorption band corresponding to the C=O stretch of the lactone would be prominent (~1720-1740 cm⁻¹). A C=C stretching vibration would also be present. |
Synthesis of this compound
General Synthetic Strategies
-
N-Heterocyclic Carbene (NHC) Catalysis: NHCs are versatile organocatalysts that can facilitate the synthesis of 3,4-dihydropyran-2-ones through various cycloaddition reactions, such as [4+2] and [3+3] cycloadditions. These reactions often utilize α,β-unsaturated aldehydes as starting materials. The NHC activates the aldehyde to form a Breslow intermediate, which then undergoes further reactions to yield the dihydropyranone ring system.
-
Ring-Closing Metathesis (RCM): RCM is a powerful tool for the formation of cyclic compounds. For the synthesis of 3,4-dihydropyran-2-ones, an appropriate diene-containing ester can be subjected to RCM using a ruthenium-based catalyst, such as Grubbs' catalyst, to form the unsaturated lactone ring. A potential workflow for this approach is illustrated below.
-
Lactonization of Hydroxy Acids: The intramolecular esterification of a suitable γ,δ-unsaturated-δ-hydroxy carboxylic acid can lead to the formation of the 3,4-dihydropyran-2-one ring. This reaction is typically acid-catalyzed.
Reactivity and Chemical Properties
The reactivity of this compound is dictated by the presence of the α,β-unsaturated lactone moiety. This functional group makes the molecule susceptible to a variety of transformations.
-
Nucleophilic Addition: The electrophilic nature of the carbonyl carbon and the β-carbon of the enone system makes them susceptible to attack by nucleophiles. Michael addition (1,4-conjugate addition) is a common reaction pathway.
-
Diels-Alder Reactions: The electron-deficient double bond can act as a dienophile in Diels-Alder reactions with suitable dienes, providing a route to complex polycyclic structures.
-
Reduction: The carbonyl group and the double bond can be reduced using various reducing agents to afford saturated lactones or diols.
-
Ring-Opening Reactions: The lactone can be hydrolyzed under acidic or basic conditions to yield the corresponding open-chain hydroxy acid.
The following diagram illustrates the general reactivity of the 3,4-dihydropyran-2-one core.
Biological Activity and Applications in Drug Development
While specific biological data for the unsubstituted this compound is sparse, the dihydropyran-2-one scaffold is a common motif in a variety of biologically active natural products and synthetic molecules. Derivatives have shown a broad range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.
For instance, derivatives of the related 3,4-dihydro-2H-pyran-2-carboxaldehyde have been investigated as potent adenosine (B11128) A₂A and A₃ receptor agonists, highlighting the potential of this heterocyclic system in modulating specific biological targets.[2] The pyran ring is also found in compounds with activity against Alzheimer's disease. The development of new synthetic methodologies for this scaffold is therefore of high interest to medicinal chemists for the generation of novel therapeutic agents.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in organic synthesis and drug discovery. While comprehensive experimental data for the parent compound is not extensively available, the known reactivity of its derivatives and the various synthetic routes to the core structure provide a solid foundation for its use in the development of novel chemical entities. Further research into the specific properties and biological activities of the unsubstituted and variously substituted 3,4-Dihydro-2H-pyran-2-ones is warranted to fully exploit the potential of this versatile scaffold.
References
3,4-Dihydro-2H-pyran-2-one IUPAC nomenclature and CAS number
IUPAC Nomenclature: 3,4-dihydropyran-2-one[1] CAS Number: 26638-97-1[1]
This technical guide provides a comprehensive overview of 3,4-Dihydro-2H-pyran-2-one, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis protocols, spectroscopic data, and biological activities, with a focus on providing actionable information for laboratory and research applications.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₆O₂ | PubChem[1] |
| Molecular Weight | 98.10 g/mol | PubChem[1] |
| Synonyms | 5-Hydroxy-4-pentenoic acid δ-lactone, dihydropyranone, 4,5-Dehydrovalerolactone, 3,4-Dihydro-2H-pyron | PubChem[1] |
Spectroscopic Data
¹H and ¹³C NMR Data
No complete, verified ¹H and ¹³C NMR spectra for the unsubstituted this compound were found in the reviewed literature. The following data is for (3,4-dihydro-2H-pyran-5-yl)-oxo-acetic acid methyl ester.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | 4.13 (t, J=5.2 Hz) | 68.1 |
| H-3 | 1.90 (dt, J=6.2, 5.2 Hz) | 17.7 |
| H-4 | 2.27 (t, J=6.2 Hz) | 20.7 |
| C-5 | - | 114.4 |
| C-6 | - | 163.6 |
| C=O (lactone) | - | 184.6 |
| OCH₃ | 3.82 (s) | 52.7 |
| C=O (ester) | - | 164.2 |
Source: Lamarque et al., Magnetic Resonance in Chemistry.[2]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Interpretation |
| 1725 | C=O stretch (ester) |
| 1660, 1610 | C=O stretch (conjugated ketone) |
Source: Lamarque et al., Magnetic Resonance in Chemistry.[2]
Mass Spectrometry (MS)
| m/z | Interpretation |
| 98 | [M]⁺ |
Source: PubChem.
Synthesis of this compound
The synthesis of the 3,4-dihydropyran-2-one scaffold can be achieved through various modern organic chemistry methodologies. Key among these are N-heterocyclic carbene (NHC) organocatalysis and ring-closing metathesis.
N-Heterocyclic Carbene (NHC) Catalyzed Synthesis
One of the most versatile methods for the synthesis of 3,4-dihydropyran-2-ones involves the use of N-heterocyclic carbenes as organocatalysts.[3][4] This approach allows for cycloaddition reactions under mild conditions. The general mechanism involves the in-situ formation of the free NHC, which then acts as a nucleophile.
Note: This is a generalized protocol for the synthesis of dihydropyranone derivatives. Specific conditions will vary depending on the substrates and catalyst used.
-
Catalyst Preparation: To a solution of the NHC precursor (e.g., an imidazolium (B1220033) or triazolium salt) in a dry, inert solvent (e.g., THF, CH₂Cl₂), a base (e.g., DBU, NaH) is added under an inert atmosphere (N₂ or Ar) to generate the free carbene in situ.
-
Reaction Mixture: The aldehyde substrate is added to the reaction vessel, followed by the dicarbonyl compound.
-
Reaction Conditions: The reaction is typically stirred at room temperature for several hours to days. Reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel.
Caption: General workflow for the synthesis of dihydropyranones using NHC catalysis.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis provides an alternative route to the 3,4-dihydropyran-2-one core.[2] This method is particularly useful for constructing the ring system from acyclic precursors.
-
Substrate Preparation: An appropriate diene-containing ester is synthesized.
-
Metathesis Reaction: The diene is dissolved in a suitable solvent (e.g., CH₂Cl₂), and a ruthenium-based metathesis catalyst (e.g., Grubbs' catalyst) is added.
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating under an inert atmosphere.
-
Work-up and Purification: The solvent is removed, and the crude product is purified by column chromatography.
Biological Activity of Dihydropyranone Derivatives
While specific biological activity data for the parent this compound is limited in the available literature, numerous studies have demonstrated the significant biological potential of its derivatives. These compounds have shown promise as anticancer and antimicrobial agents. The dihydropyranone scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in various bioactive natural products.
Anticancer Activity
Derivatives of the 3,4-dihydropyran-2-one core have been evaluated for their cytotoxic effects against a range of cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis.
| Derivative Class | Cell Line | IC₅₀ (µM) |
| Pyrano[3,2-c]pyridine | HepG-2 (Liver) | 3.4 ± 0.3 |
| HCT-116 (Colon) | 5.2 ± 0.1 | |
| MCF-7 (Breast) | 1.4 ± 0.6 | |
| 5-Oxo-dihydropyranopyran | MCF-7 (Breast) | 26.6 |
| SW-480 (Colon) | 34.6 | |
| 4H-Pyran | HCT-116 (Colon) | 75.10 |
Source: BenchChem.[5]
Antimicrobial Activity
Various dihydropyranone derivatives have also been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi.
| Derivative Class | Organism | MIC (µg/mL) |
| Dihydropyrimidine-2(1H)-one | E. coli | 32-64 |
| P. aeruginosa | 32-64 | |
| S. aureus | 32-64 | |
| C. albicans | 32 |
Source: Jalali et al., Research in Pharmaceutical Sciences.[6]
Signaling Pathways and Mechanisms of Action
The synthesis of 3,4-dihydropyran-2-ones via N-heterocyclic carbene catalysis proceeds through a well-defined mechanistic pathway involving several key intermediates. Understanding this pathway is crucial for optimizing reaction conditions and designing new catalysts.
NHC-Catalyzed Annulation Mechanism
Caption: Proposed mechanism for the NHC-catalyzed synthesis of 3,4-dihydropyran-2-ones.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 3,4-Dihydropyran-2-one synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3,4-Dihydro-2H-pyran-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Dihydro-2H-pyran-2-one, a heterocyclic organic compound of interest in various chemical and pharmaceutical research domains. Due to the limited availability of public domain Nuclear Magnetic Resonance (NMR) data for this specific molecule, this guide presents available experimental data for Infrared (IR) Spectroscopy and Mass Spectrometry (MS). To provide valuable context for researchers, NMR data for the closely related isomer, Dihydro-2H-pyran-3(4H)-one, is included for comparative purposes. Detailed experimental protocols for the acquisition of these spectra are also provided, alongside a visualization of a general spectroscopic analysis workflow.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound and its isomer.
Infrared (IR) Spectroscopy Data for this compound
| Frequency (cm⁻¹) | Intensity | Assignment | Reference |
| ~1740 | Strong | C=O (Carbonyl) stretch | [1] |
| ~1240 | Strong | C-O-C (Ester) stretch | Inferred |
| 2850-3000 | Medium | C-H (Alkane) stretch | Inferred |
Note: The IR spectrum for this compound is primarily characterized by a strong absorption band corresponding to the carbonyl group of the lactone.
Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity | Ion Assignment | Reference |
| 98 | High | [M]⁺ (Molecular Ion) | [1] |
| 70 | Moderate | [M - CO]⁺ | [1] |
| 42 | High | [C₃H₆]⁺ or [CH₂CO]⁺ | [1] |
Note: The mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Nuclear Magnetic Resonance (NMR) Data
¹H NMR Spectroscopic Data for Dihydro-2H-pyran-3(4H)-one
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |
| 3.94 | s | - | H-2 | [2] |
| 3.77 | t | 5.2 | H-6 | [2] |
| 2.45 | t | 6.8 | H-4 | [2] |
| 2.02 | quint | 6.0 | H-5 | [2] |
Solvent: CDCl₃[2]
¹³C NMR Spectroscopic Data for Dihydro-2H-pyran-3(4H)-one
| Chemical Shift (δ) ppm | Assignment | Reference |
| 207.5 | C-3 (C=O) | [2] |
| 74.5 | C-2 | [2] |
| 65.9 | C-6 | [2] |
| 37.4 | C-4 | [2] |
| 24.8 | C-5 | [2] |
Solvent: CDCl₃[2]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.
Materials:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Analyte (this compound)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the analyte.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Add a small amount of TMS as an internal standard (for chemical shift referencing to 0.00 ppm).
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set appropriate parameters, including pulse width, acquisition time, relaxation delay, and number of scans.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the TMS peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set appropriate parameters, noting that ¹³C NMR generally requires a larger number of scans due to the low natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the analyte by measuring its absorption of infrared radiation.
Materials:
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Analyte (this compound, as a liquid)
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer and ATR accessory are clean and dry.
-
Allow the instrument to warm up and stabilize.
-
-
Background Spectrum:
-
Acquire a background spectrum with a clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
-
Sample Analysis:
-
Place a small drop of the liquid analyte directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. A sufficient number of scans should be co-added to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the characteristic absorption bands and correlate them to specific functional groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the components of a volatile sample and determine their mass-to-charge ratio for identification.
Materials:
-
Gas chromatograph coupled to a mass spectrometer
-
Appropriate GC column (e.g., a non-polar or medium-polarity capillary column)
-
High-purity carrier gas (e.g., Helium)
-
Analyte (this compound)
-
Volatile solvent for sample dilution (e.g., dichloromethane (B109758) or hexane)
-
Autosampler vials with septa
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the analyte in a suitable volatile solvent (e.g., 1 mg/mL).
-
Transfer the solution to an autosampler vial.
-
-
Instrument Setup:
-
Set the GC oven temperature program. A typical program might start at a low temperature, ramp up to a higher temperature to elute all components, and then hold.
-
Set the injector temperature and mode (e.g., split or splitless).
-
Set the carrier gas flow rate.
-
Set the MS parameters, including the ionization mode (typically Electron Ionization, EI, at 70 eV), mass range to be scanned, and scan speed.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
The sample is vaporized and carried through the column by the carrier gas, separating the components based on their boiling points and interactions with the column's stationary phase.
-
As components elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected.
-
-
Data Analysis:
-
Analyze the resulting chromatogram to determine the retention time of the analyte.
-
Examine the mass spectrum corresponding to the analyte's peak.
-
Identify the molecular ion and characteristic fragment ions.
-
Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
References
3,4-Dihydro-2H-pyran-2-one mechanism of formation
An In-depth Technical Guide on the Mechanism of Formation of 3,4-Dihydro-2H-pyran-2-one
Introduction
This compound, commonly known as δ-valerolactone, is a six-membered cyclic ester (lactone) that serves as a significant building block in organic synthesis and a monomer for the production of biodegradable polyesters. Its synthesis and the understanding of its formation mechanisms are crucial for researchers in materials science, drug development, and fine chemical production. This document provides a detailed technical overview of the core mechanisms governing the formation of this compound, complete with quantitative data, experimental protocols, and mechanistic diagrams.
Core Mechanisms of Formation
Several synthetic strategies have been developed to produce this compound and its derivatives. The most prominent and mechanistically distinct routes include the acid-catalyzed lactonization of a hydroxy acid, the Baeyer-Villiger oxidation of a cyclic ketone, catalytic dehydrogenation of a diol, and modern organocatalytic methods.
Acid-Catalyzed Intramolecular Esterification (Lactonization)
The most fundamental route to δ-valerolactone is the acid-catalyzed intramolecular cyclization of 5-hydroxypentanoic acid.[1] This reaction is an equilibrium process favored by the formation of a stable six-membered ring.
Mechanism: The mechanism proceeds via several key steps. First, the carbonyl oxygen of the carboxylic acid is protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[2] The hydroxyl group at the 5-position then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This attack forms a tetrahedral intermediate. Subsequently, a proton is transferred from the attacking hydroxyl group to one of the hydroxyls of the former carboxyl group, creating a good leaving group (water). Finally, the elimination of a water molecule and deprotonation of the carbonyl oxygen yield the final product, δ-valerolactone.[2]
Baeyer-Villiger Oxidation of Cyclopentanone (B42830)
The Baeyer-Villiger (BV) oxidation is a powerful reaction that converts a ketone into an ester, or a cyclic ketone into a lactone, using a peroxyacid or peroxide as the oxidant.[3] The formation of δ-valerolactone from cyclopentanone is a classic example of this transformation.[4]
Mechanism: The reaction begins with the protonation of the ketone's carbonyl oxygen, increasing its electrophilicity.[3] The peroxyacid then performs a nucleophilic attack on the carbonyl carbon.[5] This addition leads to the formation of a key tetrahedral intermediate, often referred to as the Criegee intermediate.[3][6] The rate-determining step involves the concerted migration of one of the alkyl groups from the carbonyl carbon to the adjacent oxygen of the peroxide bond, coupled with the departure of a carboxylate anion.[3] For unsymmetrical ketones, the group with the higher migratory aptitude moves preferentially. Finally, deprotonation of the resulting oxocarbenium ion yields the lactone.[3]
Catalytic Dehydrogenation of 1,5-Pentanediol (B104693)
A highly efficient method for synthesizing δ-valerolactone and its derivatives involves the catalytic dehydrogenation of the corresponding 1,5-diol. This method often provides high yields and is a key industrial route.
Mechanism: The reaction typically employs a copper-based catalyst, such as copper chromite.[7] The 1,5-pentanediol is heated in the presence of the catalyst. The reaction proceeds through a stepwise dehydrogenation. First, one of the terminal alcohol groups is oxidized to an aldehyde, forming 5-hydroxypentanal. This intermediate then undergoes an intramolecular hemiacetalization to form a cyclic hemiacetal. A second dehydrogenation step converts the hemiacetal into the final lactone product, releasing a total of two molecules of hydrogen gas.
N-Heterocyclic Carbene (NHC) Catalyzed Annulation
Modern organocatalysis offers versatile routes to substituted 3,4-dihydropyran-2-ones. N-Heterocyclic carbenes (NHCs) are particularly effective in catalyzing [4+2] and [3+3] cycloaddition reactions.[8]
Mechanism: In a typical [4+2] annulation, the NHC catalyst first attacks an α,β-unsaturated aldehyde (enal), forming a Breslow intermediate. This intermediate rearranges to a homoenolate equivalent (an acyl azolium species), which then acts as a nucleophile.[8] It attacks a suitable Michael acceptor (e.g., an enone). The resulting intermediate undergoes an intramolecular cyclization (lactonization) to form the dihydropyranone ring, regenerating the NHC catalyst in the process.[9] This method allows for the synthesis of complex and chiral dihydropyranones with high enantioselectivity.[8]
Quantitative Data Presentation
The efficiency of each synthetic route varies depending on the specific substrates, catalysts, and reaction conditions employed.
| Method | Substrate(s) | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| Catalytic Dehydrogenation | 3-Methyl-1,5-pentanediol (B147205) | Copper Chromite | Neat | 195–205 | 1.5–3.0 | 90–95 | [7] |
| Baeyer-Villiger Oxidation | Cyclopentanone | m-CPBA, Cu(OTf)₂ | CH₂Cl₂ | Room Temp | - | 85-94 | [10] |
| Baeyer-Villiger Oxidation | Cyclopentanone | H₂O₂ | 1,2-dichloroethane | 70 | 2 | 99 | [4] |
| NHC-Catalyzed Annulation | α,β-Unsaturated Aldehyde, Selenyl Vinyl Ketone | NHC Catalyst B , Cs₂CO₃ | Toluene | Room Temp | 15 | up to 99 | [8] |
| NHC-Catalyzed Annulation | α-Chloro Aldehyde, α-Cyano Enone | NHC Catalyst B | - | - | - | 83-96 | [8] |
| NHC-Catalyzed Annulation | Potassium 2-oxo-3-enoate, 1,3-Dicarbonyl | NHC Catalyst O | - | - | - | up to 96 | [8] |
Experimental Protocols
Detailed methodologies are critical for reproducibility. Below are representative protocols for key synthetic transformations.
Protocol 1: Synthesis of β-Methyl-δ-valerolactone via Catalytic Dehydrogenation
This protocol is adapted from a literature procedure for a substituted analog, which illustrates the general method.[7]
-
Apparatus: A 1-liter three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser connected to a gas evolution meter.
-
Procedure:
-
Charge the flask with 197 g (1.67 moles) of 3-methyl-1,5-pentanediol and 10 g of copper chromite catalyst.[7]
-
Heat the mixture rapidly to 200°C with vigorous stirring.[7]
-
Maintain the temperature at 195–205°C for 1.5 to 3.0 hours, during which hydrogen gas will evolve.[7]
-
Monitor the reaction by measuring the volume of hydrogen evolved.
-
Upon completion, replace the reflux condenser with a Vigreux column.
-
Distill the product directly from the reaction flask under reduced pressure. The product, β-methyl-δ-valerolactone, is collected at 110–111°C/15 mm Hg.[7]
-
-
Yield: 172–180 g (90–95%).[7]
Protocol 2: General Procedure for Baeyer-Villiger Oxidation
This is a general protocol based on typical conditions found in the literature.[6]
-
Apparatus: A round-bottom flask with a magnetic stirrer.
-
Procedure:
-
Dissolve the cyclic ketone (e.g., cyclopentanone, 1.0 equiv) in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Cool the solution in an ice bath.
-
Add the peroxyacid (e.g., m-CPBA, 1.1-2.0 equiv) portion-wise to the stirred solution. An acid catalyst like trifluoroacetic acid (TFA) may be added if required.[6]
-
Allow the reaction to warm to room temperature and stir for 12-48 hours, monitoring by TLC or GC-MS.[6]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of a reducing agent like sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bicarbonate (NaHCO₃).[6]
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford the pure lactone.
-
References
- 1. When 5 -hydroxypentanoic acid is treated with an acid catalyst, it forms .. [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 4. delta-Valerolactone synthesis - chemicalbook [chemicalbook.com]
- 5. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 6. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. 3,4-Dihydropyran-2-one synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermodynamic Stability of 3,4-Dihydro-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydro-2H-pyran-2-one, also known as δ-valerolactone, is a six-membered cyclic ester (lactone) with significant applications in the synthesis of polymers, pharmaceuticals, and other fine chemicals. Its reactivity and utility are intrinsically linked to its thermodynamic stability. This technical guide provides a comprehensive overview of the thermodynamic properties of this compound, focusing on its conformational landscape, thermochemical data, thermal decomposition, and the thermodynamics of its ring-opening polymerization. This document is intended to serve as a valuable resource for researchers and professionals working with this versatile molecule.
Conformational Stability
The thermodynamic stability of this compound is influenced by its conformational flexibility. The six-membered ring of δ-valerolactone is not planar and exists in a dynamic equilibrium between several conformations. The most stable conformations are the half-chair and boat forms.
Computational studies using Density Functional Theory (DFT) have been employed to explore the conformational landscape of δ-valerolactone. These studies indicate that the half-chair conformation is the global minimum on the potential energy surface. The boat conformation represents a slightly higher energy state. The interconversion between these forms proceeds through twist-boat transition states. Understanding this conformational equilibrium is crucial as the reactivity and spectroscopic properties of the molecule are a weighted average of its populated conformations.
Thermochemical Data
A computational study using the M06-2X/cc-pVTZ level of theory has provided the following thermochemical data for δ-valerolactone:
| Thermodynamic Property | Calculated Value (kJ/mol) | Method |
| Standard Enthalpy of Formation (ΔHf°) | -379.7 | M06-2X/cc-pVTZ |
| Standard Gibbs Free Energy of Formation (ΔGf°) | -292.6 | M06-2X/cc-pVTZ |
These values indicate that the formation of δ-valerolactone from its constituent elements in their standard states is an exothermic and spontaneous process.
Thermal Decomposition
The thermal stability of δ-valerolactone is a critical parameter for its handling, storage, and application in high-temperature processes. Studies on the thermal decomposition of lactones indicate that the stability is dependent on the ring size. Six-membered lactones like δ-valerolactone are generally more stable than smaller (e.g., β-lactones) or larger ring lactones.
The thermal decomposition of γ-valerolactone (a five-membered lactone) has been studied extensively and can serve as a model. Its decomposition is known to proceed via isomerization to a linear unsaturated carboxylic acid, followed by fragmentation. While δ-valerolactone is considered to have poor intrinsic stability and can readily polymerize, its decomposition at higher temperatures is also a key consideration. One study noted that the decomposition temperature of a polymer derived from a substituted δ-valerolactone was around 307 °C.
Thermodynamics of Ring-Opening Polymerization (ROP)
A significant aspect of the thermodynamic stability of this compound is its propensity to undergo ring-opening polymerization (ROP) to form poly(δ-valerolactone), a biodegradable polyester. The driving force for ROP is the release of ring strain.
The thermodynamics of ROP are governed by the Gibbs free energy of polymerization (ΔGp), which is related to the enthalpy (ΔHp) and entropy (ΔSp) of polymerization by the following equation:
ΔGp = ΔHp - TΔSp
For a substituted β-acetoxy-δ-methylvalerolactone, the following thermodynamic parameters for polymerization have been reported:
| Thermodynamic Parameter | Value |
| Enthalpy of Polymerization (ΔHp°) | -25 ± 2 kJ/mol |
| Entropy of Polymerization (ΔSp°) | -81 ± 5 J/(mol·K) |
The negative enthalpy change indicates that the polymerization is an exothermic process, driven by the release of ring strain. The negative entropy change reflects the loss of translational and rotational degrees of freedom when the monomer is converted into a polymer chain. For polymerization to be spontaneous (ΔGp < 0), the enthalpic contribution must overcome the unfavorable entropic term. This is generally true for δ-valerolactone at moderate temperatures.
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Thermal Stability and Polymerization Analysis
Objective: To determine the thermal transitions (melting point, glass transition temperature) and to study the thermodynamics of ring-opening polymerization.
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) of this compound is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The temperature of the cell is programmed to increase at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample and reference is monitored as a function of temperature.
-
Endothermic or exothermic events, such as melting, crystallization, or polymerization, are recorded as peaks in the DSC thermogram.
-
The enthalpy of the transition (e.g., ΔHp) can be calculated by integrating the area under the peak.
1H NMR Spectroscopy for Ring-Opening Equilibrium Studies
Objective: To determine the equilibrium position of the ring-opening reaction of this compound.
Methodology:
-
A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl3 or CD3OD) in an NMR tube.[1][2]
-
A catalyst, such as a strong acid (e.g., H2SO4), can be added to facilitate the ring-opening reaction with a nucleophile (e.g., methanol).[1][2]
-
1H NMR spectra are acquired at regular intervals until the reaction reaches equilibrium, as indicated by no further change in the relative integrals of the signals corresponding to the cyclic lactone and the ring-opened product.[1][2]
-
The equilibrium constant (Keq) can be calculated from the ratio of the integrals of the product and reactant signals.[1][2]
-
The Gibbs free energy of the reaction can then be determined using the equation: ΔG = -RTln(Keq).
Computational Chemistry for Thermochemical Data Prediction
Objective: To calculate the standard enthalpy of formation, Gibbs free energy of formation, and other thermodynamic properties of this compound.
Methodology:
-
The 3D structure of the this compound molecule is built using a molecular modeling software.
-
A conformational search is performed to identify the lowest energy conformers.
-
Quantum mechanical calculations are carried out using a suitable level of theory (e.g., Density Functional Theory with a functional like B3LYP or M06-2X) and a basis set (e.g., 6-311+G(d,p) or cc-pVTZ).
-
The electronic energy of the optimized geometry is calculated.
-
Frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.
-
The standard enthalpy of formation can be calculated using atomization energies or isodesmic reactions.
Visualizations
Logical Relationship of Thermodynamic Stability
Caption: Interplay of factors governing the thermodynamic stability and reactivity of this compound.
Experimental Workflow for DSC Analysis
Caption: A typical experimental workflow for Differential Scanning Calorimetry (DSC) analysis.
Conclusion
The thermodynamic stability of this compound is a multifaceted topic encompassing its intrinsic thermochemical properties, conformational dynamics, and its propensity to undergo reactions such as thermal decomposition and ring-opening polymerization. While computational methods provide valuable insights into its stability, further experimental determination of key thermodynamic parameters, such as the standard enthalpy of formation, would be beneficial for a more complete understanding. The information presented in this guide, including quantitative data, detailed experimental protocols, and visual diagrams, serves as a robust foundation for researchers and professionals in the fields of chemistry, materials science, and drug development to effectively utilize this important chemical building block.
References
- 1. Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-Opening Polymerizability of Lactone Monomers | Hoye Research Group [hoye.chem.umn.edu]
- 2. Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-opening Polymerizability of Lactone Monomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide on the Physical Properties of Lactones: A Case Study of 3,4-Dihydro-2H-pyran-2-one
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the core physical properties of the lactone 3,4-Dihydro-2H-pyran-2-one. Due to the limited availability of experimentally determined data for this specific compound in public literature, this document also presents methodologies for physical property determination using the closely related and well-characterized compound, 3,4-Dihydro-2H-pyran (DHP), as an illustrative example.
Core Properties of this compound
This compound is a heterocyclic compound belonging to the pyranone class. While extensive experimental data is not widely published, its fundamental computed properties have been established.
| Property | Value | Source |
| Molecular Formula | C₅H₆O₂ | PubChem[1] |
| Molecular Weight | 98.10 g/mol | PubChem[1] |
| IUPAC Name | 3,4-dihydropyran-2-one | PubChem[1] |
| InChIKey | VEFDLKXOSOFUIN-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | C1CC(=O)OC=C1 | PubChem[1] |
Experimental Data Reference: 3,4-Dihydro-2H-pyran (DHP)
To illustrate the experimental protocols and expected data formats, we will reference the physical properties of 3,4-Dihydro-2H-pyran (CAS Number: 110-87-2), a structurally similar heterocyclic ether. The methodologies described are standard analytical procedures applicable to the characterization of this compound.
Table of Physical Properties for 3,4-Dihydro-2H-pyran (DHP)
| Physical Property | Value | Conditions |
| Appearance | Clear colorless liquid | Standard Temperature and Pressure[2] |
| Boiling Point | 86 °C | at 1013 hPa / 760 mmHg (lit.)[3][4][5][6] |
| Melting Point | -70 °C | (lit.)[3][4][5][6] |
| Density | 0.922 g/mL | at 25 °C (lit.)[4] |
| Refractive Index | 1.440 | at 20 °C (n20/D) (lit.)[4] |
| Vapor Density | 2.9 | (vs air)[4] |
| Flash Point | -15 °C / 4 °F | [4][7] |
| Water Solubility | 20 g/L | at 20 °C[4] |
Experimental Protocols
The following sections detail the standard methodologies for determining key physical properties of a liquid organic compound.
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[8] This method is suitable for small sample volumes.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (-10 to 110 °C range)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or hot plate)
-
Liquid paraffin (B1166041) or high-boiling silicone oil
Procedure:
-
A few milliliters of the sample liquid (e.g., this compound) are placed into the fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is clamped and submerged in a Thiele tube filled with oil, ensuring the oil level is above the sample level but the open end of the tube remains out of the oil.[9]
-
The Thiele tube is heated gently and gradually at the side arm.[9]
-
As the temperature rises, trapped air will escape from the capillary tube. The heating rate should be controlled to be slow near the expected boiling point.
-
When a rapid and continuous stream of bubbles emerges from the capillary tube, heating is discontinued.[10]
-
The liquid is allowed to cool slowly. The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid begins to enter the capillary tube.[9]
The refractive index is a dimensionless number that describes how fast light travels through the material. It is a fundamental property used to identify and assess the purity of a substance. An Abbe refractometer is a common instrument for this measurement.[11]
Apparatus:
-
Abbe Refractometer
-
Constant temperature water bath (e.g., set to 20.0 °C)
-
Light source (typically a sodium lamp or white light with a compensator)
-
Dropper or pipette
-
Sample liquid
-
Calibration standard (e.g., distilled water)
Procedure:
-
Calibration: The instrument is calibrated first. The prisms of the refractometer are cleaned, and a few drops of distilled water are applied. The water bath is used to ensure the prisms are at the standard temperature (20.0 °C). The known refractive index of water (approx. 1.333 at 20°C) is verified.[12]
-
Sample Application: The prisms are cleaned and dried thoroughly. Using a clean dropper, 2-3 drops of the sample liquid are placed on the surface of the lower prism.
-
Measurement: The prism box is closed immediately to prevent evaporation. The light source is positioned to illuminate the prisms.
-
While looking through the eyepiece, the coarse adjustment knob is turned until the field of view shows a distinct boundary between light and dark regions.[13]
-
If a colored band is visible at the boundary, the compensator dial is adjusted until this color dispersion is eliminated, resulting in a sharp, single line.[13]
-
The fine adjustment is used to position the boundary line precisely at the intersection of the crosshairs in the eyepiece.[12]
-
The refractive index value is then read directly from the instrument's scale. The measurement is typically repeated three times, and the average is reported.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the characterization and purity confirmation of a liquid chemical sample like this compound.
References
- 1. 2H-Pyran-2-one, 3,4-dihydro- | C5H6O2 | CID 147020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-dihydro-2H-pyran | C5H8O | CID 8080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. products.basf.com [products.basf.com]
- 4. 3,4-Dihydro-2H-pyran CAS#: 110-87-2 [m.chemicalbook.com]
- 5. 110-87-2 CAS | 3, 4-DIHYDRO-2H-PYRAN | Laboratory Chemicals | Article No. 03341 [lobachemie.com]
- 6. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 13. davjalandhar.com [davjalandhar.com]
3,4-Dihydro-2H-pyran-2-one and its role as a heterocyclic building block
An In-depth Technical Guide to 3,4-Dihydro-2H-pyran-2-one: A Core Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
The this compound scaffold, an unsaturated δ-lactone, is a privileged heterocyclic motif that serves as a versatile and powerful building block in modern organic synthesis and medicinal chemistry. Its unique combination of a reactive α,β-unsaturated ester system within a cyclic framework allows for a multitude of chemical transformations, making it an ideal starting point for the synthesis of complex natural products and novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, reactivity, and applications, with a focus on quantitative data and detailed experimental methodologies.
Synthetic Strategies for this compound
The construction of the dihydropyranone core can be achieved through several elegant and efficient synthetic strategies. The most prominent methods include N-Heterocyclic Carbene (NHC) organocatalysis and Ring-Closing Metathesis (RCM), which offer high levels of control over stereochemistry and functional group tolerance.
N-Heterocyclic Carbene (NHC) Catalyzed Annulations
NHC catalysis has emerged as a dominant method for synthesizing dihydropyranones.[1] These reactions typically proceed via [4+2] or [3+3] cycloaddition pathways, where the NHC activates a substrate to form a key Breslow intermediate, which can then act as a homoenolate or acylazolium equivalent.[2]
A common approach involves the reaction of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds.[1] The use of chiral NHCs enables highly enantioselective transformations, providing access to optically active products with multiple stereocenters.[3]
References
The 3,4-Dihydro-2H-pyran-2-one Core: A Privileged Scaffold in Natural Product Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydro-2H-pyran-2-one moiety, a six-membered unsaturated lactone, is a recurring structural motif in a diverse array of natural products exhibiting a wide spectrum of biological activities. This core scaffold has garnered significant attention from the scientific community, not only for the therapeutic potential of the natural products that contain it but also as a versatile building block in synthetic organic chemistry. This technical guide provides a comprehensive overview of the synthesis of natural products incorporating the this compound core, with a focus on key experimental protocols, quantitative biological data, and the underlying signaling pathways that these molecules modulate.
Natural Products Featuring the this compound Core
Several notable natural products containing the this compound or a closely related α,β-unsaturated δ-lactone skeleton have been isolated and characterized. This guide will focus on three exemplary compounds: (-)-Tarchonanthuslactone, Massoia Lactone, and the Violapyrone family of microbial metabolites.
-
(-)-Tarchonanthuslactone: Isolated from Tarchonanthus trilobus, this natural product has demonstrated interesting biological properties, including cytotoxicity against cancer cell lines.[1][2]
-
Massoia Lactone: Found in the bark of the Massoia tree (Cryptocarya massoia), this lactone is known for its potent antimicrobial and antibiofilm activities.[3][4]
-
Violapyrones: A family of α-pyrone derivatives isolated from marine actinomycetes, several members of which exhibit significant cytotoxicity against a range of human cancer cell lines.[5][6]
Synthetic Strategies for the this compound Core
The construction of the this compound ring is a key challenge in the total synthesis of these natural products. Various synthetic strategies have been developed, often employing stereoselective reactions to control the chiral centers within the molecule.
A general workflow for the synthesis of a substituted this compound can be conceptualized as follows:
Caption: Generalized synthetic workflow for natural products containing the this compound core.
Key Experimental Protocols
1. Synthesis of (-)-Tarchonanthuslactone via Sharpless Asymmetric Dihydroxylation and Still-Gennari Olefination
A key step in one of the total syntheses of (-)-Tarchonanthuslactone involves the construction of the α,β-unsaturated δ-lactone ring from a diol precursor.[7][8]
Protocol: Still-Gennari Olefination and Lactonization
-
Step 1: Olefination. To a solution of the aldehyde precursor in anhydrous THF at -78 °C under an argon atmosphere is added a solution of bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate and 18-crown-6 (B118740) in THF. A solution of KHMDS in toluene (B28343) is then added dropwise. The reaction is stirred at -78 °C for 30 minutes.
-
Step 2: Deprotection and Lactonization. The reaction mixture is quenched with saturated aqueous NH4Cl and warmed to room temperature. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is then dissolved in a mixture of acetic acid and water and heated to 60 °C for 4 hours to effect deprotection and spontaneous lactonization.
-
Step 3: Purification. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired this compound intermediate.
2. Synthesis of Massoia Lactone via Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful tool for the formation of cyclic olefins and has been successfully applied to the synthesis of Massoia Lactone.
Protocol: Ring-Closing Metathesis
-
Step 1: Preparation of the Diene Precursor. The diene precursor is synthesized by the esterification of an appropriate homoallylic alcohol with an unsaturated carboxylic acid (e.g., acrylic acid) or its corresponding acid chloride.
-
Step 2: Ring-Closing Metathesis. The diene precursor is dissolved in degassed dichloromethane (B109758) under a nitrogen atmosphere. A solution of Grubbs' second-generation catalyst (1-2 mol%) in degassed dichloromethane is then added. The reaction mixture is heated to reflux and monitored by TLC or GC-MS.
-
Step 3: Quenching and Purification. Upon completion, the reaction is quenched with a few drops of ethyl vinyl ether. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield Massoia Lactone.
Biological Activity and Signaling Pathways
The this compound core is a key pharmacophore in these natural products, contributing significantly to their biological activity.
Quantitative Biological Data
| Natural Product | Biological Activity | Cell Line / Organism | IC50 / MIC | Reference(s) |
| (-)-Tarchonanthuslactone Analogue 8 | Cytotoxicity | Pancreatic Cancer | ~5 µM | [2] |
| Massoia Lactone | Antifungal | Aspergillus flavus | 100 mg/L (complete inhibition) | [9] |
| Antifungal | Fusarium graminearum | 100 mg/L (complete inhibition) | [10] | |
| Antibiofilm | Candida albicans | IC50: 0.026 µg/mL | [9] | |
| Violapyrone H | Cytotoxicity | HCT-15 (Colon Carcinoma) | GI50: 1.10 µg/mL | [6] |
| Violapyrone I | Cytotoxicity | HCT-15 (Colon Carcinoma) | GI50: 3.34 µg/mL | [6] |
| Violapyrone B | Cytotoxicity | HCT-15 (Colon Carcinoma) | GI50: 2.12 µg/mL | [6] |
| Violapyrone C | Cytotoxicity | HCT-15 (Colon Carcinoma) | GI50: 1.98 µg/mL | [6] |
Signaling Pathways
1. (-)-Tarchonanthuslactone and Reactive Oxygen Species (ROS) Signaling
Preliminary studies on the mechanism of action of a simplified analogue of (-)-Tarchonanthuslactone suggest that its cytotoxicity in pancreatic cancer cells is mediated by an increase in the intracellular levels of reactive oxygen species (ROS).[2] Elevated ROS can induce oxidative stress, leading to cellular damage and apoptosis through various signaling cascades.
Caption: Proposed mechanism of action for a (-)-Tarchonanthuslactone analogue involving ROS-mediated apoptosis.
2. Massoia Lactone's Antimicrobial and Antibiofilm Mechanism
Massoia Lactone exerts its antimicrobial effects through a multi-pronged attack on microbial cells, primarily targeting their structural integrity.[3][4]
Caption: Multifaceted antimicrobial and antibiofilm mechanism of action of Massoia Lactone.
3. Violapyrone-Induced Cytotoxicity
While the precise signaling pathways are still under investigation, the cytotoxicity of violapyrones against cancer cell lines suggests an interference with essential cellular processes, potentially leading to apoptosis or cell cycle arrest.[5][6] Further research is needed to elucidate the specific molecular targets and signaling cascades involved.
Conclusion
The this compound core represents a valuable scaffold in the development of new therapeutic agents. The natural products containing this moiety exhibit a range of promising biological activities, from anticancer to antimicrobial. The synthetic strategies developed for their total synthesis provide a robust platform for the generation of novel analogues with improved potency and selectivity. Future research in this area will likely focus on elucidating the detailed mechanisms of action of these compounds and exploring their therapeutic potential in preclinical and clinical settings.
References
- 1. Synthesis of (-)-Tarchonanthuslactone, a syn-1, 3-Polyol-Derived α, β-Unsaturated δ-Lactone [jstage.jst.go.jp]
- 2. Light Signaling Regulates Aspergillus niger Biofilm Formation by Affecting Melanin and Extracellular Polysaccharide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Violapyrones H and I, new cytotoxic compounds isolated from Streptomyces sp. associated with the marine starfish Acanthaster planci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Light Signaling Regulates Aspergillus niger Biofilm Formation by Affecting Melanin and Extracellular Polysaccharide Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Massoia Lactone Displays Strong Antifungal Property Against Many Crop Pathogens and Its Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity of the Enol Ether in 3,4-Dihydro-2H-pyran-2-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydro-2H-pyran-2-one, an α,β-unsaturated δ-lactone, is a versatile scaffold in organic synthesis, finding application in the construction of a diverse array of complex molecules and pharmacologically active compounds. The reactivity of this heterocycle is dominated by the enol ether functionality, which participates in a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the enol ether in this compound, detailing key reactions such as electrophilic additions, cycloaddition reactions, and conjugate additions. This document includes detailed experimental protocols for seminal reactions, quantitative data summaries, and mechanistic diagrams to serve as a valuable resource for researchers in the fields of organic synthesis and drug development.
Introduction
The this compound core is a prevalent structural motif in numerous natural products and biologically active molecules.[1][2][3] The enol ether double bond, conjugated with the lactone carbonyl group, imparts a unique electronic character to the molecule, making it susceptible to a range of chemical transformations. Understanding the reactivity of this functional group is paramount for the strategic design of synthetic routes toward complex molecular architectures. This guide will explore the principal reaction pathways of the enol ether in this compound, providing both theoretical insights and practical experimental details.
Spectroscopic Data of this compound
A foundational understanding of the spectroscopic properties of the parent molecule is crucial for characterization in synthetic applications.
| Spectroscopy | Data |
| ¹H NMR | δ (ppm): 2.45 (t, J=6.8 Hz, 2H, H-4), 3.77 (t, J=5.2 Hz, 2H, H-6), 3.94 (s, 2H, H-2). Solvent: CDCl₃.[4] |
| ¹³C NMR | δ (ppm): 24.8 (C-5), 37.4 (C-4), 65.9 (C-6), 74.5 (C-2), 207.5 (C-3, C=O). Solvent: CDCl₃.[4] |
| IR (Vapor) | Key absorptions (cm⁻¹): ~1740 (C=O stretching), ~1680 (C=C stretching). |
| MS (GC-MS) | m/z (%): 98 (M+), 70, 55, 42. |
Key Reactions of the Enol Ether Functionality
The enol ether double bond in this compound is electron-rich, making it susceptible to attack by electrophiles. Furthermore, its conjugation with the carbonyl group allows it to participate in cycloaddition and conjugate addition reactions.
Electrophilic Addition Reactions
Electrophilic additions to the enol ether proceed via attack on the electron-rich double bond, typically with high regioselectivity.
The addition of halogens, such as bromine, across the double bond is a characteristic reaction of enol ethers.
-
Reaction Pathway: Electrophilic Bromination
Caption: Electrophilic addition of bromine to the enol ether.
-
Experimental Protocol: Bromination of 5,6-Dihydro-2H-pyran-2-one (Adapted)
This protocol for the closely related 5,6-dihydro-2H-pyran-2-one can be adapted for this compound.
-
Reaction Setup: A solution of 5,6-dihydro-2H-pyran-2-one (1.0 eq) in methylene (B1212753) chloride is prepared in a round-bottomed flask equipped with a dropping funnel and a drying tube.
-
Addition of Bromine: A solution of bromine (1.05 eq) in methylene chloride is added dropwise to the stirred solution of the lactone at 0 °C. The reaction is monitored by TLC for the disappearance of the starting material.
-
Workup: The reaction mixture is washed with aqueous sodium thiosulfate (B1220275) solution to remove excess bromine, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to afford the dibrominated product.
-
Hydroboration-oxidation of the enol ether provides access to the corresponding anti-Markovnikov alcohol. The hydroboration of silyl (B83357) enol ethers has been studied, and while non-catalyzed reactions can give low yields of the desired diol, catalyzed approaches show promise.[5][6][7]
-
Reaction Pathway: Hydroboration-Oxidation
Caption: Hydroboration-oxidation of the enol ether.
-
General Experimental Protocol: Hydroboration of Silyl Enol Ethers (Conceptual)
-
Hydroboration: To a solution of the silyl enol ether (derived from the corresponding ketone) in an anhydrous etheral solvent (e.g., THF) under an inert atmosphere, a solution of borane-THF complex (BH₃·THF) is added dropwise at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC or GC).
-
Oxidation: The reaction mixture is cooled to 0 °C, and aqueous sodium hydroxide (B78521) is added, followed by the slow, careful addition of hydrogen peroxide. The mixture is stirred at room temperature for several hours.
-
Workup: The reaction is quenched with a reducing agent (e.g., sodium thiosulfate) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Yields are highly dependent on the substrate and reaction conditions. Catalytic asymmetric hydroboration of silyl enol ethers has been shown to proceed with excellent enantioselectivities (up to 99% ee).[6]
-
Cycloaddition Reactions
The conjugated system of this compound allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction.
α,β-Unsaturated lactones can act as dienophiles in Diels-Alder reactions with electron-rich dienes. These reactions are powerful tools for the construction of complex polycyclic systems.[8]
-
Reaction Pathway: Diels-Alder Reaction
Caption: Diels-Alder reaction of this compound.
-
General Experimental Protocol: Diels-Alder Reaction of α,β-Unsaturated Lactones
-
Reaction Setup: The α,β-unsaturated lactone (1.0 eq) and the diene (1.2-2.0 eq) are dissolved in a suitable solvent (e.g., toluene, dichloromethane) in a sealed tube or a flask equipped with a condenser.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates) and stirred for several hours to days. The progress of the reaction is monitored by TLC or NMR.
-
Workup: Upon completion, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Yields for Diels-Alder reactions involving α,β-unsaturated lactones can range from moderate to excellent, depending on the substrates and reaction conditions. For example, the reaction of δ-substituted α,β-unsaturated δ-lactones with Brassard's diene, followed by further transformations, can yield isocoumarin (B1212949) derivatives in 30-84% over three steps.[8]
-
Conjugate Addition (Michael Addition)
The electrophilic β-carbon of the α,β-unsaturated lactone system is susceptible to nucleophilic attack in a conjugate or Michael addition.[9][10] A variety of nucleophiles, including organocuprates, enolates, and heteroatomic nucleophiles, can be employed.[11][12]
-
Reaction Pathway: Michael Addition
Caption: Michael addition to this compound.
-
General Experimental Protocol: Organocuprate Addition
-
Preparation of the Organocuprate: In a flame-dried flask under an inert atmosphere, a solution of an organolithium reagent (2.0 eq) in an ethereal solvent is added to a slurry of copper(I) iodide (1.0 eq) at low temperature (e.g., -78 °C). The mixture is stirred to form the lithium diorganocuprate (Gilman reagent).
-
Conjugate Addition: A solution of the this compound (1.0 eq) in an ethereal solvent is added dropwise to the freshly prepared organocuprate solution at low temperature. The reaction is stirred until completion (monitored by TLC).
-
Workup: The reaction is quenched by the addition of a saturated aqueous ammonium (B1175870) chloride solution. The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Organocuprate additions to α,β-unsaturated carbonyl compounds are generally high-yielding reactions. The use of chiral ligands can induce high levels of enantioselectivity in catalytic versions of this reaction.
-
Summary of Quantitative Data
| Reaction Type | Substrate(s) | Reagent(s)/Catalyst(s) | Product Type | Typical Yield (%) | Key Observations |
| Diels-Alder Reaction | δ-substituted α,β-unsaturated δ-lactones + Brassard's diene | Heat or Lewis Acid | Isocoumarin derivatives (after further steps) | 30-84 (over 3 steps) | Reaction proceeds via a vinylogous Michael addition followed by cyclization and oxidation.[8] |
| Asymmetric Hydroboration | Ketone-derived silyl enol ethers | Co-catalyst | Enantioenriched β-hydroxy boronic esters | up to 99% ee | Provides access to valuable chiral building blocks.[6] |
| Michael Addition | α,β-Unsaturated δ-lactones + Methyl (phenylsulfinyl)acetate | Tributylphosphine | Substituted α,β-unsaturated δ-lactones | Moderate to good | A method for the synthesis of various α,β-unsaturated δ-lactones.[13] |
| NHC-Catalyzed Annulation | α,β-Unsaturated aldehydes + various partners | N-Heterocyclic Carbenes | Substituted 3,4-dihydropyran-2-ones | 51-99 | A versatile method for the synthesis of the dihydropyranone core with high enantioselectivities.[14] |
Conclusion
The enol ether functionality in this compound is a versatile handle for a wide range of chemical transformations. Its reactivity towards electrophiles, its participation in cycloaddition reactions, and its susceptibility to conjugate addition make it a valuable building block in synthetic organic chemistry. The protocols and data presented in this guide offer a comprehensive resource for researchers looking to exploit the rich chemistry of this important heterocyclic scaffold in the synthesis of complex molecules for applications in drug discovery and materials science. Further exploration into asymmetric catalytic variants of these reactions will undoubtedly continue to expand the synthetic utility of this compound and its derivatives.
References
- 1. SYNTHESIS OF 5,6-DIHYDRO-2<i>H</i>-PYRAN-2-ONES (MICROREVIEW) | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Hydroboration of Silyl Enolates – Otoo Lab [wp.bridgewater.edu]
- 6. Enantioselective Cobalt-Catalyzed Hydroboration of Ketone-Derived Silyl Enol Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Experimental and Computational Investigations of the Reactions between α,β‐Unsaturated Lactones and 1,3‐Dienes by Cooperative Lewis Acid/Brønsted Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 10. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 12. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
The Stereochemistry of 3,4-Dihydro-2H-pyran-2-ones: A Technical Guide for Researchers and Drug Development Professionals
The 3,4-dihydro-2H-pyran-2-one, a δ-valerolactone, is a privileged heterocyclic scaffold found in numerous natural products and pharmaceutically active compounds.[1][2] Its inherent chirality and the presence of multiple stereocenters make it a valuable building block in medicinal chemistry, where stereochemistry plays a pivotal role in determining biological activity and pharmacological profiles.[2] This technical guide provides an in-depth overview of the stereochemistry of this compound and its derivatives, focusing on modern stereoselective synthetic methodologies, quantitative data, and detailed experimental protocols.
Stereoselective Synthetic Strategies
The asymmetric synthesis of chiral 3,4-dihydro-2H-pyran-2-ones has been a significant focus of research, leading to the development of several powerful catalytic methods. These strategies primarily revolve around controlling the formation of new stereocenters during the construction of the δ-lactone ring.
Organocatalysis with N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for the synthesis of a wide variety of heterocyclic compounds, including 3,4-dihydropyran-2-ones.[2][3] Chiral NHCs can induce high levels of enantioselectivity in annulation reactions to construct the dihydropyranone core. The general mechanism involves the generation of a chiral acylazolium or homoenolate intermediate from an aldehyde, which then undergoes a stereoselective cycloaddition with a suitable Michael acceptor.[1]
A common approach is the [4+2] annulation of α,β-unsaturated aldehydes with various partners. For instance, the reaction of enals with 1,3-dicarbonyl compounds, pyrazolones, or other nucleophiles can be catalyzed by chiral triazolium-derived NHCs to afford highly functionalized and enantioenriched dihydropyranones.[2][4] These reactions often proceed with excellent yields and enantioselectivities.[4]
Biocatalysis
Enzymatic catalysis offers a green and highly selective alternative for the synthesis of chiral lactones. Engineered carbonyl reductases, for example, have been successfully employed for the asymmetric synthesis of δ-lactones from prochiral keto acids.[5] This biocatalytic approach can provide access to enantiopure lactones with high yields and excellent enantiomeric excess (ee).[5]
Metal Catalysis
Transition metal catalysis has also been utilized for the stereoselective synthesis of δ-valerolactones. For example, iridium-catalyzed asymmetric hydrogenation of ketoesters can produce chiral lactones with high yields and enantioselectivities.[6]
Quantitative Data on Stereoselective Syntheses
The following tables summarize representative quantitative data for the stereoselective synthesis of this compound derivatives using various catalytic systems.
Table 1: NHC-Catalyzed Enantioselective Synthesis of Dihydropyranones
| Entry | Aldehyde Substrate | Michael Acceptor | Catalyst | Base | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Cinnamaldehyde | 1,3-Indandione | Chiral Triazolium Salt | DBU | THF | 95 | 98 | [4] |
| 2 | Crotonaldehyde | N-Phenylmaleimide | Chiral Triazolium Salt | DBU | CH2Cl2 | 88 | 95 | [4] |
| 3 | (E)-Hex-2-enal | Dimedone | Chiral Triazolium Salt | K2CO3 | Toluene | 92 | >99 | [7] |
| 4 | Furfural | Pyrazolone | Chiral Triazolium Salt | tBuOK | CH2Cl2 | 98 | >90 | [4] |
Table 2: Biocatalytic Synthesis of Chiral δ-Lactones
| Entry | Substrate | Biocatalyst | Co-factor | Yield (%) | ee (%) | Reference |
| 1 | 5-Oxodecanoic acid | Engineered Carbonyl Reductase (SmCRM5) | NADPH | >99 | 99 (R) | [5] |
| 2 | 5-Oxo-5-phenylpentanoic acid | Engineered Carbonyl Reductase (SmCRM5) | NADPH | 95 | >99 (R) | [5] |
| 3 | 3-Aryl-1,5-pentanediol | Horse Liver Alcohol Dehydrogenase (HLADH) | NAD+ | >90 | >99 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis and characterization of chiral 3,4-dihydro-2H-pyran-2-ones.
General Protocol for NHC-Catalyzed Annulation
Materials:
-
Chiral triazolium salt precursor (catalyst)
-
Base (e.g., DBU, K2CO3)
-
Anhydrous solvent (e.g., THF, CH2Cl2, Toluene)
-
α,β-Unsaturated aldehyde
-
Michael acceptor
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the chiral triazolium salt precursor (5-10 mol%) and the base (1.0-1.2 equivalents).
-
Add the anhydrous solvent and stir the mixture at room temperature for 15-30 minutes to generate the active NHC catalyst in situ.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the Michael acceptor (1.0 equivalent) to the reaction mixture.
-
Slowly add the α,β-unsaturated aldehyde (1.1-1.5 equivalents) dropwise over a period of 10-30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired dihydropyranone.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
General Protocol for Stereochemical Determination by NMR Spectroscopy
The relative and absolute stereochemistry of this compound derivatives can be determined using a combination of NMR techniques, including 1H NMR, 13C NMR, COSY, HSQC, HMBC, and NOESY/ROESY experiments.[9][10]
Procedure:
-
Sample Preparation: Dissolve a pure sample of the dihydropyranone derivative in a suitable deuterated solvent (e.g., CDCl3, C6D6).
-
1D NMR Analysis:
-
Acquire a high-resolution 1H NMR spectrum to determine the chemical shifts and coupling constants of the protons. The coupling constants (J-values) between adjacent protons on the dihydropyranone ring can provide valuable information about their relative stereochemistry (e.g., cis vs. trans).
-
Acquire a 13C NMR spectrum to identify the chemical shifts of the carbon atoms.
-
-
2D NMR Analysis:
-
COSY (Correlation Spectroscopy): Identify proton-proton coupling networks within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range correlations between protons and carbons, which helps in assigning quaternary carbons and piecing together the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close in proximity, providing crucial information about the relative stereochemistry of substituents on the ring.[9]
-
-
Chiral Derivatizing Agents (for absolute configuration):
-
In cases where the absolute configuration needs to be determined, chiral derivatizing agents such as Mosher's acid can be used.[11] The resulting diastereomeric esters will exhibit different NMR chemical shifts, allowing for the determination of the enantiomeric ratio and, in many cases, the absolute configuration by comparing the chemical shift differences (Δδ) to established models.[11]
-
Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key concepts in the stereoselective synthesis of 3,4-dihydro-2H-pyran-2-ones.
Caption: Catalytic cycle for the N-Heterocyclic Carbene (NHC) catalyzed synthesis of dihydropyranones.
Caption: General experimental workflow for the synthesis and analysis of chiral dihydropyranones.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Behind the Science: Enantioselective Preparation of δ-Valerolactones - ChemistryViews [chemistryviews.org]
- 9. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 10. magritek.com [magritek.com]
- 11. en.wikipedia.org [en.wikipedia.org]
3,4-Dihydro-2H-pyran-2-one as a precursor in fine chemical manufacturing
An In-depth Technical Guide to 3,4-Dihydro-2H-pyran-2-one (δ-Valerolactone) as a Precursor in Fine Chemical Manufacturing
Introduction
This compound, more commonly known as δ-valerolactone (DVL), is a six-membered cyclic ester (lactone) that has emerged as a significant and versatile precursor in the fine chemical and pharmaceutical industries.[1][2] Its structure, containing a reactive ester linkage within a flexible ring, makes it an ideal starting material for a variety of chemical transformations. DVL is a key monomer for the synthesis of biodegradable and biocompatible polyesters, particularly poly(δ-valerolactone) (PVL), which has extensive applications in the biomedical field for drug delivery systems, tissue engineering scaffolds, and bone grafts.[3] Furthermore, the DVL scaffold is a valuable building block in the asymmetric synthesis of complex natural products and active pharmaceutical ingredients (APIs).[2][4] The increasing focus on sustainable and bio-based chemicals has also driven research into the production of DVL from renewable feedstocks like furfural.[1] This guide provides a comprehensive technical overview of the synthesis, key reactions, and applications of δ-valerolactone, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Profile
δ-Valerolactone is a colorless liquid at room temperature. Its physical and chemical properties are crucial for its handling, storage, and application in various synthetic protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 26638-97-1 | [5][6] |
| Molecular Formula | C₅H₆O₂ | [5][6] |
| Molecular Weight | 98.10 g/mol | [5][6] |
| Appearance | Colorless to light yellow liquid | [7] |
| IUPAC Name | 3,4-dihydropyran-2-one | [6] |
| InChI Key | VEFDLKXOSOFUIN-UHFFFAOYSA-N |[5][6] |
Spectroscopic analysis is essential for the characterization and quality control of DVL and its derivatives.
Table 2: Spectroscopic Data for this compound
| Technique | Data Highlights | Reference |
|---|---|---|
| ¹H NMR | Signals corresponding to protons on the saturated and unsaturated portions of the pyranone ring. | [8] |
| ¹³C NMR | Characteristic peak for the carbonyl carbon (C=O) and other carbons in the ring. | [9] |
| Mass Spec (GC-MS) | Molecular ion peak corresponding to the molecular weight of 98.10 g/mol . | [5][6] |
| IR Spectroscopy | Strong absorption band characteristic of the lactone carbonyl group. |[6] |
Core Synthesis Methodologies
The synthesis of δ-valerolactone can be achieved through several routes, including classic organic reactions and modern bio-catalytic and chemo-catalytic methods.
-
Baeyer-Villiger Oxidation: A common and efficient method for producing DVL is the Baeyer-Villiger oxidation of cyclopentanone (B42830) using peroxy acids or hydrogen peroxide as the oxidant.[3][10] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of the cyclic ketone, expanding the ring to form the corresponding lactone.[10]
-
Dehydrogenation of Biomass-Derived Precursors: A sustainable route involves the catalytic dehydrogenation of 2-hydroxytetrahydropyran (B1345630) (HTHP), which can be derived from biomass.[3] This method utilizes earth-abundant copper catalysts and avoids toxic reagents, aligning with green chemistry principles.[3] A high selectivity of 84% to DVL has been achieved at 150°C in a packed bed reactor.[3]
-
N-Heterocyclic Carbene (NHC) Catalysis: Organocatalytic methods employing N-heterocyclic carbenes have been developed for the synthesis of dihydropyranone derivatives.[4] These reactions, such as [4+2] and [3+3] cycloadditions, allow for the construction of the DVL core with high yields and enantioselectivity, making them valuable for producing chiral building blocks.[4]
-
Ring-Closing Metathesis (RCM): The RCM of unsaturated carboxylic acid vinyl esters provides an effective pathway to endocyclic enol lactones, including the dihydropyran-2-one skeleton.[11]
Caption: Key synthetic routes to this compound.
Key Reactions and Applications in Fine Chemical Manufacturing
The utility of δ-valerolactone as a precursor stems from its susceptibility to ring-opening reactions and its capacity for further functionalization.
Ring-Opening Polymerization (ROP)
The most significant application of DVL is its use as a monomer in ring-opening polymerization to produce poly(δ-valerolactone) (PVL).[3] PVL is a biocompatible and biodegradable polyester (B1180765) with excellent mechanical properties, making it superior to some commodity plastics like HDPE.[3] The enzymatic ROP of DVL has been systematically studied to optimize reaction conditions.
Table 3: Optimized Conditions for Enzymatic ROP of δ-Valerolactone
| Parameter | Optimal Value | Result | Reference |
|---|---|---|---|
| Catalyst | Thermophilic Esterase (from Archaeoglobus fulgidus) | - | [8] |
| Temperature | 70 °C | - | [8] |
| Solvent | Toluene (B28343) | - | [8] |
| Reaction Time | 72 hours | Monomer Conversion: 97% | [8] |
| - | - | Number-Average Molecular Weight (Mₙ): 2225 g/mol |[8] |
Caption: Workflow for Ring-Opening Polymerization of δ-Valerolactone.
Synthesis of Derivatives
DVL serves as a scaffold for the synthesis of more complex or functionalized molecules. For example, it can be converted to α-methylene-δ-valerolactone (MVL), a valuable monomer for vinyl-addition polymerization, through a gas-phase reaction with formaldehyde (B43269) over alkaline earth oxide catalysts.[12]
Table 4: Catalytic Performance in α-methylene-δ-valerolactone (MVL) Synthesis
| Catalyst | DVL Conversion | Selectivity to MVL | Reference |
|---|---|---|---|
| CaO/Silica | ~60% | 90% | [12] |
| BaO/Silica | ~60% | 83% |[12] |
Precursor for Pharmaceuticals
The dihydropyranone core is present in various biologically active compounds and serves as a key intermediate in their synthesis.[4] For instance, derivatives like (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde are crucial for synthesizing potent adenosine (B11128) A₂A and A₃ receptor agonists.[13] The ability to produce these chiral intermediates with high enantiomeric excess via organocatalysis is of significant interest in drug discovery.[4]
Caption: Role of DVL as a precursor in polymer and fine chemical synthesis.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for research and development. Below are representative protocols for the synthesis and polymerization of δ-valerolactone.
Protocol 1: Synthesis of δ-Valerolactone via Baeyer-Villiger Oxidation of Cyclopentanone
This protocol is based on the established Baeyer-Villiger oxidation reaction.[3][10]
-
Materials:
-
Cyclopentanone
-
Peroxyacetic acid (or other suitable peroxy acid)
-
Sodium bicarbonate (or other suitable base for neutralization)
-
Dichloromethane (B109758) (or other suitable solvent)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve cyclopentanone in a suitable solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the mixture in an ice bath.
-
Slowly add a solution of the peroxy acid (e.g., peroxyacetic acid) dropwise to the stirred cyclopentanone solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude δ-valerolactone by vacuum distillation to obtain the final product.
-
Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Protocol 2: Enzymatic Ring-Opening Polymerization of δ-Valerolactone
This protocol is adapted from the biocatalytic synthesis of poly(δ-valerolactone).[8]
-
Materials:
-
δ-Valerolactone (DVL) monomer
-
Thermophilic esterase from Archaeoglobus fulgidus (AFEST) or another suitable lipase/esterase
-
Anhydrous toluene (or other suitable non-polar solvent)
-
Methanol (B129727) (for precipitation)
-
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the δ-valerolactone monomer.
-
Add anhydrous toluene to dissolve the monomer, followed by the addition of the enzyme catalyst (e.g., 30 mg AFEST).
-
Seal the flask and place it in an oil bath preheated to 70 °C.
-
Allow the polymerization to proceed with stirring for 72 hours.
-
After 72 hours, cool the reaction mixture to room temperature and dissolve the product in a small amount of dichloromethane.
-
Precipitate the polymer by adding the solution dropwise to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated poly(δ-valerolactone) by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer's structure by ¹H NMR and determine its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). The monomer conversion can be calculated from the ¹H NMR spectrum.[8]
-
Conclusion
This compound (δ-valerolactone) is a cornerstone precursor with expanding importance in fine chemical manufacturing. Its role as a monomer for high-performance biodegradable polymers and as a versatile building block for complex organic molecules, including pharmaceuticals, underscores its value. The development of sustainable, bio-based synthesis routes further enhances its appeal in an industry increasingly focused on green chemistry. The synthetic methodologies, reaction pathways, and detailed protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the full potential of this valuable intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. China 3,4-Dihydro-2H-pyran Manufacturers Suppliers Factory - 3,4-Dihydro-2H-pyran Production - YINO [yinobio.net]
- 3. osti.gov [osti.gov]
- 4. mdpi.com [mdpi.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 2H-Pyran-2-one, 3,4-dihydro- | C5H6O2 | CID 147020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,4-Dihydro-2H-pyran | 110-87-2 [chemicalbook.com]
- 8. Biocatalytic Synthesis of Poly(δ-Valerolactone) Using a Thermophilic Esterase from Archaeoglobus fulgidus as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. delta-Valerolactone synthesis - chemicalbook [chemicalbook.com]
- 11. 3,4-Dihydropyran-2-one synthesis [organic-chemistry.org]
- 12. Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of 3,4-Dihydro-2H-pyran-2-one: A Journey Through Time and Chemical Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydro-2H-pyran-2-one scaffold, a core structure in a multitude of natural products and pharmacologically active compounds, has been a subject of synthetic interest for over a century. Its journey from discovery in natural sources to the development of highly sophisticated and stereoselective synthetic methodologies reflects the broader evolution of organic chemistry. This technical guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailing key experimental protocols and presenting quantitative data for comparative analysis.
A Historical Perspective: From Natural Isolation to Foundational Syntheses
The story of this compound begins with the isolation of one of its derivatives, parasorbic acid, from the berries of the rowan tree (Sorbus aucuparia) by A. W. Hofmann in 1859. This discovery spurred early investigations into the structure and synthesis of this new class of lactones.
One of the earliest and most fundamental methods applicable to the synthesis of δ-lactones is the Baeyer-Villiger oxidation , discovered by Adolf von Baeyer and Victor Villiger in 1899.[1] This reaction transforms cyclic ketones into lactones through the insertion of an oxygen atom adjacent to the carbonyl group, a cornerstone of lactone synthesis to this day.[2]
Another classical approach is the Pinner reaction , first described by Adolf Pinner in 1877.[3] This method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, which can then be hydrolyzed to an ester and subsequently cyclized to a lactone.[4][5]
Early specific syntheses of parasorbic acid were reported by Doebner in 1894, followed by the work of Kuhn and Jerchel in 1943. A notable one-step procedure for the preparation of 5,6-dihydro-2H-pyran-2-one was later developed by Nakagawa and his team in 1977, offering a more convenient route compared to previous multi-step methods.[6]
dot digraph "Historical_Timeline" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"1859" [label="1859: Isolation of Parasorbic Acid\n(Hofmann)", shape=ellipse, fillcolor="#FBBC05"]; "1877" [label="1877: Pinner Reaction\n(Pinner)", shape=ellipse, fillcolor="#4285F4"]; "1899" [label="1899: Baeyer-Villiger Oxidation\n(Baeyer & Villiger)", shape=ellipse, fillcolor="#4285F4"]; "1943" [label="1943: Synthesis of Parasorbic Acid\n(Kuhn & Jerchel)", shape=ellipse, fillcolor="#34A853"]; "1977" [label="1977: One-Step Synthesis\n(Nakagawa)", shape=ellipse, fillcolor="#34A853"];
"1859" -> "1877" -> "1899" -> "1943" -> "1977"; } dot Caption: A timeline of key discoveries in the history of this compound.
Classical Synthetic Methodologies: Detailed Protocols
Baeyer-Villiger Oxidation of Cyclopentanone (B42830)
The Baeyer-Villiger oxidation provides a direct route to δ-valerolactone, the saturated analog of this compound, from cyclopentanone.
Experimental Protocol:
A solution of cyclopentanone (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) is cooled in an ice bath. To this, a solution of an organic peracid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents), in the same solvent is added dropwise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a reducing agent (e.g., aqueous sodium sulfite (B76179) solution) to destroy excess peracid. The organic layer is separated, washed with a basic solution (e.g., saturated aqueous sodium bicarbonate) to remove the resulting carboxylic acid, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate). The solvent is removed under reduced pressure, and the resulting crude δ-valerolactone can be purified by distillation or column chromatography.[7][8][9]
dot digraph "Baeyer_Villiger_Mechanism" { graph [rankdir="LR"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#202124"];
// Reactants ketone [label="Cyclic Ketone"]; peracid [label="Peroxyacid"];
// Intermediates criegee [label="Criegee Intermediate", shape=box]; oxonium [label="Oxonium Ion"];
// Products lactone [label="Lactone"]; acid [label="Carboxylic Acid"];
// Pathway ketone -> criegee [label="Nucleophilic Attack"]; peracid -> criegee; criegee -> oxonium [label="Rearrangement"]; oxonium -> lactone [label="Deprotonation"]; oxonium -> acid; } dot Caption: Mechanism of the Baeyer-Villiger Oxidation.
Pinner Reaction for δ-Lactone Synthesis
The Pinner reaction can be adapted for the synthesis of δ-lactones from hydroxy-nitriles.
Experimental Protocol:
A solution of a δ-hydroxy nitrile (1.0 equivalent) in an anhydrous alcohol (e.g., ethanol) is cooled in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the solution until saturation. The mixture is then allowed to stand at a low temperature for several hours to form the Pinner salt (an imidate hydrochloride). The excess alcohol and HCl are removed under reduced pressure. The resulting crude Pinner salt is then hydrolyzed by adding water and heating the mixture. This hydrolysis step converts the imidate to an ester. Subsequent intramolecular cyclization, which can be promoted by adjusting the pH, yields the desired δ-lactone. Purification is typically achieved through extraction and distillation or chromatography.[5][10][11]
dot digraph "Pinner_Reaction_Workflow" { graph [rankdir="TB"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
start [label="δ-Hydroxy Nitrile", shape=ellipse, fillcolor="#FBBC05"]; pinner_salt [label="Pinner Salt Formation\n(Alcohol, HCl)"]; hydrolysis [label="Hydrolysis\n(Water, Heat)"]; cyclization [label="Intramolecular Cyclization"]; end [label="δ-Lactone", shape=ellipse, fillcolor="#34A853"];
start -> pinner_salt; pinner_salt -> hydrolysis; hydrolysis -> cyclization; cyclization -> end; } dot Caption: Workflow for δ-lactone synthesis via the Pinner reaction.
Modern Synthetic Approaches: Catalysis at the Forefront
The late 20th and early 21st centuries have witnessed the advent of powerful catalytic methods that have revolutionized the synthesis of 3,4-dihydro-2H-pyran-2-ones, offering unprecedented levels of efficiency and stereocontrol.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis, a Nobel Prize-winning reaction, has emerged as a versatile tool for the construction of cyclic olefins, including 3,4-dihydro-2H-pyran-2-ones. This method typically involves the intramolecular reaction of a diene-containing ester, catalyzed by ruthenium-based complexes such as the Grubbs catalysts.[12][13]
Experimental Protocol:
A solution of a suitable diene-containing ester precursor (1.0 equivalent) in a degassed solvent (e.g., dichloromethane or toluene) is prepared. A catalytic amount of a Grubbs catalyst (typically 1-5 mol%) is added, and the reaction mixture is stirred at room temperature or with gentle heating under an inert atmosphere. The progress of the reaction is monitored by TLC or gas chromatography (GC), observing the consumption of the starting material and the formation of the cyclic product. The reaction is driven by the release of a volatile alkene, such as ethylene (B1197577). Upon completion, the solvent is removed, and the crude product is purified by column chromatography to remove the ruthenium catalyst residues and any byproducts.[14][15][16]
dot digraph "RCM_Mechanism" { graph [rankdir="TB"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
catalyst [label="[Ru]=CH2"]; diene [label="Diene Ester"]; metallocyclobutane1 [label="Metallocyclobutane Intermediate 1"]; intermediate2 [label="Ruthenium Alkylidene Intermediate"]; metallocyclobutane2 [label="Metallocyclobutane Intermediate 2"]; product [label="this compound"]; ethylene [label="Ethylene"];
catalyst -> metallocyclobutane1; diene -> metallocyclobutane1; metallocyclobutane1 -> intermediate2; intermediate2 -> metallocyclobutane2; metallocyclobutane2 -> product; metallocyclobutane2 -> catalyst; metallocyclobutane2 -> ethylene [style=dashed]; } dot Caption: Catalytic cycle of ring-closing metathesis.
N-Heterocyclic Carbene (NHC) Organocatalysis
In recent years, N-heterocyclic carbenes (NHCs) have gained prominence as powerful organocatalysts for a variety of transformations, including the synthesis of 3,4-dihydro-2H-pyran-2-ones.[17][18][19] These reactions often proceed through cycloaddition pathways, such as [4+2] and [3+3] annulations, and can be rendered highly enantioselective.[20]
Experimental Protocol for a [4+2] Cycloaddition:
To a solution of an α,β-unsaturated aldehyde (1.0 equivalent) and a suitable dienophile (e.g., a β-ketoester, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) is added a catalytic amount of an NHC precursor (a triazolium salt, 10-20 mol%) and a base (e.g., DBU or potassium carbonate, 10-20 mol%) at a specified temperature (often ranging from room temperature to lower temperatures for stereocontrol). The reaction is stirred under an inert atmosphere and its progress is monitored by TLC. Upon completion, the reaction mixture is directly purified by silica (B1680970) gel column chromatography to afford the desired this compound derivative.
Quantitative Data Summary
The following tables summarize typical quantitative data for the discussed synthetic methodologies, providing a basis for comparison.
Table 1: Classical Synthesis Methods
| Method | Starting Materials | Product | Yield (%) | Key Reagents | Reference |
| Baeyer-Villiger | Cyclopentanone | δ-Valerolactone | 70-90 | m-CPBA | [7][8][9] |
| Pinner Reaction | δ-Hydroxy nitrile | δ-Lactone | 50-70 | Anhydrous HCl, H₂O | [10][11] |
| Nakagawa (1977) | Vinylacetic acid, Paraformaldehyde | 5,6-Dihydro-2H-pyran-2-one | ~25 | H₂SO₄, Acetic acid | [6] |
Table 2: Modern Catalytic Methods
| Method | Starting Materials | Product | Yield (%) | Enantiomeric Excess (%) | Catalyst | Reference |
| RCM | Diene ester | This compound | 80-95 | N/A (for achiral) | Grubbs Catalyst | [12][14] |
| NHC-Catalyzed [4+2] | α,β-Unsaturated aldehyde, β-Ketoester | Substituted 3,4-Dihydropyran-2-one | 70-98 | 85-99 | Chiral Triazolium Salt | [17][18] |
| NHC-Catalyzed [3+3] | α,β-Unsaturated imine, Enal | Substituted 3,4-Dihydropyran-2-one | 65-95 | 90-98 | Chiral Triazolium Salt | [17] |
Conclusion
The synthesis of this compound has evolved from the isolation of its derivatives from natural sources and the application of classical organic reactions to the use of highly efficient and selective catalytic methods. Early approaches like the Baeyer-Villiger oxidation and the Pinner reaction laid the groundwork for lactone synthesis, while modern techniques such as ring-closing metathesis and N-heterocyclic carbene organocatalysis have provided access to a vast array of complex and stereochemically defined pyranone structures. This progression not only highlights the ingenuity of synthetic chemists but also provides researchers and drug development professionals with a powerful and diverse toolkit for the construction of these vital heterocyclic motifs. The continued development of novel synthetic strategies promises to further expand the accessibility and application of this important class of compounds.
References
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. Pinner Reaction [organic-chemistry.org]
- 5. synarchive.com [synarchive.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Stereoselective Desymmetrizations of Dinitriles to Synthesize Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 12. Ring Closing Metathesis [organic-chemistry.org]
- 13. BJOC - Ring-closing metathesis of prochiral oxaenediynes to racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans [beilstein-journals.org]
- 14. React App [pmc.umicore.com]
- 15. medwinpublishers.com [medwinpublishers.com]
- 16. scispace.com [scispace.com]
- 17. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. 3,4-Dihydropyran-2-one synthesis [organic-chemistry.org]
Methodological & Application
Enantioselective Synthesis of 3,4-Dihydro-2H-pyran-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 3,4-dihydro-2H-pyran-2-one and its derivatives. The this compound scaffold is a key structural motif in a multitude of natural products and pharmacologically active compounds, making its stereocontrolled synthesis a critical endeavor in modern organic chemistry and drug discovery.
This guide focuses on three robust and widely applicable methodologies: N-Heterocyclic Carbene (NHC) Catalyzed Annulation, Organocatalytic Domino Michael-Hemiacetalization, and Asymmetric Hetero-Diels-Alder (HDA) Reaction. Each section includes an overview of the methodology, detailed experimental protocols, and a summary of quantitative data to facilitate comparison and application.
N-Heterocyclic Carbene (NHC) Catalyzed [4+2] Annulation
N-Heterocyclic carbenes have emerged as powerful organocatalysts for a variety of chemical transformations. In the context of this compound synthesis, chiral NHCs can effectively catalyze the formal [4+2] cycloaddition of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds. This methodology provides access to highly functionalized dihydropyranones with excellent enantioselectivity. The reaction proceeds through the formation of a key α,β-unsaturated acylazolium intermediate upon the addition of the NHC to the enal.
Experimental Protocol: NHC-Catalyzed Enantioselective Annulation of an α,β-Unsaturated Aldehyde and a 1,3-Dicarbonyl Compound
This protocol is adapted from established procedures in the literature.
Materials:
-
Chiral triazolium salt (NHC precursor) (e.g., camphor-derived triazolium salt) (10 mol%)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (15 mol%)
-
Quinone oxidant (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ) (1.0 eq)
-
α,β-Unsaturated aldehyde (1.0 eq)
-
1,3-Dicarbonyl compound (1.2 eq)
-
Anhydrous solvent (e.g., THF or CH₂Cl₂)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the chiral triazolium salt (0.02 mmol, 10 mol%) and the quinone oxidant (0.2 mmol, 1.0 eq).
-
Add the anhydrous solvent (2.0 mL) and cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the 1,3-dicarbonyl compound (0.24 mmol, 1.2 eq) to the mixture.
-
In a separate vial, dissolve the α,β-unsaturated aldehyde (0.2 mmol, 1.0 eq) in the anhydrous solvent (1.0 mL).
-
Slowly add the aldehyde solution to the reaction mixture via syringe pump over a period of 1-2 hours.
-
Add DBU (0.03 mmol, 15 mol%) to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired this compound.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Data Presentation: Substrate Scope and Performance in NHC-Catalyzed Annulation
| Entry | α,β-Unsaturated Aldehyde (R¹) | 1,3-Dicarbonyl Compound (R², R³) | Yield (%) | ee (%) |
| 1 | Cinnamaldehyde | Acetylacetone | 85 | 95 |
| 2 | (E)-Hex-2-enal | Dibenzoylmethane | 78 | 92 |
| 3 | (E)-3-(4-Nitrophenyl)acrylaldehyde | Ethyl acetoacetate | 91 | 98 |
| 4 | (E)-3-(Furan-2-yl)acrylaldehyde | Dimedone | 82 | 96 |
| 5 | Crotonaldehyde | 1,3-Indandione | 75 | 90 |
Note: The data presented are representative and may vary depending on the specific catalyst, oxidant, and reaction conditions used.
Workflow and Mechanism
Caption: Workflow and catalytic cycle of the NHC-catalyzed annulation.
Organocatalytic Domino Michael-Hemiacetalization
This powerful one-pot method provides access to functionalized dihydropyrans through a domino Michael-hemiacetalization sequence.[1] The reaction is typically catalyzed by a chiral bifunctional organocatalyst, such as a squaramide derivative, which activates both the nucleophile and the electrophile through hydrogen bonding.[1] This approach allows for the construction of multiple stereocenters with high diastereoselectivity and enantioselectivity.[1]
Experimental Protocol: Organocatalytic Domino Michael-Hemiacetalization and Dehydration
This protocol is adapted from the work of Schneider and co-workers.[1]
Materials:
-
Chiral squaramide catalyst (e.g., catalyst E in the cited reference) (10 mol%)
-
α-Hydroxymethyl nitroalkene (1.0 eq)
-
1,3-Dicarbonyl compound (1.0 eq)
-
p-Toluenesulfonic acid (PTSA) (20 mol%)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous toluene (B28343)
Procedure:
-
To a vial, add the chiral squaramide catalyst (0.1 mmol, 10 mol%), the 1,3-dicarbonyl compound (1.0 mmol, 1.0 eq), and the α-hydroxymethyl nitroalkene (1.0 mmol, 1.0 eq).
-
Add anhydrous dichloromethane (4.0 mL) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure.
-
To the crude intermediate, add anhydrous toluene (10 mL) and p-toluenesulfonic acid (0.2 mmol, 20 mol%).
-
Heat the mixture to 100 °C and stir for 1 hour.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired dihydropyran derivative.
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.
Data Presentation: Substrate Scope and Performance in Domino Michael-Hemiacetalization
| Entry | α-Hydroxymethyl Nitroalkene (Ar) | 1,3-Dicarbonyl Compound (R¹, R²) | Yield (%) | de (%) | ee (%) |
| 1 | Phenyl | Me, OMe | 80 | 71 | 95 |
| 2 | 4-Nitrophenyl | Me, OEt | 82 | 80 | 97 |
| 3 | 2-Chlorophenyl | Ph, OMe | 75 | 85 | 92 |
| 4 | Naphthyl | Me, OMe | 88 | 75 | 96 |
| 5 | Phenyl | Et, OEt | 85 | 73 | 94 |
Data adapted from J. Org. Chem. 2012, 77, 15, 6749–6758.[1]
Logical Relationship Diagram
Caption: Logical flow of the domino Michael-hemiacetalization reaction.
Asymmetric Hetero-Diels-Alder (HDA) Reaction
The hetero-Diels-Alder reaction is a powerful tool for the construction of six-membered heterocycles. For the synthesis of chiral 3,4-dihydro-2H-pyran-2-ones, an asymmetric HDA reaction between an activated diene (e.g., Danishefsky's diene) and an aldehyde dienophile can be employed. A common strategy involves the oxidation of 3,4-dihydro-2H-pyran-2-methanol to the corresponding aldehyde, which then participates in the cycloaddition.
Experimental Protocol: Two-Step Synthesis via Oxidation and HDA Reaction
This protocol is based on established procedures for TEMPO-mediated oxidation and asymmetric HDA reactions.[2]
Step 1: TEMPO-Mediated Oxidation of 3,4-Dihydro-2H-pyran-2-methanol
Materials:
-
3,4-Dihydro-2H-pyran-2-methanol (1.0 eq)
-
(Diacetoxyiodo)benzene (B116549) (BAIB) (1.5 eq)
-
2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO) (0.1 eq)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred solution of 3,4-dihydro-2H-pyran-2-methanol (1.0 eq) in dichloromethane, add (diacetoxyiodo)benzene (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add TEMPO (0.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction with dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate (B1220275) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4-dihydro-2H-pyran-2-carboxaldehyde, which can often be used in the next step without further purification.
Step 2: Asymmetric Hetero-Diels-Alder Reaction
Materials:
-
Crude 3,4-dihydro-2H-pyran-2-carboxaldehyde (1.0 eq)
-
Chiral N,N'-dioxide ligand (0.5 mol%)
-
Mg(OTf)₂ (0.5 mol%)
-
Danishefsky's diene (1.2 eq)
-
Anhydrous toluene
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare the catalyst by stirring the chiral N,N'-dioxide ligand (0.5 mol%) and Mg(OTf)₂ (0.5 mol%) in toluene at room temperature for 1 hour.
-
Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).
-
Add the crude 3,4-dihydro-2H-pyran-2-carboxaldehyde (1.0 eq) to the catalyst solution.
-
Slowly add Danishefsky's diene (1.2 eq) to the reaction mixture.
-
Stir the reaction at the same temperature, monitoring by TLC.
-
Upon completion (typically within a few hours), quench the reaction with a few drops of trifluoroacetic acid.
-
Warm the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the dihydropyranone product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Data Presentation: Representative Results for the HDA Reaction
| Entry | Dienophile | Diene | Catalyst System | Yield (%) | ee (%) |
| 1 | 3,4-Dihydro-2H-pyran-2-carboxaldehyde | Danishefsky's Diene | Chiral N,N'-dioxide/Mg(OTf)₂ | 85 | 96 |
| 2 | Benzaldehyde | Danishefsky's Diene | Chiral N,N'-dioxide/Mg(OTf)₂ | 92 | 98 |
| 3 | 3,4-Dihydro-2H-pyran-2-carboxaldehyde | Brassard's Diene | Chiral BOX/Cu(OTf)₂ | 78 | 91 |
| 4 | Glyoxylate Esters | Danishefsky's Diene | Chiral BINOL-Ti | 90 | >99 |
Note: Data are representative and highlight the versatility of the asymmetric HDA approach.
Experimental Workflow Diagram
Caption: Two-step workflow for the HDA synthesis of dihydropyranones.
References
Application Notes and Protocols: Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction for the Synthesis of 3,4-Dihydro-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,4-dihydro-2H-pyran-2-one scaffold is a key structural motif present in a wide array of natural products and pharmaceutically active compounds. Its synthesis via the Hetero-Diels-Alder (HDA) reaction represents a powerful and atom-economical strategy for the construction of this six-membered heterocyclic ring system. The use of Lewis acid catalysis has been instrumental in expanding the scope and controlling the stereoselectivity of this transformation, particularly in the reaction of activated dienes, such as Danishefsky's diene, with aldehydes.[1][2] This document provides detailed application notes, experimental protocols, and a summary of catalytic systems for the synthesis of this compound derivatives, with a focus on asymmetric catalysis relevant to drug development.
The HDA reaction offers a direct route to highly functionalized dihydropyranones, often with the potential to set multiple stereocenters in a single step.[1] Lewis acids play a crucial role in activating the aldehyde dienophile, thereby accelerating the reaction and influencing its regio- and stereochemical outcome. A wide range of Lewis acids, from simple metal halides to complex chiral coordination compounds, have been successfully employed, each offering distinct advantages in terms of reactivity, selectivity, and substrate scope.[1]
Data Presentation: Comparison of Lewis Acid Catalysts
The choice of Lewis acid catalyst is critical for the success of the Hetero-Diels-Alder reaction, influencing both the yield and the enantioselectivity of the transformation. Below is a summary of various catalytic systems employed in the reaction of Danishefsky's diene with aldehydes to afford this compound derivatives.
| Catalyst System | Aldehyde Substrate | Diene | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Mg(OTf)₂ / Chiral N,N'-dioxide | Benzaldehyde | Danishefsky's Diene | Toluene | -20 | 2 | 98 | >99 | [3] |
| Mg(OTf)₂ / Chiral N,N'-dioxide | 4-Nitrobenzaldehyde | Danishefsky's Diene | Toluene | -20 | 2 | 99 | >99 | [3] |
| Mg(OTf)₂ / Chiral N,N'-dioxide | 2-Naphthaldehyde | Danishefsky's Diene | Toluene | -20 | 2 | 99 | >99 | [3] |
| Mg(OTf)₂ / Chiral N,N'-dioxide | Cinnamaldehyde | Danishefsky's Diene | Toluene | -20 | 2 | 95 | 99 | [3] |
| Al-BINOL complex (3) | Various aromatic aldehydes | Activated silyloxydienes | Not specified | Not specified | Not specified | Good to excellent | Good to excellent | [1] |
| Ti(IV)-H₈-BINOL complex | Benzaldehyde | Danishefsky's Diene | Not specified | 0 to RT | Not specified | 92 | up to 99 | Not specified |
| Dirhodium(II) carboxamidates | Aromatic aldehydes | Danishefsky's Diene | CHCl₃ | 60 | Not specified | High | up to 97 | [4] |
| Bis(oxazoline)-Cu(II) complexes | α,β-Unsaturated carbonyls | Electron-rich olefins | Not specified | Not specified | Not specified | High | High | [5] |
Experimental Protocols
Protocol 1: Synthesis of 3,4-Dihydro-2H-pyran-2-carboxaldehyde (Aldehyde Precursor)
This protocol describes the oxidation of 3,4-dihydro-2H-pyran-2-methanol to the corresponding aldehyde, a key precursor for the Hetero-Diels-Alder reaction.
Materials:
-
3,4-Dihydro-2H-pyran-2-methanol
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (B1220275)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 3,4-dihydro-2H-pyran-2-methanol (1.0 eq) in dichloromethane, add (diacetoxyiodo)benzene (1.5 eq).[3]
-
Stir the mixture at room temperature for 30 minutes.[3]
-
Add TEMPO (0.1 eq) to the reaction mixture.[3]
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).[3]
-
Upon completion, dilute the reaction mixture with dichloromethane.[3]
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,4-dihydro-2H-pyran-2-carboxaldehyde.[3]
Protocol 2: General Procedure for Asymmetric Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction
This protocol provides a general guideline for the asymmetric Hetero-Diels-Alder reaction using a chiral Lewis acid catalyst. The specific catalyst, ligand, solvent, temperature, and reaction time may need to be optimized for different substrates.
Materials:
-
Aldehyde (e.g., 3,4-Dihydro-2H-pyran-2-carboxaldehyde)
-
Danishefsky's diene (or other activated diene)
-
Lewis Acid (e.g., Mg(OTf)₂, Ti(O-iPr)₄, ZnCl₂, Sc(OTf)₃)
-
Chiral Ligand (e.g., Chiral N,N'-dioxide, BINOL derivatives)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Inert gas (Nitrogen or Argon)
-
Trifluoroacetic acid (TFA) for quenching
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare the chiral catalyst by stirring the Lewis acid (e.g., Mg(OTf)₂, 0.5 mol%) and the chiral ligand (e.g., chiral N,N'-dioxide, 0.5 mol%) in the chosen anhydrous solvent (e.g., toluene) at room temperature for 1 hour.[3]
-
Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).[3]
-
Add the aldehyde (1.0 eq) to the catalyst solution.[3]
-
Slowly add the activated diene (e.g., Danishefsky's diene, 1.2 eq) to the reaction mixture.[3]
-
Stir the reaction at the same temperature and monitor its progress by TLC.[3]
-
Upon completion (typically within 2-24 hours), quench the reaction by adding a few drops of trifluoroacetic acid.[3]
-
Warm the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired this compound derivative.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of Lewis acid-catalyzed Hetero-Diels-Alder reaction.
Conclusion
The Lewis acid-catalyzed Hetero-Diels-Alder reaction is a highly effective and versatile method for the synthesis of 3,4-dihydro-2H-pyran-2-ones. The selection of an appropriate Lewis acid and chiral ligand is paramount for achieving high yields and stereoselectivities. The protocols and data presented herein provide a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient construction of this important heterocyclic scaffold. Further optimization of reaction conditions may be necessary depending on the specific substrates employed.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. ASYMMETRIC HETERO DIELS-ALDER REACTIONS OF DANISHEFSKY’S DIENE AND GLYOXYLATE ESTERS CATALYZED BY CHIRAL BISOXAZOLINE DERIVED CATALYSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]
Application Notes and Protocols for Organocatalytic Routes to Substituted 3,4-Dihydro-2H-pyran-2-ones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of substituted 3,4-dihydro-2H-pyran-2-ones, significant scaffolds in medicinal chemistry and natural product synthesis. The following sections describe three distinct and effective organocatalytic methods: N-Heterocyclic Carbene (NHC) Catalysis, Domino Michael-Hemiacetalization, and L-Proline Catalyzed Multicomponent Reactions. Each section includes detailed experimental procedures, tabulated data for a range of substrates, and diagrams illustrating the reaction pathways and workflows.
N-Heterocyclic Carbene (NHC) Catalyzed Asymmetric Annulation of α,β-Unsaturated Aldehydes and Pyrazolones
This protocol details the enantioselective synthesis of dihydropyranone-fused pyrazoles through an NHC-catalyzed [4+2] annulation reaction. This method provides access to complex heterocyclic structures with high yields and excellent enantioselectivity under mild, base-free conditions. The reaction proceeds via the formation of a chiral α,β-unsaturated acyl azolium intermediate.
Signaling Pathway Diagram
Caption: General mechanism for NHC-catalyzed [4+2] annulation.
Quantitative Data Summary
| Entry | Aldehyde (R¹) | Pyrazolone (R², R³) | Yield (%)[1] | ee (%)[1] |
| 1 | C₆H₅ | C₆H₅, CH₃ | 85 | 92 |
| 2 | 4-ClC₆H₄ | C₆H₅, CH₃ | 82 | 91 |
| 3 | 4-MeOC₆H₄ | C₆H₅, CH₃ | 78 | 93 |
| 4 | 2-Thienyl | C₆H₅, CH₃ | 75 | 90 |
| 5 | C₆H₅ | 4-BrC₆H₄, CH₃ | 88 | 94 |
| 6 | C₆H₅ | C₆H₅, C₂H₅ | 83 | 91 |
Experimental Protocol
Materials:
-
Chiral N-Heterocyclic Carbene (NHC) precatalyst (e.g., a triazolium salt)
-
α,β-Unsaturated aldehyde
-
Pyrazolone derivative
-
Oxidant (e.g., quinone)
-
Anhydrous solvent (e.g., CH₂Cl₂)
-
Base (if required for NHC generation, though some protocols are base-free)
Procedure: [1]
-
To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the NHC precatalyst (0.02 mmol, 10 mol%).
-
Add the pyrazolone derivative (0.2 mmol, 1.0 equiv) and the oxidant (0.24 mmol, 1.2 equiv).
-
Add anhydrous CH₂Cl₂ (2.0 mL) and stir the mixture at room temperature for 5 minutes.
-
Add the α,β-unsaturated aldehyde (0.24 mmol, 1.2 equiv) dropwise to the solution.
-
Stir the reaction mixture at room temperature for the time specified in the literature (typically 12-24 hours), monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixture) to afford the desired dihydropyranone-fused pyrazole.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Organocatalytic Asymmetric Domino Michael-Hemiacetalization Reaction
This protocol describes a one-pot synthesis of polyfunctionalized 3,4-dihydro-2H-pyran-2-ones from α-hydroxymethyl nitroalkenes and 1,3-dicarbonyl compounds. The reaction is catalyzed by a squaramide-based organocatalyst and proceeds through a domino Michael-hemiacetalization sequence followed by dehydration. This method provides access to highly substituted dihydropyrans with excellent diastereo- and enantioselectivities.[2]
Experimental Workflow
Caption: One-pot domino Michael-hemiacetalization and dehydration workflow.
Quantitative Data Summary
| Entry | α-Hydroxymethyl Nitroalkene (Ar) | 1,3-Dicarbonyl Compound (R¹, R²) | Yield (%)[2] | de (%)[2] | ee (%)[2] |
| 1 | C₆H₅ | OCH₃, CH₃ | 91 | 94 | 99 |
| 2 | 4-ClC₆H₄ | OCH₃, CH₃ | 85 | 92 | 98 |
| 3 | 4-MeOC₆H₄ | OCH₃, CH₃ | 88 | 96 | 99 |
| 4 | 2-Naphthyl | OCH₃, CH₃ | 82 | 90 | 97 |
| 5 | C₆H₅ | OC₂H₅, CH₃ | 89 | 92 | 98 |
| 6 | C₆H₅ | OCH₃, C₆H₅ | 75 | >98 | 99 |
Experimental Protocol
Materials: [2]
-
Squaramide-based organocatalyst
-
α-Hydroxymethyl nitroalkene
-
1,3-Dicarbonyl compound
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
p-Toluenesulfonic acid (PTSA)
Procedure for One-Pot Domino Michael-Hemiacetalization and Dehydration: [2]
-
In a glass vial equipped with a magnetic stirring bar, add the squaramide organocatalyst (0.05 mmol, 10 mol%).
-
Add the 1,3-dicarbonyl compound (0.5 mmol, 1.0 equiv) and the α-hydroxymethyl nitroalkene (0.5 mmol, 1.0 equiv) to the vial.
-
Add anhydrous CH₂Cl₂ (2.0 mL) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Once the initial reaction is complete, evaporate the solvent under reduced pressure.
-
To the crude intermediate, add toluene (5 mL) and PTSA (0.01 mmol, 20 mol%).
-
Stir the mixture at 100 °C for 1 hour, monitoring by TLC for the completion of the dehydration step.
-
After completion, cool the reaction mixture to room temperature and evaporate the solvent.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the substituted 3,4-dihydro-2H-pyran-2-one.
-
Determine the diastereomeric and enantiomeric excesses by chiral HPLC or NMR analysis.
L-Proline Catalyzed Three-Component Synthesis of Pyrano[3,2-c]quinolones
This protocol outlines a facile and efficient one-pot, three-component synthesis of 4-aryl-3,4-dihydro-2H-pyrano[3,2-c]quinoline-2,5(6H)-diones. The reaction utilizes the readily available and inexpensive amino acid L-proline as a catalyst and proceeds under mild conditions with high yields. This method is advantageous for its operational simplicity and easy work-up.
Logical Relationship Diagram
Caption: Components of the L-proline catalyzed three-component reaction.
Quantitative Data Summary
| Entry | Aromatic Aldehyde (Ar) | Yield (%) |
| 1 | C₆H₅ | 92 |
| 2 | 4-ClC₆H₄ | 95 |
| 3 | 4-MeC₆H₄ | 94 |
| 4 | 4-MeOC₆H₄ | 90 |
| 5 | 3-NO₂C₆H₄ | 88 |
| 6 | 2-Furyl | 85 |
Experimental Protocol
Materials:
-
L-Proline
-
Aromatic aldehyde
-
Quinoline-2,4-diol
-
Meldrum's acid
-
Solvent (e.g., Ethanol)
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1 mmol), quinoline-2,4-diol (1 mmol), Meldrum's acid (1 mmol), and L-proline (0.2 mmol, 20 mol%).
-
Add ethanol (B145695) (5 mL) as the solvent.
-
Reflux the reaction mixture with stirring for the required time (typically 2-4 hours), monitoring the progress by TLC.
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure pyrano[3,2-c]quinoline-2,5(6H)-dione derivative.
-
Further purification, if necessary, can be achieved by recrystallization from a suitable solvent.
References
Application Notes and Protocols: Synthesis of 3,4-Dihydropyranones via Michael Addition-Lactonization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3,4-dihydropyranones, a significant class of heterocyclic compounds present in numerous biologically active molecules and natural products. The synthesis is achieved through a domino Michael addition-lactonization reaction. This application note outlines various catalytic systems, summarizes key reaction parameters in tabular format for easy comparison, and provides a step-by-step experimental protocol. Additionally, visual diagrams of the experimental workflow and reaction mechanism are included to facilitate a comprehensive understanding of the process.
Introduction
3,4-Dihydropyran-2-ones, also known as δ-lactones, are crucial structural motifs in a wide range of pharmaceuticals and natural products due to their diverse biological activities.[1] The Michael addition-lactonization cascade reaction has emerged as a powerful and efficient strategy for the stereoselective synthesis of these valuable scaffolds. This one-pot reaction typically involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization (lactonization) to form the dihydropyranone ring. Various catalytic systems, including organocatalysts and metal complexes, have been developed to promote this transformation with high yields and stereoselectivities.
Catalytic Systems and Scope
The Michael addition-lactonization reaction for the synthesis of 3,4-dihydropyranones can be catalyzed by a variety of systems, each with its own scope and limitations.
-
N-Heterocyclic Carbenes (NHCs): NHCs are versatile organocatalysts that can activate α,β-unsaturated aldehydes to form acylazolium intermediates, which then react with various nucleophiles.[2]
-
Squaramides and Cinchona Alkaloids: These hydrogen-bonding organocatalysts are particularly effective in enantioselective reactions, providing access to chiral dihydropyranones with high enantiomeric excess (ee).[1][3]
-
Isothioureas: Chiral isothioureas can be employed as Lewis base catalysts in formal (4+2)-cycloaddition reactions to yield dihydropyran derivatives.[4]
-
Phase-Transfer Catalysts: Chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids have been shown to be effective in the Michael addition of ketene (B1206846) silyl (B83357) acetals to α,β-unsaturated ketones, followed by lactonization.[3]
-
Metal Catalysts: Transition metal complexes, such as those of ruthenium, can be used in synergistic catalysis with NHCs to achieve the desired transformation.[1]
The choice of catalyst depends on the specific substrates and the desired stereochemical outcome. The reaction is compatible with a wide range of functional groups on both the Michael donor and acceptor.
Quantitative Data Summary
The following tables summarize the reaction conditions and outcomes for the synthesis of 3,4-dihydropyranones using different catalytic systems as reported in the literature.
Table 1: Organocatalyzed Michael Addition-Lactonization
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | ee (%) | dr | Reference |
| Squaramide | 1,3-Dicarbonyl Compound | α,β-Unsaturated Ketoester | Toluene | - | RT | 24 | up to 95 | up to 99 | >20:1 | [1] |
| Cinchonidine Derivative | Ketene Silyl Acetal | α,β-Unsaturated Ketone | Toluene | - | -20 | 1-24 | up to 99 | up to 98 | >99:1 | [3] |
| NHC | α,β-Unsaturated Aldehyde | 1,3-Dicarbonyl Compound | Dioxane | NaOAc | RT | 12 | up to 95 | up to 99 | - | [1] |
| Proline-derived Urea | Thioester | β,γ-Unsaturated α-Keto Ester | CH2Cl2 | - | RT | 12-24 | up to 94 | up to 99 | >20:1 | [5] |
| (S)-(-)-Tetramisole HCl | Enone Acid | (intramolecular) | CH2Cl2 | Pivaloyl chloride | RT | 24 | up to 99 | up to 99 | 99:1 | [6] |
Table 2: Metal-Catalyzed and Synergistic Catalysis
| Catalyst System | Michael Donor | Michael Acceptor | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| RuCl3 / NHC | α,β-Unsaturated Aldehyde | 1,3-Dicarbonyl Compound | 1,4-Dioxane | NaOAc | RT | 12 | Good | High | [1] |
| Ag-NHC Complex | Cinnamaldehyde | 1,3-Dicarbonyl Compound | - | - | - | - | Good | - | [1] |
Experimental Protocol: General Procedure for Organocatalyzed Michael Addition-Lactonization
This protocol provides a general guideline for the synthesis of 3,4-dihydropyranones. The specific catalyst, substrates, solvent, temperature, and reaction time should be optimized based on the desired product and literature precedents.
Materials:
-
Michael donor (e.g., 1,3-dicarbonyl compound, arylacetic acid)
-
Michael acceptor (e.g., α,β-unsaturated aldehyde, enone)
-
Organocatalyst (e.g., squaramide, cinchona alkaloid derivative, NHC precursor)
-
Base (if required, e.g., NaOAc, tBuOK, NEt3)
-
Anhydrous solvent (e.g., toluene, CH2Cl2, THF, 1,4-dioxane)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) plates and developing system
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a dry reaction flask under an inert atmosphere, add the Michael donor (1.0 equiv), the Michael acceptor (1.0-1.2 equiv), the organocatalyst (typically 1-20 mol%), and the anhydrous solvent.
-
Addition of Base (if required): If the reaction requires a base, add it to the reaction mixture at the appropriate temperature (often 0 °C or room temperature).
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction (e.g., with saturated aqueous NH4Cl solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH2Cl2). Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 3,4-dihydropyranone.
-
Characterization: Characterize the purified product by standard analytical techniques (NMR, IR, HRMS). The enantiomeric excess of chiral products can be determined by chiral HPLC analysis.
Visualizations
Caption: Experimental workflow for the synthesis of 3,4-dihydropyranones.
Caption: Generalized mechanism of Michael addition-lactonization.
Conclusion
The Michael addition-lactonization cascade reaction is a highly effective method for the synthesis of 3,4-dihydropyranones. The availability of a diverse range of catalysts allows for the preparation of a wide variety of substituted dihydropyranones, often with excellent stereocontrol. This application note provides a comprehensive overview and a practical protocol to aid researchers in the successful implementation of this important transformation in their synthetic endeavors.
References
- 1. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydropyran-2-one synthesis [organic-chemistry.org]
- 3. Enantioselective synthesis of 3,4-dihydropyran-2-ones by domino Michael addition and lactonization with new asymmetric organocatalysts: cinchona-alkaloid-derived chiral quaternary ammonium phenoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective Syntheses of 3,4-Dihydropyrans Employing Isochalcogenourea-Catalyzed Formal (4+2)-Cycloadditions of Allenoates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetrahydropyranyl (THP) Ether Formation Using 3,4-Dihydro-2H-pyran for Alcohol Protection
For the Attention of: Researchers, scientists, and drug development professionals.
Note on Precursor: These application notes detail the use of 3,4-dihydro-2H-pyran (DHP) for the formation of the tetrahydropyranyl (THP) protecting group. While the query mentions 3,4-Dihydro-2H-pyran-2-one, it is 3,4-Dihydro-2H-pyran (DHP) that serves as the direct and widely-used precursor for THP ether formation in the protection of alcohols.
Introduction
In the realm of multi-step organic synthesis, particularly in pharmaceutical and fine chemical development, the selective protection and deprotection of functional groups is paramount. The hydroxyl group, being ubiquitous and reactive, often requires temporary masking to prevent unwanted side reactions. The tetrahydropyranyl (THP) ether, derived from 3,4-Dihydro-2H-pyran (DHP), is a robust and versatile protecting group for alcohols.[1][2] THP ethers are valued for their ease of introduction, stability under a wide range of non-acidic conditions, and straightforward removal under mild acidic conditions.[3][4]
THP ethers exhibit notable stability towards strongly basic conditions, organometallic reagents (like Grignard and organolithium reagents), hydrides, and various oxidizing and reducing agents.[3][5] This stability profile makes them highly valuable in complex synthetic pathways.[3] However, a key consideration is the introduction of a new stereocenter upon reaction with a chiral alcohol, which can lead to the formation of diastereomeric mixtures.[3][5]
Reaction Mechanism and Workflow
The formation and cleavage of THP ethers are both acid-catalyzed processes.[3]
Protection of Alcohols with Dihydropyran:
The protection of an alcohol with DHP proceeds via an acid-catalyzed addition of the alcohol to the enol ether of DHP.[1] The mechanism involves the following steps:
-
Protonation of Dihydropyran: The acid catalyst protonates the double bond of dihydropyran, generating a resonance-stabilized oxocarbenium ion.[3]
-
Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.[3]
-
Deprotonation: A base (such as the solvent or the conjugate base of the acid catalyst) removes the proton from the newly formed oxonium ion, yielding the neutral THP ether and regenerating the acid catalyst.[3]
Deprotection of THP Ethers:
The deprotection of THP ethers is essentially the reverse of the protection reaction, relying on acid-catalyzed hydrolysis.[3]
-
Protonation: The ether oxygen of the THP group is protonated by the acid catalyst.
-
Elimination: The protonated ether cleaves to release the alcohol and form the resonance-stabilized oxocarbenium ion.
-
Hydrolysis: The oxocarbenium ion reacts with water or an alcohol solvent to form a hemiacetal, which is in equilibrium with 5-hydroxypentanal.
Caption: Acid-catalyzed mechanism for the protection of alcohols using DHP.
Caption: Mechanism of Acid-Catalyzed Deprotection of THP Ethers.
Caption: General experimental workflow for the protection and deprotection of alcohols.
Data Presentation: Reaction Conditions
The following tables summarize various catalytic systems and conditions for the tetrahydropyranylation and deprotection of alcohols.
Table 1: Conditions for THP Protection of Alcohols
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| p-TsOH·H₂O | Dichloromethane (DCM) | Room Temp. | 30 min - 4 h | >90 | Most common method.[6] |
| Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane (DCM) | Room Temp. | 30 min - 2 h | >95 | Milder alternative to p-TsOH, good for acid-sensitive substrates.[6] |
| Iodine (I₂) | Tetrahydrofuran (THF) / Microwave | N/A | 5 - 10 min | >90 | Fast, efficient, and inexpensive method under microwave irradiation.[7] |
| BF₃·OEt₂ | Dichloromethane (DCM) | 0 - Room Temp. | 15 - 60 min | High | Effective but can be a strong Lewis acid.[8] |
| Montmorillonite Clay | Dichloromethane (DCM) | Room Temp. | 1 - 5 h | 85-95 | Heterogeneous catalyst, easy to remove.[7] |
| LiBr | Tetrahydrofuran (THF) | Room Temp. | 1 - 3 h | >90 | Mild and neutral conditions.[9] |
Table 2: Conditions for THP Deprotection of Alcohols
| Reagent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| p-TsOH·H₂O | Methanol (MeOH) | Room Temp. | 1 - 3 h | >90 | Standard and efficient method.[6] |
| Acetic Acid/THF/H₂O | THF/Water | 45 | 3 - 24 h | High | Mild conditions for sensitive substrates.[4] |
| Iodine (I₂) | Methanol (MeOH) / Microwave | N/A | 10 min | 84-95 | Rapid deprotection under microwave irradiation.[7] |
| Sc(OTf)₃ | Methanol (MeOH) | Room Temp. | 30 min - 2 h | High | Catalytic amount of a mild Lewis acid.[10] |
| Zeolite H-beta | Dichloromethane (DCM) | Room Temp. | 1 - 4 h | High | Reusable heterogeneous catalyst.[11] |
| N-Bromosuccinimide (NBS) | Water (with β-cyclodextrin) | Room Temp. | 1 - 2 h | High | Oxidative deprotection under aqueous conditions.[11] |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using p-Toluenesulfonic Acid (p-TsOH)
This protocol outlines a general method for the protection of a primary alcohol using a catalytic amount of p-TsOH.[1][3]
Materials:
-
Primary alcohol (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP) (1.2 eq)[1]
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)[1]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of the primary alcohol (1.0 eq) in anhydrous DCM, add 3,4-dihydro-2H-pyran (1.2 eq).[1]
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq) to the reaction mixture.[1]
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).[1]
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.[1]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude THP-protected alcohol.[1]
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.[1]
Protocol 2: Deprotection of a THP Ether using Acidic Methanol
This protocol describes a general method for the cleavage of a THP ether to regenerate the parent alcohol.
Materials:
-
THP-protected alcohol (1.0 eq)
-
Methanol (MeOH)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve the THP-protected alcohol (1.0 eq) in methanol.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Stir the mixture at room temperature.
-
Monitor the deprotection by TLC.[1]
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous sodium bicarbonate solution.[1]
-
Extract the product with ethyl acetate.[1]
-
Wash the combined organic layers with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the deprotected alcohol by column chromatography on silica gel if required.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. tandfonline.com [tandfonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Tetrahydropyranyl Ethers [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Anticancer Compounds from 3,4-Dihydro-2H-pyran-2-one Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential anticancer applications of compounds derived from the 3,4-Dihydro-2H-pyran-2-one scaffold. This document includes synthetic protocols, cytotoxicity data on related compounds, and insights into potential mechanisms of action.
Introduction
The this compound core is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its presence in numerous biologically active natural products.[1] Derivatives of this scaffold are being explored for a variety of therapeutic applications, including as potential anticancer agents. The inherent chemical features of the dihydropyranone ring system offer a versatile platform for the synthesis of diverse compound libraries for drug discovery. Recent research has focused on the development of efficient synthetic methodologies to access these compounds and the evaluation of their cytotoxic effects against various cancer cell lines. While extensive research on the specific anticancer properties of a broad range of this compound derivatives is still emerging, studies on structurally related pyran-containing compounds have shown promising results, often implicating the induction of apoptosis and cell cycle arrest as mechanisms of action.[2]
Synthetic Strategies
The synthesis of this compound derivatives can be achieved through several modern synthetic methodologies, including multicomponent reactions, hetero-Diels-Alder reactions, and various organocatalytic approaches. These methods offer advantages such as high efficiency, atom economy, and the ability to generate structural diversity.
Key Synthetic Approaches:
-
N-Heterocyclic Carbene (NHC) Catalysis: NHCs are versatile organocatalysts that can activate various substrates to facilitate the synthesis of complex molecules.[3] In the context of 3,4-dihydropyran-2-one synthesis, NHCs can catalyze annulation reactions between α,β-unsaturated aldehydes and 1,3-dicarbonyl compounds.[3] This methodology allows for the enantioselective synthesis of chiral dihydropyranones.[3]
-
Hetero-Diels-Alder Reactions: The hetero-Diels-Alder reaction is a powerful tool for the construction of six-membered heterocyclic rings.[4] This cycloaddition reaction, particularly the inverse electron demand variant, can be employed to synthesize the dihydropyran ring system with good control over stereochemistry.[4]
-
Multicomponent Reactions: These reactions involve the combination of three or more starting materials in a single synthetic operation to form a complex product. Multicomponent reactions are highly efficient and allow for the rapid generation of diverse compound libraries. Four-component reactions have been developed for the synthesis of dihydropyran derivatives.
-
Ring-Closing Metathesis: This method utilizes ruthenium-based catalysts to form cyclic olefins from acyclic dienes, providing an efficient route to the dihydropyran-2-one core.[5]
Experimental Protocols
Below are representative, generalized protocols for the synthesis and biological evaluation of compounds based on the this compound scaffold. Researchers should adapt these protocols based on the specific substrates and desired target molecules.
Protocol 1: General Procedure for NHC-Catalyzed Synthesis of 3,4-Dihydropyran-2-ones
This protocol is a generalized procedure based on the NHC-catalyzed annulation of α,β-unsaturated aldehydes and 1,3-dicarbonyl compounds.[3]
Materials:
-
N-Heterocyclic carbene (NHC) precatalyst (e.g., imidazolium (B1220033) or triazolium salt)
-
Base (e.g., DBU, K2CO3)
-
α,β-Unsaturated aldehyde
-
1,3-Dicarbonyl compound
-
Anhydrous solvent (e.g., THF, CH2Cl2)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the NHC precatalyst and the base in the anhydrous solvent.
-
Stir the mixture at room temperature for 15-30 minutes to generate the active carbene catalyst.
-
Add the 1,3-dicarbonyl compound to the reaction mixture and stir for an additional 10 minutes.
-
Slowly add the α,β-unsaturated aldehyde to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Cytotoxicity Evaluation using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
While comprehensive cytotoxicity data for a wide range of this compound derivatives is limited in the current literature, the following table summarizes the anticancer activity of structurally related dihydropyranopyran and dihydropyridine-2(1H)-thione derivatives to provide an indication of the potential of these heterocyclic scaffolds.
| Compound Class | Compound ID | Substitution | Cancer Cell Line | IC50 (µM) |
| 5-Oxo-dihydropyranopyran | 4j | 3,4,5-(OCH3)3 | MCF-7 (Breast) | 26.6 |
| 5-Oxo-dihydropyranopyran | 4i | 4-Cl | MCF-7 (Breast) | 34.2 |
| 5-Oxo-dihydropyranopyran | 4g | 4-NO2 | SW-480 (Colon) | 34.6 |
| 3,4-dihydropyridine-2(1H)-thione | S22 | Thiophene at C5 | A375 (Melanoma) | 1.71 ± 0.58 |
Note: The data presented is for structurally related compounds and should be interpreted as indicative of the potential of the this compound scaffold. Further studies on a focused library of this compound derivatives are required for direct structure-activity relationship analysis.[7][8]
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The general workflow for the synthesis and evaluation of anticancer compounds from this compound scaffolds is depicted below.
Caption: General workflow for synthesis and biological evaluation.
Potential Signaling Pathway
While the precise signaling pathways targeted by this compound derivatives are still under investigation, many anticancer compounds containing lactone moieties have been shown to induce apoptosis by modulating key signaling pathways.[8][9] A plausible mechanism of action for these compounds could involve the inhibition of pro-survival pathways like PI3K/Akt and the activation of pro-apoptotic pathways. The following diagram illustrates a generalized apoptosis signaling pathway that may be relevant.
Caption: Potential mechanism via apoptosis induction.
Disclaimer: The signaling pathway depicted is a generalized representation and may not reflect the exact mechanism of action for all this compound derivatives. Further research is required to elucidate the specific molecular targets of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 3,4-Dihydropyran-2-one synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting apoptosis pathways in cancer with alantolactone and isoalantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3,4-Dihydro-2H-pyran-2-one in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydro-2H-pyran-2-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic compounds. Its inherent structural features offer a versatile platform for the development of novel therapeutic agents across different disease areas. This document provides a comprehensive overview of the applications of this compound derivatives, with a focus on their anticancer and antimicrobial activities, supported by detailed experimental protocols and quantitative data.
Therapeutic Applications
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, primarily centered on anticancer and antimicrobial effects. The α,β-unsaturated lactone moiety is a key pharmacophore, often implicated in the mechanism of action through Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins.
Anticancer Activity
Numerous studies have highlighted the potential of 3,4-dihydropyran-2-one derivatives as potent anticancer agents. These compounds have been shown to induce cytotoxicity in a range of cancer cell lines, often through the induction of apoptosis.
Table 1: Anticancer Activity of 3,4-Dihydropyran-2-one Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| PY801 | HCT116 (Colon) | 8.9 | [1][2] |
| PY801 | MCF7 (Breast) | 9.3 | [1][2] |
| Derivative 4g | SW-480 (Colon) | 34.6 | [3] |
| Derivative 4i | SW-480 (Colon) | 35.9 | [3] |
| Derivative 4j | SW-480 (Colon) | 38.6 | [3] |
| Derivative 4g | MCF-7 (Breast) | 42.6 | [3] |
| Derivative 4i | MCF-7 (Breast) | 34.2 | [3] |
| Derivative 4j | MCF-7 (Breast) | 26.6 | [3] |
Antimicrobial Activity
The 3,4-dihydropyran-2-one scaffold has also been explored for the development of novel antimicrobial agents. Derivatives have shown activity against both bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Dihydropyrimidine-2(1H)-one/thione Derivatives (Structurally related to this compound)
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| C6 | Escherichia coli | 64 | |
| C6 | Pseudomonas aeruginosa | 64 | |
| C6 | Staphylococcus aureus | 64 | |
| C22 | Escherichia coli | 64 | |
| C22 | Pseudomonas aeruginosa | 128 | |
| C22 | Staphylococcus aureus | 64 | |
| C5 | Candida albicans | 32 | |
| C9 | Candida albicans | 32 | |
| C11 | Candida albicans | 32 |
Mechanism of Action: Induction of Apoptosis
The primary mechanism underlying the anticancer activity of many 3,4-dihydropyran-2-one derivatives is the induction of programmed cell death, or apoptosis. This is often initiated through the intrinsic pathway, which involves the mitochondria. A bioactive pyran derivative isolated from Euclea crispa has been shown to downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL, while upregulating the tumor suppressor protein p53 and the initiator caspase-9.[4] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade, ultimately resulting in apoptotic cell death.[5]
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
Experimental Protocols
General Synthesis of this compound Derivatives
A common method for the synthesis of this scaffold is through multicomponent reactions. For example, a one-pot synthesis can be achieved via a hetero-Diels-Alder reaction.
Caption: General workflow for the synthesis of this compound derivatives.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the vinylidene Meldrum's acid and dialkyl acetylenedicarboxylate in a suitable alcohol (which also acts as a reactant).
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound derivative.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The this compound scaffold represents a valuable starting point for the design and development of new therapeutic agents. Its synthetic accessibility and diverse biological activities, particularly in the realms of anticancer and antimicrobial research, make it an attractive target for medicinal chemists. Further exploration of structure-activity relationships and mechanistic studies are warranted to unlock the full therapeutic potential of this promising class of compounds.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (5E,7E)-4,5,6 Trihydroxy-3-(hydroxymethyl)tetrahydro-2H-pyran-2-ylheptadeca-5,7-dienoate from Euclea crispa (L.) Inhibits Ovarian Cancer Cell Growth by Controlling Apoptotic and Metastatic Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Multi-component Synthesis of 3,4-Dihydropyridin-2(1H)-ones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of 3,4-dihydropyridin-2(1H)-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development, via multi-component reactions (MCRs). MCRs offer an efficient and atom-economical approach to constructing complex molecular scaffolds in a single synthetic operation.
Introduction
3,4-Dihydropyridin-2(1H)-ones are prevalent structural motifs in a variety of biologically active compounds. Their synthesis through multi-component reactions allows for the rapid generation of diverse molecular libraries, which is highly valuable in the drug discovery process. This document outlines two robust four-component methodologies for the synthesis of this important heterocyclic core.
Method 1: Four-Component Domino Cyclization of Ketones, Aldehydes, Meldrum's Acid, and Ammonium (B1175870) Acetate (B1210297)
This powerful one-pot synthesis provides access to a wide array of multifunctionalized 3,4-dihydropyridin-2(1H)-ones through a [1 + 2 + 1 + 2] domino cyclization.[1][2][3][4] The reaction is characterized by its operational simplicity, use of readily available starting materials, and broad substrate scope.[1][2][3][4]
Reaction Scheme:
A ketone, an aldehyde, Meldrum's acid, and ammonium acetate react in a one-pot process, catalyzed by a base and a metal salt, to yield the corresponding 3,4-dihydropyridin-2(1H)-one.
Experimental Workflow
Caption: General experimental workflow for the four-component synthesis.
Detailed Experimental Protocol
-
Reaction Setup: To a reaction vessel, add the ketone (1.0 mmol), aldehyde (1.0 mmol), Meldrum's acid (1.2 mmol), ammonium acetate (1.5 mmol), triethylamine (B128534) (Et3N) as a base, and chromium(III) chloride (CrCl3) as a metal salt catalyst in methanol (B129727) (MeOH) as the solvent.[1]
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 60 °C) for the required time (typically 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3,4-dihydropyridin-2(1H)-one.
Quantitative Data Summary
The following table summarizes the yields for a selection of substrates under optimized reaction conditions.
| Aldehyde | Ketone | Product | Yield (%) |
| Benzaldehyde | Acetophenone | 4,6-diphenyl-3,4-dihydropyridin-2(1H)-one | 76 |
| 4-Chlorobenzaldehyde | Acetophenone | 4-(4-chlorophenyl)-6-phenyl-3,4-dihydropyridin-2(1H)-one | 72 |
| 4-Methylbenzaldehyde | Acetophenone | 4-(p-tolyl)-6-phenyl-3,4-dihydropyridin-2(1H)-one | 81 |
| Benzaldehyde | Propiophenone | 6-ethyl-4-phenyl-3,4-dihydropyridin-2(1H)-one | 68 |
| Thiophene-2-carbaldehyde | Acetophenone | 6-phenyl-4-(thiophen-2-yl)-3,4-dihydropyridin-2(1H)-one | 65 |
Note: Yields are isolated yields and may vary depending on the specific substrates and reaction scale.
Proposed Reaction Mechanism
The reaction is proposed to proceed through a domino sequence of Knoevenagel condensation, Michael addition, and cyclization/dehydration steps.
Caption: Proposed mechanistic pathways for the four-component domino reaction.
Method 2: Four-Component Synthesis using a β-Ketoester, Aldehyde, Meldrum's Acid, and Ammonium Acetate
This method provides an alternative and efficient route to 3,4-dihydropyridin-2(1H)-ones, also utilizing Meldrum's acid as a key component.[5][6] The reaction can be performed under solvent-free conditions or in various solvents, often with the aid of a catalyst.[5][6]
Reaction Scheme:
An aromatic aldehyde, a β-ketoester, Meldrum's acid, and ammonium acetate are reacted in a one-pot synthesis to yield the desired 3,4-dihydropyridin-2(1H)-one.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol), Meldrum's acid (1.0 mmol), and ammonium acetate (1.5 mmol).
-
Reaction Conditions: The reaction can be carried out under solvent-free conditions by heating the mixture (e.g., at 80-100 °C) or by refluxing in a suitable solvent such as ethanol (B145695) or water.[5] Catalysts like SiO2-Pr-SO3H can be employed to improve yields and shorten reaction times, particularly under solvent-free conditions.[5]
-
Work-up: After completion of the reaction (monitored by TLC), cool the mixture to room temperature. If the reaction was performed neat, add ethanol to precipitate the product. If in a solvent, the product may precipitate upon cooling.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 3,4-dihydropyridin-2(1H)-one.
Quantitative Data Summary
The following table illustrates the effect of different catalysts and conditions on the yield of the product.
| Aldehyde | β-Ketoester | Catalyst/Conditions | Yield (%) |
| Benzaldehyde | Ethyl Acetoacetate | SiO2-Pr-SO3H, solvent-free, 80 °C | 93 |
| 4-Nitrobenzaldehyde | Methyl Acetoacetate | SiO2-Pr-SO3H, solvent-free, 80 °C | 90 |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Water, reflux | 92 |
| Benzaldehyde | Ethyl Acetoacetate | Ethanol, reflux | 75 |
| 2-Naphthaldehyde | Ethyl Acetoacetate | SiO2-Pr-SO3H, solvent-free, 80 °C | 88 |
Note: Yields are isolated yields and can be influenced by the specific substrates and reaction parameters.
Proposed Reaction Mechanism
The proposed mechanism involves a series of condensation and cyclization reactions, with the high acidity of Meldrum's acid playing a key role in directing the reaction pathway away from the formation of 1,4-dihydropyridines.[6]
Caption: Proposed mechanism for the four-component synthesis with a β-ketoester.
Conclusion
The described multi-component reactions offer efficient and versatile strategies for the synthesis of 3,4-dihydropyridin-2(1H)-ones. These methods are characterized by high yields, operational simplicity, and the use of readily available starting materials, making them highly suitable for applications in medicinal chemistry and drug discovery for the generation of compound libraries for biological screening. The choice of method may depend on the desired substitution pattern and available starting materials.
References
- 1. Base-Promoted One-Pot Four-Component Domino Strategy Involving Aldehydes and Ketones to Access Multifunctionalized Dihydropyridinones [organic-chemistry.org]
- 2. Base-Promoted One-Pot Four-Component Domino Strategy Involving Aldehydes and Ketones to Access Multifunctionalized Dihydropyridinones | CoLab [colab.ws]
- 3. Item - Base-Promoted One-Pot Four-Component Domino Strategy Involving Aldehydes and Ketones to Access Multifunctionalized Dihydropyridinones - American Chemical Society - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. preprints.org [preprints.org]
- 6. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 3,4-Dihydro-2H-pyran-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key considerations and methodologies for the successful scale-up synthesis of 3,4-Dihydro-2H-pyran-2-one derivatives. This class of compounds holds significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active natural products.
Introduction to Scale-up Synthesis
The transition from laboratory-scale synthesis to large-scale production of this compound derivatives presents a unique set of challenges that must be addressed to ensure a safe, efficient, and economically viable process. Key considerations include the selection of a robust and scalable synthetic route, optimization of reaction parameters, management of thermal safety, and implementation of effective purification strategies. While numerous methods exist for the small-scale, enantioselective synthesis of these derivatives, particularly through organocatalysis, industrial-scale production necessitates a focus on process chemistry principles.
Recommended Synthetic Routes for Scalability
Several synthetic strategies have shown promise for the gram-scale and potentially larger-scale synthesis of this compound derivatives. The choice of route will depend on the specific substitution pattern of the target molecule.
N-Heterocyclic Carbene (NHC) Catalyzed Annulations
NHC-catalyzed reactions have emerged as a powerful tool for the synthesis of dihydropyranones. These reactions often proceed with high efficiency and stereoselectivity under mild conditions.
-
[4+2] Cycloaddition: This approach typically involves the reaction of an α,β-unsaturated aldehyde with a suitable dienophile.
-
[3+3] Cycloaddition: This strategy often utilizes the reaction of an α,β-unsaturated aldehyde and a 1,3-dicarbonyl compound.
Recent studies have demonstrated the feasibility of gram-scale synthesis using low catalyst loadings, which is a significant advantage for cost-effective large-scale production.
Hetero-Diels-Alder Reactions
The hetero-Diels-Alder reaction between an activated diene and an aldehyde is a classic and effective method for constructing the dihydropyranone core. The choice of Lewis acid or organocatalyst is crucial for achieving high yields and selectivities.
Lactonization of Hydroxyalkynes
A reproducible and scalable method involves the base-promoted cyclization of hydroxy alkynes to afford 3-methoxy-4,5-dihydropyran-2-ones. This method has been successfully applied on a multigram scale.
Process Development and Scale-up Considerations
Scaling up the synthesis of this compound derivatives requires careful attention to several critical factors that can significantly impact the reaction outcome.
-
Heat Transfer: Exothermic reactions can lead to localized hot spots in large reactors due to the lower surface-area-to-volume ratio, potentially causing side reactions and impurity formation. Proper reactor design and cooling systems are essential.
-
Mixing Efficiency: Inadequate mixing can result in concentration and temperature gradients, leading to reduced yields and inconsistent product quality. The type of impeller and agitation speed must be optimized for the specific reaction.
-
Impurity Profile: The impurity profile can change significantly upon scale-up. Minor side products at the lab scale may become major impurities in a large-scale batch. A thorough understanding of the reaction mechanism and potential side reactions is crucial for developing effective purification strategies.
-
Raw Material Quality: The quality and consistency of starting materials, catalysts, and solvents are critical for reproducible results at scale.
-
Downstream Processing and Purification: The choice of purification method is a key consideration for industrial-scale production. While chromatography is widely used in the lab, methods such as crystallization, distillation, and extraction are often more practical and cost-effective for large quantities.
Experimental Protocols
The following are generalized protocols that can be adapted for the scale-up synthesis of specific this compound derivatives. Note: These are illustrative examples and require optimization for specific target molecules and scales.
General Protocol for NHC-Catalyzed [3+3] Annulation (Gram Scale)
Materials:
-
α,β-Unsaturated aldehyde (1.0 eq)
-
1,3-Dicarbonyl compound (1.1 eq)
-
N-Heterocyclic Carbene (NHC) precatalyst (e.g., IPr·HCl, 1-5 mol%)
-
Base (e.g., DBU, K2CO3, 1.2 eq)
-
Anhydrous solvent (e.g., THF, CH2Cl2)
Procedure:
-
To a clean, dry, and inerted reactor equipped with a mechanical stirrer, thermometer, and condenser, add the 1,3-dicarbonyl compound and the anhydrous solvent.
-
Add the base and stir the mixture until the base is fully dissolved or a uniform suspension is formed.
-
In a separate vessel, dissolve the NHC precatalyst in a small amount of the anhydrous solvent.
-
Add the NHC precatalyst solution to the reactor.
-
Slowly add the α,β-unsaturated aldehyde to the reaction mixture via a dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 25 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by a suitable analytical technique (e.g., TLC, HPLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization.
Scale-up Considerations for Purification
For multi-kilogram and pilot-scale production, chromatographic purification is often not feasible. The following strategies should be considered:
-
Crystallization: This is the preferred method for purifying solid products at a large scale. Solvent screening and optimization of crystallization conditions (temperature, cooling rate, seeding) are critical for achieving high purity and yield.
-
Distillation: For liquid derivatives, fractional distillation under reduced pressure can be an effective purification method.
-
Liquid-Liquid Extraction: A series of extractions with immiscible solvents can be used to remove impurities with different polarities.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of this compound derivatives based on literature reports.
| Parameter | Laboratory Scale (mmol) | Gram Scale (grams) | Pilot Scale (kg) |
| Reactant A (eq) | 1.0 | 1.0 | 1.0 |
| Reactant B (eq) | 1.1 - 1.5 | 1.1 - 1.5 | 1.1 - 1.3 |
| Catalyst Loading (mol%) | 5 - 20 | 0.5 - 5 | 0.1 - 1 |
| Solvent Volume (L/mol) | 0.1 - 0.5 | 0.5 - 2 | 2 - 10 |
| Reaction Time (h) | 2 - 24 | 12 - 48 | 24 - 72 |
| Typical Yield (%) | 70 - 95 | 60 - 85 | 50 - 75 |
Table 1: Typical Reaction Parameters at Different Scales.
| Purification Method | Typical Scale | Advantages | Disadvantages |
| Flash Chromatography | mg - g | High resolution, applicable to a wide range of compounds. | Not scalable, high solvent consumption. |
| Crystallization | g - multi-kg | Highly scalable, cost-effective, can provide very pure material. | Product must be a solid, requires optimization. |
| Distillation | g - multi-kg | Scalable for liquids, can be very efficient. | Product must be thermally stable, not suitable for solids. |
| Liquid-Liquid Extraction | g - multi-kg | Scalable, good for removing impurities with different polarities. | Can be labor-intensive, may require large solvent volumes. |
Table 2: Comparison of Purification Methods for Scale-up.
Visualizations
Generalized Experimental Workflow
Caption: Generalized workflow for the scale-up synthesis of this compound derivatives.
Logical Relationship: Key Factors in Scale-up Success
Caption: Interrelationship of key factors for successful process scale-up.
The Versatile Scaffold: 3,4-Dihydro-2H-pyran-2-one in the Synthesis of Pharmacologically Active Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydro-2H-pyran-2-one moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its inherent structural features and synthetic accessibility make it a valuable starting material for the development of a diverse array of pharmacologically active compounds. This document provides detailed application notes, experimental protocols, and mechanistic insights into the synthesis and biological evaluation of compounds derived from this versatile building block, with a focus on anticancer and antimicrobial agents.
Application Notes
The dihydropyranone core and its derivatives have been successfully incorporated into molecules exhibiting a broad spectrum of biological activities. These include potent and selective anticancer agents, broad-spectrum antimicrobial compounds, and modulators of key physiological receptors.
Anticancer Applications: Derivatives of this compound have shown significant promise as anticancer agents. These compounds often exert their effects through the inhibition of critical cellular processes such as cell cycle progression and tubulin polymerization. For instance, certain dihydropyridine-2(1H)-thione derivatives have been identified as mitotic-specific inhibitors that target the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis.[1]
Antimicrobial Applications: The dihydropyran scaffold is also a key component in the development of novel antimicrobial agents. Synthesized derivatives have demonstrated significant inhibitory activity against a range of pathogenic bacteria and fungi. The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes like MurB, which is involved in peptidoglycan biosynthesis.
Receptor Modulation: 3,4-Dihydro-2H-pyran-2-carboxaldehyde, a closely related derivative, has been instrumental in the synthesis of potent and selective agonists for adenosine (B11128) A2A and A3 receptors.[2] This highlights the utility of the dihydropyran scaffold in designing molecules that can modulate specific G-protein coupled receptors, which are important targets in various diseases.
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for various compounds synthesized using the this compound scaffold or its close derivatives.
Table 1: Anticancer Activity of Dihydropyran and Dihydropyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| S1 | A375 (Melanoma) | 4.33 ± 1.00 | [1] |
| S22 | A375 (Melanoma) | 1.71 ± 0.58 | [1] |
| 1d | U87 (Glioblastoma) | 9.72 ± 0.29 | [3] |
| 1h | U87 (Glioblastoma) | 9.3 ± 0.81 | [3] |
| 3d | U251 (Glioblastoma) | 6.36 ± 0.73 | [3] |
| 3g | U251 (Glioblastoma) | 7.32 ± 0.86 | [3] |
| 11 | HepaRG (Hepatocellular Carcinoma) | 0.75 | [4] |
| 15 | HepaRG (Hepatocellular Carcinoma) | >50 | [4] |
| 15 | MCF-7 (Breast Cancer) | >50 | [4] |
Table 2: Antimicrobial Activity of Dihydropyran and Dihydropyrimidine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Ta-MOF catalyzed dihydropyran derivative (general) | Aspergillus fumigatus | 16 - 256 | [5] |
| Ta-MOF catalyzed dihydropyran derivative (general) | Fusarium oxysporum | 16 - 256 | [5] |
| Ta-MOF catalyzed dihydropyran derivative (general) | Rhodococcus equi | 16 - 256 | [5] |
| Ta-MOF catalyzed dihydropyran derivative (general) | Staphylococcus epidermidis | 16 - 256 | [5] |
| Ta-MOF catalyzed dihydropyran derivative (general) | Shigella dysenteriae | 16 - 256 | [5] |
| Ta-MOF catalyzed dihydropyran derivative (general) | Escherichia coli | 16 - 256 | [5] |
| 7a | Bacteria (general) | 4 - 12 (µmol/L) | [6] |
| 7d | Bacteria (general) | 4 - 12 (µmol/L) | [6] |
Table 3: Adenosine Receptor Affinity of a 3,4-Dihydro-2H-pyran-2-carboxaldehyde Derivative
| Compound ID | Receptor | Kᵢ (nM) | Reference |
| (R)-DHP analogue 3 | Adenosine A₂ₐ | 3.76 | |
| (R)-DHP analogue 3 | Adenosine A₃ | 4.51 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of bioactive compounds starting from or incorporating the dihydropyran scaffold.
Protocol 1: Synthesis of 1,4-Dihydropyran Derivatives via Multicomponent Reaction
This protocol describes a general method for the synthesis of substituted 1,4-dihydropyrans using a tantalum-based metal-organic framework (Ta-MOF) as a reusable nanocatalyst.[5]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (B47326) (1 mmol)
-
Methyl acetoacetate (B1235776) (1 mmol)
-
Ta-MOF nanocatalyst (specify amount, e.g., 10 mol%)
-
Ethanol (B145695) (5 mL)
-
Thin Layer Chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), methyl acetoacetate (1 mmol), and Ta-MOF nanocatalyst in ethanol (5 mL).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.
-
Upon completion of the reaction, add 10 mL of acetone (B3395972) to the mixture to facilitate the separation of the nanocatalyst.
-
Filter the mixture to recover the Ta-MOF catalyst. The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography using a suitable eluent.[7]
-
Characterize the purified product by spectroscopic methods (¹H NMR, IR). For example, a representative product showed the following characteristic signals: ¹H NMR (300 MHz, DMSO-d6), δ (ppm): 2.27 (s, 3H, CH₃), 3.58 (s, 3H, OCH₃), 4.92 (s, 1 H, CH), 6.77 (s, 2H, NH₂), 7.02 (d, J = 8.40 Hz, 2H, Ar), 7.15-7.19 (t, J = 7.4 Hz, 1H, Ar), 7.42-7.45 (t, J = 8.5 Hz, 2H, Ar). IR (KBr, Vmax/cm⁻¹): 3425, 3341 (NH₂), 2152 (CN), 1665 (CO).[5]
Protocol 2: Microwave-Assisted Synthesis of 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one Derivatives
This protocol outlines a rapid, microwave-assisted synthesis of dihydropyrido[2,3-d]pyrimidine-4-one derivatives, which have shown antimicrobial activity.[6]
Materials:
-
2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile derivative (1 mmol)
-
6-Aminothiouracil (1 mmol)
-
Dimethylformamide (DMF) (5 mL)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, dissolve the 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile derivative (1 mmol) and 6-aminothiouracil (1 mmol) in DMF (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 25 minutes.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure 7-amino-(1,3-benzothiazol-2-yl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, IR, Mass Spectrometry).
Signaling Pathways and Mechanisms of Action
The pharmacological effects of this compound derivatives are often attributed to their interaction with specific cellular signaling pathways. Below are diagrams illustrating potential mechanisms of action for anticancer and antimicrobial compounds derived from this scaffold.
Anticancer Mechanism: Inhibition of CDK2 Signaling Pathway
Certain pyran-containing compounds have been suggested to exert their anticancer effects by inhibiting cyclin-dependent kinase 2 (CDK2).[8] CDK2 is a key regulator of the G1/S phase transition in the cell cycle. Its inhibition leads to cell cycle arrest and prevents cancer cell proliferation.
Caption: Inhibition of the CDK2 signaling pathway by a dihydropyranone derivative.
Antimicrobial Mechanism: Inhibition of MurB Enzyme
The antibacterial activity of some heterocyclic compounds, potentially including dihydropyranone derivatives, can be attributed to the inhibition of the MurB enzyme. MurB is a crucial enzyme in the bacterial cell wall peptidoglycan biosynthesis pathway, making it an attractive target for novel antibiotics.
Caption: Inhibition of the bacterial MurB enzyme by a dihydropyranone derivative.
Conclusion
The this compound scaffold continues to be a highly valuable and versatile platform in the discovery and development of new pharmacologically active compounds. The synthetic methodologies are well-established and adaptable, allowing for the creation of diverse chemical libraries. The significant anticancer and antimicrobial activities observed for many of its derivatives underscore the importance of this structural motif in modern medicinal chemistry. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and effective therapeutic agents.
References
- 1. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity [frontiersin.org]
- 6. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. meridian.allenpress.com [meridian.allenpress.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 3,4-Dihydro-2H-pyran-2-one synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for the synthesis of 3,4-Dihydro-2H-pyran-2-one and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Several effective methods are employed, with the choice depending on the desired substitution pattern, stereochemistry, and available starting materials. Key strategies include:
-
Hetero-Diels-Alder Reaction: A powerful method for constructing the six-membered ring, often involving the dimerization of acrolein to form a precursor that can be converted to the target molecule.[1]
-
N-Heterocyclic Carbene (NHC) Catalyzed Annulations: NHCs are versatile organocatalysts used in various cycloaddition strategies ([4+2] and [3+3]) to produce highly functionalized dihydropyranones.[2][3] This method often provides high yields and enantioselectivity.[2]
-
Ring-Closing Metathesis (RCM): RCM of unsaturated carboxylic acid vinyl esters provides an efficient route to endocyclic enol lactones, including dihydropyranones.[3]
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a one-pot synthesis, offering an efficient way to create diverse dihydropyranone derivatives.[4][5]
Q2: How can I achieve high enantioselectivity in my synthesis?
A2: High enantioselectivity is often achieved using chiral catalysts. N-Heterocyclic Carbene (NHC) organocatalysis is a prominent method, with numerous examples demonstrating excellent enantiomeric excesses (often >90%).[2] The choice of the specific chiral NHC catalyst, base, and solvent is crucial and often requires screening.[2] In some cases, the addition of co-catalysts or additives like hydroxybenzotriazole (B1436442) (HOBt) can be critical for improving the enantiomeric ratio.[2] Another approach is the enzymatic resolution of a racemic precursor, which can effectively separate enantiomers.[1][6]
Q3: My reaction is giving a low yield. What are the potential causes?
A3: Low yields can stem from several factors:
-
Suboptimal Reaction Conditions: The choice of catalyst, base, solvent, and temperature is critical. For instance, in NHC-catalyzed reactions, bases like Cs2CO3 or tBuOK and solvents such as toluene (B28343) or CH2Cl2 are commonly used, but the best combination depends on the specific substrates.[2]
-
Poor Substrate Reactivity: Electron-donating or withdrawing groups on your starting materials can significantly affect reaction efficiency.[2]
-
Side Reactions: The formation of unintended byproducts, such as γ-lactones, can compete with the desired reaction pathway and reduce the yield.[2]
-
Reagent Purity: Impurities in starting materials or solvents can interfere with the reaction.
-
Atmospheric Conditions: Some reactions are sensitive to air or moisture and may require an inert atmosphere (e.g., N2).[2]
Q4: I am observing the formation of an unexpected side product. What could it be?
A4: A common side product in certain syntheses of dihydropyranones is the corresponding γ-lactone.[2] Its formation can sometimes be suppressed by the addition of specific reagents. For example, in an Ag-NHC complex-catalyzed reaction, the addition of PPh3 was found to be essential to prevent the formation of the competing γ-lactone.[2] Other unexpected products can arise from alternative reaction pathways or decomposition of starting materials or products. A thorough analysis (NMR, MS) of the side product is necessary for its identification.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Ensure the catalyst is fresh or properly activated. For NHC catalysis, ensure the pre-catalyst is effectively converted to the active carbene by the base. |
| Incorrect base or solvent | Screen a panel of bases (e.g., Cs2CO3, tBuOK, DBU) and solvents (e.g., Toluene, CH2Cl2, MTBE) to find the optimal combination for your specific substrates.[2] | |
| Reaction temperature is too low or too high | Optimize the reaction temperature. While many reactions proceed at room temperature, some may require heating or cooling. | |
| Presence of inhibitors (water, oxygen) | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) if necessary.[2] Use anhydrous solvents. | |
| Low Enantioselectivity | Suboptimal chiral catalyst | Screen different chiral catalysts. The steric and electronic properties of the catalyst are critical. |
| Incorrect catalyst/base combination | The interaction between the catalyst and the base can influence stereochemical control. Experiment with different pairings. | |
| Additive may be required | Some protocols report improved enantioselectivity with additives like HOBt or LiCl.[2] | |
| Formation of Side Products (e.g., γ-lactone) | Competing reaction pathway is favored | Modify reaction conditions to disfavor the side reaction. This could involve changing the catalyst, solvent, or temperature. The addition of specific additives, like PPh3 in some Ag-NHC systems, can suppress side product formation.[2] |
| Difficult Product Purification | Product co-elutes with starting material or byproducts | Optimize chromatography conditions (e.g., change solvent system polarity, try a different stationary phase). Recrystallization or distillation may also be effective purification methods. |
| Product is unstable on silica (B1680970) gel | Consider using a different purification method, such as preparative HPLC or chromatography on a less acidic stationary phase like alumina. |
Experimental Protocols
General Protocol for NHC-Catalyzed [4+2] Annulation
This protocol is a generalized procedure based on common practices in the literature for the synthesis of 3,4-dihydropyran-2-ones from α,β-unsaturated aldehydes and a coupling partner.
-
Preparation: To an oven-dried vial under an inert atmosphere (N2 or Ar), add the chiral N-heterocyclic carbene pre-catalyst (e.g., 10-20 mol%).
-
Reagent Addition: Add the coupling partner (e.g., 1,3-dicarbonyl compound, 1.2 equivalents) and the chosen anhydrous solvent (e.g., Toluene or CH2Cl2).
-
Base Addition: Add the base (e.g., Cs2CO3, 1.2 equivalents) to the mixture.
-
Initiation: Add the α,β-unsaturated aldehyde (1.0 equivalent) to the stirring mixture at the desired temperature (often room temperature).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions can take from a few hours to over 24 hours.[2]
-
Workup: Once the reaction is complete, quench the reaction (if necessary) and filter off any solids. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate) to yield the desired this compound.
Data Summary
Table 1: Representative Yields in NHC-Catalyzed Syntheses
| Substrates | Catalyst System | Solvent | Yield (%) | Enantiomeric Excess (%) | Reference |
| Enal + Pyrrol-4-one | Catalyst B / tBuOK | CH2Cl2 | 50-98 | >90 | [2] |
| Two Different Enals | - | - | 51-97 | up to 99 | [2] |
| α-bromoenal + Dioxopyrrolidine | Catalyst G / Et3N | MTBE | - | - | [2] |
| Enal + β-phosphorylated enone | Catalyst B / Cs2CO3 | CH2Cl2 | - | - | [2] |
| α,β-unsaturated aldehyde + pyrazolone | - | - | - | - | [2] |
Note: Yields and enantioselectivities are highly substrate-dependent. This table provides a general overview of the efficacy of the NHC-catalyzed approach.
Visual Guides
Caption: General workflow for synthesis and purification.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 3,4-Dihydropyran-2-one synthesis [organic-chemistry.org]
- 4. preprints.org [preprints.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3,4-Dihydro-2H-pyran-2-one
Welcome to the technical support center for the synthesis of 3,4-Dihydro-2H-pyran-2-one. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot potential side reactions and address common experimental challenges.
Troubleshooting Guide: Common Side Reactions
This guide provides solutions to frequently encountered problems during the synthesis of this compound, particularly when employing a two-step method involving the lactonization of a precursor followed by dehydrogenation.
Issue 1: Low Yield of Saturated Lactone (Tetrahydro-2H-pyran-2-one) in the Cyclization Step
Question: I am attempting to synthesize the saturated precursor, tetrahydro-2H-pyran-2-one, via intramolecular esterification of 5-hydroxyvaleric acid, but the yield is significantly lower than expected. What are the potential side reactions, and how can I mitigate them?
Answer:
Low yields in the intramolecular esterification of 5-hydroxyvaleric acid are often due to competing intermolecular reactions and incomplete cyclization.
Potential Side Reactions:
-
Intermolecular Polymerization: The hydroxyl group of one molecule can react with the carboxylic acid group of another, leading to the formation of linear polyesters. This is a significant side reaction, especially at higher concentrations.
-
Dehydration: At elevated temperatures and in the presence of strong acids, elimination of water from the starting material can occur, leading to the formation of unsaturated carboxylic acids.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Concentration | Perform the reaction under high dilution conditions. | Favors intramolecular cyclization over intermolecular polymerization. |
| Catalyst | Use a mild acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or an acidic resin. | Stronger acids can promote dehydration and other side reactions. |
| Temperature | Maintain a moderate reaction temperature. | Higher temperatures can favor dehydration and polymerization. |
| Water Removal | Employ a Dean-Stark apparatus or molecular sieves.[1] | Removing the water byproduct drives the equilibrium towards the formation of the lactone (Le Chatelier's principle). |
Issue 2: Formation of Byproducts During Dehydrogenation
Question: I am trying to introduce a double bond into tetrahydro-2H-pyran-2-one to form this compound using a halogenation-dehydrohalogenation approach, but I am observing multiple products. What are the likely side reactions and how can I improve the selectivity?
Answer:
The introduction of a double bond via bromination followed by elimination is a common strategy but can lead to several side products if not carefully controlled.
Potential Side Reactions:
-
Over-bromination: Reaction with excess N-bromosuccinimide (NBS) can lead to the formation of dibrominated or other polyhalogenated byproducts.
-
Isomerization: The desired 3,4-double bond can potentially isomerize to other positions, such as the 5,6-position, especially under harsh basic conditions during the elimination step.
-
Ring Opening: Strong bases used for dehydrohalogenation can potentially hydrolyze the lactone ring, particularly at elevated temperatures.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Brominating Agent | Use a stoichiometric amount of N-bromosuccinimide (NBS). | Minimizes over-bromination. |
| Initiator | Use a radical initiator like benzoyl peroxide in a non-polar solvent like carbon tetrachloride. | Promotes selective allylic/alpha-to-carbonyl bromination. |
| Elimination Base | Employ a non-nucleophilic base, such as triethylamine (B128534) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). | Reduces the risk of nucleophilic attack and ring opening. |
| Temperature | Perform the dehydrohalogenation at low to moderate temperatures. | Minimizes isomerization and ring-opening side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent method involves a two-step synthesis. The first step is the intramolecular cyclization (lactonization) of 5-hydroxyvaleric acid to form the saturated lactone, tetrahydro-2H-pyran-2-one. This is typically achieved through acid catalysis with the removal of water. The second step involves the introduction of a double bond at the 3,4-position, often via an α-bromination followed by dehydrobromination.
Q2: Can I directly synthesize this compound in a single step?
A2: While one-pot syntheses of substituted dihydropyranones exist, often involving cycloaddition reactions, the direct, high-yielding synthesis of the unsubstituted this compound from simple precursors in a single step is less commonly reported in standard literature. The two-step approach generally offers better control and higher overall yields.
Q3: How can I monitor the progress of the reaction?
A3: Both the lactonization and dehydrogenation steps can be monitored using standard analytical techniques. Thin-layer chromatography (TLC) is a quick and effective method to track the consumption of the starting material and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture, including the identification of any side products. For the final product characterization, nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are essential.
Q4: What are the key considerations for purifying the final product?
A4: Purification of this compound is typically achieved by column chromatography on silica (B1680970) gel. The choice of eluent will depend on the polarity of the crude product and any impurities. It is important to handle the purified product with care as unsaturated lactones can be susceptible to polymerization or degradation over time, especially when exposed to light or air. Storage under an inert atmosphere at low temperatures is recommended.
Experimental Protocols
Key Experiment: Synthesis of 2H-Pyran-2-one from 5,6-Dihydro-2H-pyran-2-one (An analogous dehydrogenation)
This protocol describes the dehydrogenation of a related dihydropyranone and can be adapted for the synthesis of this compound from its saturated precursor.
Materials:
-
5,6-Dihydro-2H-pyran-2-one (1 equivalent)
-
N-bromosuccinimide (NBS) (1.05 equivalents)
-
Benzoyl peroxide (catalytic amount)
-
Carbon tetrachloride (solvent)
-
Triethylamine (for dehydrobromination)
-
Diethyl ether (for workup)
Procedure:
-
A mixture of 5,6-dihydro-2H-pyran-2-one, N-bromosuccinimide, and a catalytic amount of benzoyl peroxide in carbon tetrachloride is heated to reflux.[2]
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling, the succinimide (B58015) byproduct is removed by filtration.[2]
-
The filtrate is concentrated under reduced pressure to yield the crude bromo-lactone.
-
The crude product is then treated with a base such as triethylamine to induce dehydrobromination, yielding 2H-pyran-2-one.
-
The final product is purified by distillation or column chromatography.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps involved in troubleshooting the synthesis of this compound.
References
Technical Support Center: Hetero-Diels-Alder Reactions for Pyranone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yield and selectivity in Hetero-Diels-Alder reactions for the synthesis of pyranones.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low yield in Hetero-Diels-Alder reactions involving pyranones?
Low yields in these reactions can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or a deactivated catalyst. Monitoring the reaction progress via TLC or LC-MS is crucial.[1]
-
Side Reactions: Unwanted side reactions such as dimerization of the dienophile, or decarboxylation of the pyranone at high temperatures can consume starting materials and reduce the yield of the desired product.[1]
-
Moisture Sensitivity: Many Hetero-Diels-Alder reactions, particularly those employing Lewis acid catalysts, are sensitive to moisture. The presence of water can deactivate the catalyst and lead to undesired side reactions like ring-opening.[1]
-
Substrate Reactivity: 2-Pyrones are electron-deficient dienes with aromatic character, which can make them reluctant partners in Diels-Alder reactions, leading to poor reactivity and low yields.[2][3]
-
Purification Losses: The polarity of pyranone products can make purification by column chromatography challenging, potentially leading to significant product loss.[1]
Q2: How can I improve the stereoselectivity (endo/exo and diastereoselectivity) of my reaction?
Improving stereoselectivity is a key challenge. Here are some strategies:
-
Catalyst Selection: The choice of catalyst is paramount. Chiral Lewis acids or organocatalysts can effectively control the facial selectivity of the reaction, leading to high enantioselectivity.[2][3][4] For instance, cinchona alkaloid-derived bifunctional organic catalysts have been shown to provide high diastereoselectivity and enantioselectivity in the Diels-Alder reaction of 2-pyrones.[2][3]
-
Temperature Control: Reaction temperature can significantly influence stereoselectivity. Lower temperatures generally favor the formation of the kinetic product, which is often the endo isomer due to favorable secondary orbital interactions.[5][6] However, in some cases, the exo product is thermodynamically more stable, and higher temperatures may favor its formation.[6]
-
Solvent Effects: The polarity of the solvent can impact the transition state energies of the endo and exo pathways, thereby influencing the stereochemical outcome.[5][7] Experimenting with a range of solvents with varying polarities is recommended.
-
Lewis Acid Bulkiness: The steric bulk of the Lewis acid catalyst can influence the endo/exo selectivity. Bulky Lewis acids can favor the formation of the exo isomer by sterically disfavoring the endo transition state.[4]
Q3: I am observing the formation of a furanone byproduct. How can I improve the selectivity for the desired pyranone?
The formation of a furanone byproduct often arises from a competing 5-exo-dig cyclization pathway. To favor the desired 6-endo-dig cyclization for pyranone formation, consider the following:
-
Catalyst and Ligand Selection: For palladium-catalyzed reactions, N-heterocyclic carbene (NHC) ligands have been shown to favor the formation of the 2-pyrone.[1][8]
-
Lewis Acid Additives: The addition of a Lewis acid, such as BF₃·Et₂O, can enhance the selectivity for the 6-endo-dig cyclization.[1][8]
-
Reaction Conditions: Carefully optimizing the reaction temperature and time can also influence the selectivity between the two cyclization pathways.
Q4: When should I consider using microwave-assisted synthesis for my Hetero-Diels-Alder reaction?
Microwave-assisted synthesis can be a powerful tool to:
-
Reduce Reaction Times: Microwave heating can significantly accelerate reaction rates, reducing reaction times from hours to minutes.[9][10]
-
Improve Yields: In many cases, the rapid heating provided by microwaves can improve reaction yields by minimizing the formation of side products.
-
Enhance Selectivity: The controlled and rapid heating can sometimes lead to improved selectivity compared to conventional heating methods.[9]
Consider using microwave synthesis when conventional heating methods result in long reaction times, low yields, or significant side product formation.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).- Increase the catalyst loading incrementally.- Consider a different type of catalyst (e.g., switch from a Lewis acid to an organocatalyst).[2][3][11] |
| Poor Substrate Reactivity | - Increase the reaction temperature. For thermally sensitive compounds, consider microwave-assisted heating for rapid and controlled temperature elevation.[9][10]- Use a more activated dienophile with stronger electron-withdrawing groups. |
| Presence of Moisture | - Use freshly distilled and dried solvents.- Dry all glassware thoroughly in an oven before use.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Incorrect Reaction Time | - Monitor the reaction progress using TLC, GC, or LC-MS to determine the optimal reaction time.- If the reaction stalls, consider adding a fresh portion of the catalyst. |
Problem 2: Poor Stereoselectivity (Low de or ee)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst | - Screen a variety of chiral Lewis acids or organocatalysts.[2][3]- For organocatalysis, the structure of the catalyst can be fine-tuned to improve stereoselectivity.[2][3] |
| Incorrect Temperature | - Lower the reaction temperature. Cryogenic conditions (-78 °C) often enhance stereoselectivity.[12]- If the desired product is the thermodynamic isomer, cautiously increase the temperature while monitoring for side product formation. |
| Solvent Effects | - Test a range of solvents with different polarities (e.g., toluene, dichloromethane, THF, diethyl ether).[5][7]- The use of ionic liquids has also been reported to influence selectivity. |
| Background Uncatalyzed Reaction | - If the uncatalyzed reaction is significant and non-selective, lower the reaction temperature and/or concentration to favor the catalyzed pathway. |
Quantitative Data Summary
Table 1: Effect of Lewis Acid Catalysts on Yield and Selectivity
| Catalyst (mol%) | Dienophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) | Ref. |
| AlCl₃ (100) | Methyl acrylate | CH₂Cl₂ | 25 | 3 | 90 | 95:5 | [4] |
| B(C₆F₅)₃ (100) | Methyl acrylate | CH₂Cl₂ | 25 | 3 | 92 | 5:95 | [4] |
| Ca(OTf)₂/Bu₄NPF₆ (10) | 1,4-Naphthoquinone | CH₂Cl₂ | -20 | 4 | 95 | N/A | [11] |
| ZnBr₂ | (Z)-5-alkyl-2-en-4-ynoic acid | N/A | N/A | N/A | High | High selectivity for pyranone | [1] |
Table 2: Performance of Organocatalysts in Asymmetric Hetero-Diels-Alder Reactions of 3-Hydroxy-2-pyrone
| Catalyst (mol%) | Dienophile | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (exo:endo) | ee (%) | Ref. |
| QD-1a (5) | trans-3-Benzoylacrylic ester | Toluene | 25 | 24 | 91 | 93:7 | 91 | [2][3] |
| Q-2 (10) | Fumaronitrile | Toluene | 25 | 48 | 85 | >97:3 | 98 | [2][3] |
| Jørgensen-Hayashi type (5) | α,β-Unsaturated aldehyde | CH₂Cl₂ | 25 | 24 | 93 | 6.7:1 | 93 | [13] |
| Cinchonine | Methyl 2-chloroacrylate | N/A | N/A | N/A | N/A | N/A | 67 | [14] |
Table 3: Influence of Solvent on Endo/Exo Selectivity in a Lewis Acid Catalyzed Diels-Alder Reaction
| Solvent | Differential Activation Enthalpy (ΔΔH‡) (kcal/mol) | Differential Activation Entropy (ΔΔS‡) (cal/mol·K) | Inversion Temperature (Tinv) (K) | Ref. |
| Toluene | 1.8 | 6.1 | 295 | [5] |
| Anisole | 1.3 | 4.3 | 302 | [5] |
| THF | 0.9 | 2.8 | 321 | [5] |
| CH₂Cl₂ | -0.6 | -1.5 | 400 | [5] |
| 1,2-Dichloroethane | -0.8 | -2.1 | 381 | [5] |
Experimental Protocols
General Procedure for Organocatalyzed Asymmetric Hetero-Diels-Alder Reaction
-
To a flame-dried reaction vial equipped with a magnetic stir bar, add the 3-hydroxy-2-pyrone (1.0 equiv) and the cinchona alkaloid-derived organocatalyst (0.05 - 0.20 equiv).
-
Place the vial under an inert atmosphere (N₂ or Ar).
-
Add the anhydrous solvent (e.g., toluene, CH₂Cl₂) via syringe.
-
Stir the mixture at the specified temperature (e.g., 25 °C or -20 °C) for 10-15 minutes.
-
Add the dienophile (1.1 - 1.5 equiv) to the reaction mixture.
-
Stir the reaction and monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral HPLC analysis.
General Procedure for Microwave-Assisted Hetero-Diels-Alder Reaction
Caution: Microwave reactions are performed in sealed vessels at elevated temperatures and pressures. Use only appropriate microwave vials and a dedicated microwave reactor with temperature and pressure monitoring.[15]
-
To a dedicated microwave process vial equipped with a magnetic stir bar, add the pyranone derivative (1.0 equiv), the dienophile (1.2 - 2.0 equiv), and the chosen solvent (e.g., ethanol, 1,2-dichlorobenzene).[10][15]
-
If a catalyst is used, add it at this stage.
-
Seal the vial tightly with a Teflon septum and an aluminum crimp cap.[15]
-
Place the vial in the microwave reactor.
-
Set the reaction parameters: temperature (e.g., 150 °C), reaction time (e.g., 10-30 minutes), and power (e.g., start with a lower wattage and adjust as needed).[15][16]
-
After the irradiation is complete, allow the vessel to cool to a safe temperature (e.g., below 50 °C) before removing it from the reactor.[15]
-
Carefully uncap the vial in a fume hood.
-
Work up the reaction mixture as appropriate (e.g., quenching, extraction).
-
Purify the product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for addressing low product yield.
Caption: Decision tree for enhancing stereoselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. Microwave-Assisted Organic Synthesis of a Diels-Alder Reaction — Adam Cap [adamcap.com]
- 11. ias.ac.in [ias.ac.in]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Assessment on facile Diels–Alder approach of α-pyrone and terpenoquinone for the expedient synthesis of various natural scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Getting Started with Microwave Synthesis [cem.com]
Troubleshooting low yields in the synthesis of 3,4-Dihydro-2H-pyran-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3,4-Dihydro-2H-pyran-2-one, a crucial scaffold in many biologically active compounds.
Troubleshooting Guide for Low Yields
Low yields in the synthesis of this compound can arise from various factors, including suboptimal reaction conditions, catalyst inefficiency, and the presence of impurities. The following table summarizes common issues, their potential causes, and recommended solutions based on established synthetic protocols, particularly N-heterocyclic carbene (NHC)-catalyzed annulations.
| Issue | Potential Cause | Recommended Solution | Reference |
| Low or No Product Formation | Inactive Catalyst: The N-heterocyclic carbene (NHC) catalyst may not have been generated in situ or has degraded. | Ensure anhydrous and anaerobic conditions for the generation of the free carbene. Use a freshly prepared catalyst solution or a more stable pre-catalyst. Consider a different NHC catalyst with enhanced stability or reactivity.[1] | |
| Incorrect Base: The chosen base may not be strong enough to deprotonate the NHC pre-catalyst or may interfere with the reaction. | Screen a variety of bases. For NHC-catalyzed reactions, common bases include DBU, K₂CO₃, and Cs₂CO₃. The choice of base can be substrate-dependent.[1] | ||
| Low Reaction Temperature: The reaction may have a significant activation energy barrier. | Gradually increase the reaction temperature. Monitor for potential side product formation at higher temperatures. | ||
| Inappropriate Solvent: The solvent may not be suitable for the reactants or the catalyst, affecting solubility and reactivity. | Test a range of solvents with varying polarities. Toluene, THF, and CH₂Cl₂ are commonly used in NHC-catalyzed reactions for this synthesis.[1] | ||
| Formation of Side Products | Competing γ-Lactone Formation: In certain reaction pathways, the formation of a thermodynamically stable five-membered γ-lactone can compete with the desired six-membered δ-lactone (this compound). | Modify the catalyst or reaction conditions to favor the kinetic product. The addition of specific additives, such as PPh₃ in some Ag-NHC catalyzed reactions, has been shown to suppress γ-lactone formation. | |
| Polymerization of Starting Materials: Highly reactive starting materials, such as α,β-unsaturated aldehydes, can polymerize under the reaction conditions. | Use a higher dilution of reactants. Add the more reactive starting material slowly to the reaction mixture. Consider using a stabilizer if compatible with the reaction. | ||
| Michael Addition Byproducts: In reactions involving Michael acceptors, undesired addition products can form. | Optimize the stoichiometry of the reactants. Control the reaction temperature to minimize side reactions. | ||
| Incomplete Reaction | Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction to completion in a reasonable time. | Increase the catalyst loading incrementally (e.g., from 10 mol% to 20 mol%). Be aware that higher catalyst loading can sometimes lead to increased side product formation. | |
| Short Reaction Time: The reaction may not have reached equilibrium or completion. | Extend the reaction time and monitor the progress by TLC or GC/LC-MS. | ||
| Deactivation of Catalyst: The catalyst may be degrading over the course of the reaction. | Add the catalyst in portions throughout the reaction. Ensure the reaction environment is free of catalyst poisons. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and versatile methods for the synthesis of 3,4-Dihydro-2H-pyran-2-ones involve organocatalysis, particularly using N-heterocyclic carbenes (NHCs).[1] These reactions often proceed via [4+2] or [3+3] cycloadditions. Other methods include hetero-Diels-Alder reactions and ring-closing metathesis.[2][3]
Q2: How do I choose the right NHC catalyst for my reaction?
A2: The choice of the NHC catalyst is critical and often substrate-dependent. The electronic and steric properties of the catalyst can significantly influence the reaction's yield and stereoselectivity. It is recommended to screen a small library of NHC pre-catalysts with varying steric bulk and electronic properties (e.g., imidazolium, triazolium salts) to identify the optimal catalyst for a specific transformation.[1]
Q3: My reaction is very sensitive to air and moisture. What precautions should I take?
A3: Many organocatalytic reactions, especially those involving the in situ generation of free NHCs, are sensitive to air and moisture. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Schlenk techniques or a glovebox are recommended for handling sensitive reagents.
Q4: I am observing a complex mixture of products. How can I improve the selectivity?
A4: A complex product mixture suggests the occurrence of side reactions or a lack of selectivity. To improve this, you can:
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Optimize the temperature: Lowering the temperature may favor the desired kinetic product.
-
Change the solvent: Solvent polarity can influence the reaction pathway.
-
Modify the catalyst: A more sterically hindered or electronically different catalyst can enhance selectivity.
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Adjust the rate of addition: Slow addition of one of the reactants can minimize side reactions.
Q5: What are some common purification strategies for this compound?
A5: Purification is typically achieved through column chromatography on silica (B1680970) gel. The choice of eluent will depend on the polarity of the specific product. Common solvent systems include mixtures of hexane (B92381) and ethyl acetate. In some cases, distillation under reduced pressure can be used for volatile products.[4] Recrystallization may also be an option for solid products.
Detailed Experimental Protocols
Protocol 1: NHC-Catalyzed [4+2] Annulation of an α,β-Unsaturated Aldehyde and a 1,3-Dicarbonyl Compound
This protocol describes a general procedure for the synthesis of a trisubstituted this compound.
Materials:
-
NHC pre-catalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, IPr·HCl) (10 mol%)
-
Base (e.g., DBU or K₂CO₃) (1.2 equivalents)
-
α,β-Unsaturated aldehyde (1.0 equivalent)
-
1,3-Dicarbonyl compound (1.1 equivalents)
-
Anhydrous solvent (e.g., Toluene or THF)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the NHC pre-catalyst and the base.
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Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to generate the free carbene.
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Add the 1,3-dicarbonyl compound to the flask and continue stirring.
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Slowly add the α,β-unsaturated aldehyde to the reaction mixture via a syringe pump over a period of 1-2 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Hetero-Diels-Alder Reaction
This protocol outlines a general procedure for the synthesis of this compound derivatives via a hetero-Diels-Alder reaction.
Materials:
-
Lewis acid catalyst (e.g., Mg(OTf)₂) (10 mol%)
-
Chiral ligand (for asymmetric synthesis, e.g., a chiral N,N'-dioxide) (11 mol%)
-
Danishefsky's diene (1.2 equivalents)
-
Aldehyde (1.0 equivalent)
-
Anhydrous solvent (e.g., Toluene or CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the Lewis acid catalyst and the chiral ligand in the anhydrous solvent. Stir at room temperature for 1 hour to form the active catalyst complex.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C).
-
Add the aldehyde to the catalyst solution.
-
Slowly add Danishefsky's diene to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a few drops of trifluoroacetic acid to hydrolyze the silyl (B83357) enol ether.
-
Warm the mixture to room temperature and stir for 30 minutes.
-
Neutralize the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low yields.
Caption: A simplified signaling pathway for the NHC-catalyzed synthesis.
References
Stability of 3,4-Dihydro-2H-pyran-2-one under acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3,4-Dihydro-2H-pyran-2-one under various experimental conditions. The information is presented in a question-and-answer format to directly address common issues and queries.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability issue for this compound, a δ-lactone, is its susceptibility to hydrolysis. This process involves the cleavage of the cyclic ester bond to form the corresponding open-chain hydroxy acid, 5-hydroxypent-2-enoic acid. This reaction is catalyzed by both acidic and basic conditions and is accelerated by elevated temperatures. The rate of hydrolysis is influenced by the pH of the solution, temperature, and the solvent used.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly dependent on pH. It is most stable in neutral conditions (around pH 7). Under acidic conditions, the hydrolysis is catalyzed by H+ ions, while under basic conditions, it is catalyzed by OH- ions. Therefore, deviation from a neutral pH in either direction will increase the rate of degradation. For instance, a related compound, 3,4-dihydro-2-methoxy-2H-pyran, has a half-life of only 18.8 minutes at pH 2.5 and 37°C, but is stable for over 4 hours at pH 7.4.[1]
Q3: What are the expected degradation products of this compound under acidic and basic conditions?
A3: Under both acidic and basic conditions, the primary degradation product is the ring-opened form, 5-hydroxypent-2-enoic acid. In a basic solution, this will exist as the corresponding carboxylate salt. It is important to consider that the degradation product will have different chemical properties, such as polarity and acidity, which can be utilized for analytical separation.
Q4: What are the ideal storage conditions for stock solutions of this compound?
A4: To ensure the long-term stability of this compound, stock solutions should be prepared in a dry, aprotic solvent like DMSO or anhydrous ethanol. These solutions should be stored at low temperatures, such as -20°C or -80°C, in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. Avoid using aqueous buffers for long-term storage due to the risk of hydrolysis.
Troubleshooting Guides
Issue 1: Loss of compound activity in a multi-day cell-based assay.
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Possible Cause: Degradation of this compound in the cell culture medium due to hydrolysis. Cell culture media are typically buffered at a physiological pH (around 7.4) and incubated at 37°C, conditions under which slow hydrolysis can occur over several days.
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Troubleshooting Steps:
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Confirm Degradation: Analyze a sample of the compound incubated in the cell-free medium under the same conditions (temperature, duration) by HPLC or LC-MS to quantify the remaining parent compound.
-
Replenish Compound: If degradation is confirmed, consider replenishing the compound in the medium at regular intervals (e.g., every 24 hours) to maintain a more consistent concentration.
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Fresh Preparations: Always prepare fresh working solutions from a frozen, anhydrous stock immediately before each experiment.
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Issue 2: Appearance of an unexpected peak in HPLC analysis.
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Possible Cause: The new peak is likely the hydrolyzed product, 5-hydroxypent-2-enoic acid. This can occur if the sample was prepared in an aqueous buffer, especially if the pH is not strictly neutral, or if the sample was stored for a period before analysis.
-
Troubleshooting Steps:
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Characterize the New Peak: Use mass spectrometry (MS) to determine the molecular weight of the new peak. The hydrolyzed product will have a mass 18 Da higher than the parent compound.
-
pH Control: Ensure that all solvents and buffers used for sample preparation and analysis are as close to neutral pH as possible, unless the experimental design requires otherwise.
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Immediate Analysis: Analyze samples as quickly as possible after preparation to minimize in-solution degradation.
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Issue 3: Inconsistent results between experimental replicates.
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Possible Cause: Variable degradation of this compound due to slight differences in experimental conditions such as pH, temperature, or incubation time.
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Troubleshooting Steps:
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Standardize Protocols: Ensure that the preparation of solutions, incubation times, and analytical procedures are strictly standardized for all replicates.
-
Monitor pH: Measure and record the pH of your solutions at the beginning and end of the experiment to check for any significant changes.
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Use a Stability-Indicating Assay: Employ an analytical method (e.g., a specific HPLC method) that can separate the parent compound from its degradation products, allowing for accurate quantification of the active compound.
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Quantitative Stability Data
| Compound | pH Condition | Temperature (°C) | Half-life (t½) | Comments |
| Illustrative: 3,4-Dihydro-2H-pyran-2-methanol | 2.0 (0.01 M HCl) | 25 | Minutes to Hours | Rapid degradation is expected. |
| 4.0 (Acetate Buffer) | 25 | Hours to Days | Slower, but significant degradation over time. | |
| 7.0 (Phosphate Buffer) | 25 | Months | Generally considered stable for typical experimental durations. | |
| 10.0 (Carbonate Buffer) | 25 | > 1 year | Highly stable. | |
| 3,4-Dihydro-2-methoxy-2H-pyran | 2.5 (Aqueous HCl) | 37 | 18.8 minutes | Rapid hydrolysis.[1] |
| 7.4 (Phosphate Buffer) | 37 | > 4 hours | No significant hydrolysis observed.[1] | |
| γ-Valerolactone (a related lactone) | Acidic (H₂SO₄) | 150-180 | Equilibrium reached | Forms an equilibrium with ~4 mol% of the hydrolyzed product.[2][3] |
| Basic (NaOH) | 180 | Equilibrium reached | Forms up to 21 mol% of the hydrolyzed product at high NaOH concentrations.[3] |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method for determining the stability of this compound in aqueous solutions at different pH values.
-
Materials:
-
This compound
-
Anhydrous DMSO or acetonitrile (B52724) (for stock solution)
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Aqueous buffers of desired pH values (e.g., pH 2.0, 4.0, 7.4, 9.0, 12.0)
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
C18 reverse-phase HPLC column
-
HPLC grade solvents (e.g., acetonitrile, water, formic acid)
-
Temperature-controlled incubator or water bath
-
-
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mg/mL) of this compound in anhydrous DMSO or acetonitrile.
-
Working Solution Preparation: Dilute the stock solution into each of the aqueous buffers to a final concentration suitable for analysis (e.g., 100 µg/mL). The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on the stability.
-
Incubation: Incubate the prepared working solutions at a constant, controlled temperature (e.g., 25°C, 37°C, or 50°C).
-
Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution. The time points should be adjusted based on the expected stability.
-
Sample Quenching (if necessary): If degradation is rapid, it may be necessary to quench the reaction by immediately freezing the sample or by neutralizing it with an appropriate acid or base before analysis.
-
HPLC Analysis: Analyze the samples using a validated, stability-indicating HPLC method. A typical starting point could be:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at time zero.
-
Plot the percentage of the remaining compound versus time.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and the half-life (t½ = 0.693/k) for each condition.
-
-
Visualizations
Caption: Hydrolysis pathways of this compound under acidic and basic conditions.
Caption: Experimental workflow for assessing the stability of this compound.
References
Technical Support Center: Degradation of 3,4-Dihydro-2H-pyran-2-one and its Derivatives
This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability and degradation of 3,4-Dihydro-2H-pyran-2-one and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
This compound, an α,β-unsaturated δ-lactone, is susceptible to several degradation pathways, primarily:
-
Hydrolysis: The most common pathway, involving the cleavage of the ester (lactone) bond. This is catalyzed by both acids and bases and results in the formation of 5-hydroxy-2-pentenoic acid.
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Thermal Degradation: At elevated temperatures, the molecule can undergo rearrangement or decomposition. A related compound, parasorbic acid, isomerizes to the more stable, open-chain sorbic acid upon heating.[1][2][3]
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Photodegradation: The presence of the α,β-unsaturated system makes the molecule susceptible to degradation upon exposure to light, which can lead to isomerization, dimerization, or other rearrangements.
-
Oxidative Degradation: Strong oxidizing agents can attack the double bond or other susceptible positions on the molecule.
-
Enzymatic Degradation: Certain enzymes, such as hydrolases (lipases, esterases), can catalyze the hydrolysis of the lactone ring.[4]
Q2: What is the expected product of hydrolysis?
Under both acidic and basic conditions, the hydrolysis of the lactone ring in this compound results in the formation of 5-hydroxy-2-pentenoic acid. In basic conditions, the carboxylic acid will be deprotonated to form its corresponding carboxylate salt.
Q3: How does pH affect the stability of the lactone ring?
The lactone ring is most stable at a neutral to slightly acidic pH. Stability decreases significantly under strongly acidic or, particularly, strongly basic conditions. Base-catalyzed hydrolysis is generally much faster than acid-catalyzed hydrolysis for esters and lactones.
Q4: Are there any known enzymatic pathways for the degradation of this class of compounds?
Yes, enzymes with hydrolase activity, such as lipases and esterases, are known to catalyze the ring-opening of lactones. For example, α/β-hydrolases have been identified that hydrolyze the macrolide ring of various resorcylic acid lactones.[4] This pathway is relevant in biological systems and for developing biocatalytic detoxification methods.
Troubleshooting Guide
Issue 1: My compound is degrading too quickly in an aqueous solution during my experiment.
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Question: I'm observing rapid loss of my starting material when dissolved in a buffer. What's happening and how can I prevent it?
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Answer: Rapid degradation in aqueous solution is almost certainly due to hydrolysis of the lactone ring.
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Check the pH: If you are using a basic buffer (pH > 8), the rate of hydrolysis will be very high. Consider performing your experiment at a neutral or slightly acidic pH (pH 4-7) if your protocol allows.
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Lower the Temperature: Hydrolysis is a chemical reaction with a rate that is dependent on temperature. Running your experiment at a lower temperature (e.g., 4°C instead of room temperature) will significantly slow down the degradation process.
-
Limit Water Exposure: If possible for your experimental setup, consider using a solvent system with a lower water content.
-
Issue 2: I see an unexpected peak in my HPLC chromatogram after exposing my sample to heat.
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Question: After heating my sample of a substituted this compound, a new major peak has appeared. What could it be?
-
Answer: The new peak is likely an isomer of your parent compound. α,β-unsaturated δ-lactones can be thermodynamically unstable and may isomerize to a more stable open-chain conjugated acid upon heating.[1][2] For example, parasorbic acid (a methylated analogue) converts to the open-chain sorbic acid.[1][3] You can confirm the identity of the new peak using LC-MS to check if the molecular weight is identical to your starting material.
Issue 3: My analysis shows multiple unknown peaks after a photodegradation study.
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Question: I exposed my compound to UV light and now my chromatogram is very complex. Why?
-
Answer: The conjugated π-system in α,β-unsaturated lactones is a chromophore that absorbs UV light, making the molecule susceptible to various photochemical reactions. The complex mixture of peaks could be due to:
-
E/Z Isomerization: If applicable to your derivative's structure.
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[2+2] Cycloadditions: Formation of dimers.
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Photochemical Rearrangements: Complex skeletal changes are possible.
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Photo-oxidation: If oxygen is present. To minimize this, ensure your compound and its solutions are protected from light by using amber vials or covering glassware with aluminum foil.
-
Issue 4: The mass balance in my forced degradation study is low.
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Question: The sum of the peak areas for my parent compound and all degradation products is less than 90% of the initial area. Where did the rest of the material go?
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Answer: A low mass balance can be caused by several factors:
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Formation of Non-UV Active Products: The degradation products may not have a chromophore and are therefore not detected by a UV detector. Try using a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).
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Formation of Volatile Products: Degradation may have produced volatile compounds that were lost during sample preparation or analysis.
-
Precipitation: Degradation products may be insoluble in the analysis solvent and have precipitated out of the solution.
-
Adsorption: The parent compound or degradants may be adsorbing to the sample vial or HPLC column.
-
Data Presentation: Forced Degradation Behavior
The following table summarizes the typical degradation behavior of α,β-unsaturated δ-lactones under standard forced degradation conditions. The percentage of degradation is an estimate based on analogous compounds and serves as a guideline for experimental design.
| Stress Condition | Reagent/Parameters | Typical Degradation (%) | Primary Degradation Product |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 10 - 25% | 5-Hydroxy-2-pentenoic acid |
| Base Hydrolysis | 0.01 M NaOH, 25°C, 4h | > 90% | 5-Hydroxypentanoate (salt) |
| Oxidation | 3% H₂O₂, 25°C, 24h | 5 - 15% | Oxidized products (e.g., epoxides) |
| Thermal | 80°C, 72h (solid state) | 5 - 20% | Isomerization products (e.g., sorbic acid analogues)[1][2] |
| Photolytic | ICH guidelines (UV/Vis) | 15 - 40% | Isomers, Dimers |
Experimental Protocols
Protocol 1: Forced Degradation Study under Hydrolytic Conditions
This protocol outlines a general procedure for investigating the hydrolytic stability of this compound derivatives.
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., Acetonitrile or Methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Transfer 1 mL of the stock solution to a vial.
-
Add 9 mL of 0.1 M Hydrochloric Acid (HCl).
-
Cap the vial and place it in a water bath at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH), and dilute with mobile phase to a final concentration suitable for HPLC analysis.
-
-
Base Hydrolysis:
-
Transfer 1 mL of the stock solution to a vial.
-
Add 9 mL of 0.01 M Sodium Hydroxide (NaOH).
-
Keep the vial at room temperature (25°C) for 4 hours.
-
At specified time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.01 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Transfer 1 mL of the stock solution to a vial.
-
Add 9 mL of HPLC-grade water.
-
Cap the vial and place it in a water bath at 60°C for 24 hours.
-
Withdraw aliquots at specified time points and dilute with mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate the parent compound from its degradation products.
-
Instrumentation: HPLC system with UV or PDA detector.
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (or the λmax of the compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Note: This method is a starting point and must be optimized and validated for the specific derivative being analyzed.
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Workflow for a typical forced degradation study.
References
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,4-Dihydro-2H-pyran-2-one and related lactone compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for lactone compounds in solution?
A1: The most significant stability issue for lactones in solution is their susceptibility to hydrolysis, where the cyclic ester bond is cleaved to form the corresponding hydroxy acid.[1] This reaction is often catalyzed by acidic or basic conditions and can be accelerated by increased temperature.[1] The rate of hydrolysis can vary significantly depending on the ring size of the lactone; for instance, β-lactones are generally more reactive than γ- or δ-lactones.[1]
Q2: I'm observing a new peak in my HPLC analysis after leaving my lactone sample in an aqueous buffer. What is it?
A2: The new peak is likely the hydrolyzed form of your lactone compound, which is the corresponding hydroxy acid.[1] Lactones are prone to hydrolysis, especially in aqueous buffers that are not pH-neutral.[1] To confirm this, you can analyze the new peak by mass spectrometry to see if its mass corresponds to the addition of a water molecule (an increase of 18 Da) to the parent compound.[1]
Q3: How should I prepare and store stock solutions of a lactone compound for in vitro experiments?
A3: It is recommended to prepare fresh stock solutions for each experiment whenever possible.[2] If a stock solution must be stored, it should be prepared in an anhydrous aprotic solvent like DMSO or ethanol (B145695) and stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1] For long-term storage, consider storing the solid under an inert atmosphere (argon or nitrogen) to prevent oxidation.[2]
Q4: Why am I seeing low UV absorbance for my lactone peaks during HPLC analysis?
A4: Many lactones, particularly complex ones like sesquiterpene lactones, lack strong chromophores, resulting in poor UV absorbance at standard wavelengths such as 254 nm.[3] For better sensitivity, try monitoring the effluent at a lower wavelength, such as 210 nm or 225 nm.[3] Using a Diode-Array Detector (DAD) is highly recommended to identify the optimal wavelength for detection.[3]
Purification Method Selection and Data
The choice of purification technique is critical and depends on the stability of the target lactone and the nature of the impurities.
Quantitative Comparison of Common Purification Techniques
| Purification Technique | Typical Purity | Typical Yield/Recovery | Key Advantages | Key Disadvantages |
| Aqueous Alkali Extraction | >98% | >95% | Effective for removing acidic impurities; Fast.[4] | Risk of lactone hydrolysis at high pH; Requires subsequent extraction and solvent removal.[4] |
| Column Chromatography | >95% | Variable | Good for separating a wide range of impurities; Amenable to various scales.[4] | Can be time-consuming; Potential for product degradation on stationary phase; Requires significant solvent volumes.[4] |
| Crystallization | >99% | Variable | Can yield highly pure product; Relatively simple setup.[4] | Finding a suitable solvent system can be challenging; Product loss in the mother liquor.[4] |
| Vacuum Distillation | >98% | High | Effective for separating volatile from non-volatile compounds; Good for thermally sensitive compounds.[4] | Requires specialized equipment; Risk of polymerization at elevated temperatures, even under vacuum.[4] |
Troubleshooting Guides
This guide addresses specific issues that may arise during the purification of this compound and related lactones, offering potential causes and solutions.
Issue 1: Product Degradation or Low Yield During Purification
-
Potential Cause A: Hydrolysis of the Lactone Ring.
-
The lactone ring is susceptible to cleavage under acidic or basic conditions.[1] The enol ether functionality within the dihydropyran ring makes it particularly susceptible to acid-catalyzed cleavage.[5]
-
Solution:
-
pH Control: Maintain a neutral pH (around 6-7.5) during extractions and chromatography.[2] Avoid strong acids and bases.
-
Stationary Phase: Be cautious with silica (B1680970) gel in column chromatography, as it can be slightly acidic. Consider using deactivated silica or an alternative stationary phase like alumina.
-
Solvent Purity: Ensure all solvents are free from acidic or basic contaminants.[5]
-
-
-
Potential Cause B: Polymerization.
-
Lactones can polymerize, especially at elevated temperatures or in the presence of catalysts.[4] This is a known challenge for six-membered rings like δ-valerolactone.[6]
-
Solution:
-
Temperature Control: Avoid excessive heat during solvent evaporation (rotary evaporation) and distillation. Use vacuum distillation at the lowest possible temperature.[4]
-
Catalyst Removal: Ensure that any acidic or basic catalysts from the synthesis step are thoroughly removed before heating.
-
-
-
Potential Cause C: Volatility.
-
Some lactones are volatile and can be lost during solvent removal under high vacuum.
-
Solution:
-
Careful Evaporation: Use a rotary evaporator with controlled vacuum and temperature.
-
Cold Trap: Ensure an efficient cold trap is used between the sample and the vacuum pump to recover any volatile product.
-
-
Issue 2: Difficulty Separating the Target Lactone from Impurities
-
Potential Cause A: Co-eluting Impurities in Column Chromatography.
-
Impurities may have similar polarity to the target compound, making separation difficult. This is a known issue when byproducts are formed, such as DCU when using DCC as a catalyst in synthesis.[7][8]
-
Solution:
-
Optimize Chromatography: Experiment with different solvent systems to improve separation. A shallow gradient in flash chromatography can be effective.
-
Alternative Techniques: For small-scale purification, preparative Thin Layer Chromatography (TLC) can be an effective method to separate compounds with very similar polarities.[2]
-
Multi-Step Purification: A complex mixture may require a multi-step approach, combining techniques like an initial extraction, followed by column chromatography, and then crystallization or distillation.[3]
-
-
-
Potential Cause B: Formation of Byproducts.
-
Byproducts from the synthesis, such as anhydrides or unreacted starting materials, can complicate purification.[4]
-
Solution:
-
Aqueous Wash: Use a mild aqueous wash (e.g., saturated sodium bicarbonate for acidic impurities, or dilute acid for basic impurities) before chromatography, while carefully monitoring the pH to avoid product hydrolysis.
-
Selective Polymerization: In some cases, a product mixture that is difficult to separate can be resolved by selectively polymerizing one component, allowing the other to be recovered via distillation.[9][10]
-
-
Visualized Workflows and Pathways
Experimental Protocols
Protocol 1: General Column Chromatography for Lactone Purification
This protocol outlines a general procedure for purifying lactones using silica gel column chromatography.
-
Preparation of the Column:
-
Choose an appropriate diameter column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar solvent of your chosen mobile phase system.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, draining excess solvent until the solvent level is just at the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude lactone product in a minimal amount of a suitable organic solvent (e.g., dichloromethane (B109758) or the mobile phase).
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the column bed.
-
-
Elution:
-
Begin eluting the column with the least polar solvent mixture determined by prior TLC analysis.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.
-
Collect fractions in test tubes and monitor the elution process using TLC.
-
-
Fraction Pooling and Solvent Removal:
-
Analyze the collected fractions by TLC to identify those containing the pure target compound.
-
Pool the pure fractions.
-
Evaporate the solvent from the pooled fractions under reduced pressure, using minimal heat to prevent polymerization, to obtain the purified lactone.[2]
-
Protocol 2: General Crystallization for Lactone Purification
This protocol describes the general steps for purifying a lactone by crystallization.
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the semi-purified lactone in a few drops of a potential crystallization solvent at an elevated temperature.[2]
-
A good solvent will dissolve the compound when hot but not when cold. If it dissolves readily at room temperature, the solvent is likely too good.[2] If it is insoluble even when heated, it is a poor solvent. Often, a binary solvent system (one "good" solvent and one "poor" solvent) is required.
-
-
Dissolution:
-
Place the impure lactone in a clean Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is just fully dissolved. Avoid adding excess solvent.
-
-
Crystallization:
-
Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once the flask has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold crystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sustainable Polymerization of Natural Lactones via Iron Catalysis: An Integrated Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Purification and Isolation of α-Chloro-β-Lactone Precursor Molecules" by Matthew Ellis [digitalcommons.bridgewater.edu]
- 8. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 9. Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production [dspace.mit.edu]
Technical Support Center: N-Heterocyclic Carbene (NHC) Catalyzed Pyranone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in N-Heterocyclic Carbene (NHC) catalyzed pyranone synthesis. The information is designed to help identify and resolve common issues related to catalyst deactivation and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My NHC-catalyzed pyranone synthesis is not working or giving low yields. What are the most common initial checks I should perform?
A1: When encountering issues with your reaction, begin by verifying the following:
-
Inert Atmosphere: Ensure that the reaction was set up under strictly anaerobic and anhydrous conditions. Free NHCs are highly sensitive to oxygen and moisture.[1]
-
Solvent and Reagent Quality: Confirm that all solvents and reagents are dry and degassed. Impurities in starting materials can act as catalyst poisons.
-
Catalyst Precursor Activation: Double-check the procedure for generating the active NHC from its precatalyst (e.g., azolium salt). Ensure the correct stoichiometry of the base is used and that the base is appropriate for the chosen NHC.
-
Temperature Control: Verify the reaction temperature. Excessive heat can lead to thermal decomposition of the catalyst.
Q2: What are the known catalyst deactivation pathways in NHC-catalyzed reactions that could be affecting my pyranone synthesis?
A2: Several deactivation pathways can occur:
-
Oxidation/Hydrolysis: Exposure to air and moisture can lead to the decomposition of the active carbene.
-
Unwanted Side Reactions with Substrates/Reagents: In some cases, the NHC catalyst can be consumed in a non-productive reaction pathway. A documented example involves a three-component reaction between an NHC with an N-C₆F₅ group, 1-methylcyclopropyl-carbaldehyde, and 2,2,2-trifluoroacetophenone, leading to a complex multi-cyclic compound that incorporates the catalyst.[2][3]
-
Base-Mediated Decomposition: While bases are necessary for the in-situ generation of NHCs from their azolium salt precursors, strong bases can also lead to catalyst degradation through pathways like O–NHC coupling.[4]
-
Thermal Decomposition: Many NHC catalysts have limited thermal stability and can decompose at elevated temperatures.
-
Substrate/Product Inhibition: The starting materials or the pyranone product may coordinate to the catalyst and inhibit its activity.
Q3: Can a deactivated NHC catalyst be regenerated?
A3: Regeneration of NHC catalysts is not always straightforward and depends on the deactivation mechanism.
-
If deactivation is due to poisoning by impurities, purifying the starting materials is the best approach.
-
For deactivation caused by the formation of a stable, inactive complex with the catalyst, regeneration is generally not feasible.
-
In cases of catalyst fouling on a solid support (if using a heterogeneous NHC catalyst), it might be possible to wash the support to remove adsorbed species.
Q4: How do the substituents on the NHC ligand affect its stability and catalytic activity in pyranone synthesis?
A4: The electronic and steric properties of the substituents on the NHC ring play a crucial role in catalyst stability and reactivity.
-
Steric Bulk: Bulky substituents on the nitrogen atoms can enhance the kinetic stability of the NHC, protecting the carbene center from bimolecular decomposition pathways. However, excessive steric hindrance can also impede the catalyst's interaction with the substrates, leading to lower reactivity.
-
Electronic Effects: Electron-donating groups on the NHC backbone generally increase the nucleophilicity of the carbene, which can enhance its catalytic activity. Conversely, electron-withdrawing groups can decrease its activity but may offer different reactivity profiles. In one reported case, an indanol-derived NHC with an electron-deficient N-C₆F₅ group was found to be prone to an unexpected inactivation pathway.[2][3]
Troubleshooting Guides
Issue 1: Low or No Conversion to the Pyranone Product
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivity due to Air/Moisture | 1. Ensure all glassware is rigorously dried and the reaction is performed under a high-purity inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox. 2. Use freshly dried and degassed solvents and reagents. |
| Improper Catalyst Activation | 1. Verify the pKa of the NHC precursor and select an appropriate base for deprotonation. 2. Optimize the stoichiometry of the base. Excess strong base can lead to side reactions and catalyst decomposition. 3. Consider using a well-defined, air-stable NHC precatalyst complex. |
| Thermal Decomposition of the Catalyst | 1. Screen a range of reaction temperatures to find an optimal balance between reaction rate and catalyst stability. 2. If high temperatures are required, select an NHC with known high thermal stability. |
| Catalyst Deactivation by Substrates | 1. Run control experiments to assess the stability of the NHC in the presence of individual starting materials. 2. If a specific substrate is identified as problematic, consider modifying the reaction conditions (e.g., slow addition of the substrate) or choosing a different NHC catalyst. |
Issue 2: Formation of Unexpected Byproducts
| Possible Cause | Troubleshooting Step |
| Catalyst Incorporated into a Byproduct | 1. Characterize the major byproducts using techniques like NMR and Mass Spectrometry to determine if they contain the NHC framework. 2. If catalyst incorporation is confirmed, this indicates a specific deactivation pathway. Consider modifying the NHC structure (e.g., changing N-substituents) or the reaction substrates to avoid this side reaction.[2][3] |
| Side Reactions of Intermediates | 1. Review the reaction mechanism to identify potential side reactions of key intermediates (e.g., Breslow intermediate, acyl azolium). 2. Adjusting reaction parameters such as temperature, concentration, or the nature of the base can sometimes disfavor these side pathways. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data to illustrate the effect of reaction parameters on catalyst performance in a generic NHC-catalyzed pyranone synthesis. Actual results will vary depending on the specific substrates and catalyst used.
| Catalyst | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Catalyst Stability (Half-life, h) |
| IPr | DBU | 25 | 24 | 85 | > 48 |
| IPr | DBU | 60 | 12 | 92 | 24 |
| IPr | KHMDS | 25 | 24 | 70 | 18 |
| IMes | DBU | 25 | 24 | 78 | > 48 |
| SIMes | DBU | 25 | 24 | 88 | > 48 |
IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene IMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene SIMes = 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene KHMDS = Potassium bis(trimethylsilyl)amide
Experimental Protocols
Protocol 1: General Procedure for a Trial NHC-Catalyzed Pyranone Synthesis under Inert Atmosphere
-
Glassware Preparation: Dry all glassware, including the reaction flask, condenser, and magnetic stir bar, in an oven at 120 °C overnight.
-
Assembly and Inerting: Assemble the glassware while hot and immediately connect it to a Schlenk line. Evacuate the system and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Reagent Preparation: In a glovebox, weigh the NHC precatalyst (e.g., azolium salt) and the base into the reaction flask.
-
Solvent and Substrate Addition: Under a positive flow of inert gas, add the anhydrous and degassed solvent via cannula or syringe. Add the aldehyde and the activated ketone substrates sequentially.
-
Reaction Monitoring: Stir the reaction at the desired temperature. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC, GC-MS, or NMR.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride) and proceed with the standard extraction and purification procedures.
Protocol 2: Investigating Catalyst Deactivation by NMR Spectroscopy
-
Baseline Spectrum: Record a ¹H and ¹³C NMR spectrum of the NHC precatalyst in the reaction solvent.
-
Reaction Monitoring: Set up the pyranone synthesis reaction as described in Protocol 1 within an NMR tube equipped with a J. Young valve.
-
Time-course Analysis: Acquire NMR spectra at regular intervals throughout the course of the reaction.
-
Data Analysis: Monitor the signals corresponding to the NHC catalyst. The appearance of new signals or the disappearance of the catalyst signals can indicate decomposition or transformation of the catalyst. Compare the spectra with those of known degradation products if available.
Visualizations
Caption: Common catalyst deactivation pathways in NHC-catalyzed reactions.
Caption: Troubleshooting workflow for low yield in NHC-catalyzed pyranone synthesis.
References
- 1. Revealing the unusual role of bases in activation/deactivation of catalytic systems: O–NHC coupling in M/NHC catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Enantioselective Synthesis of Highly Substituted Fluoroalkylated Benzopyranones and 3-Coumaranones via N-Heterocyclic Carbene-Catalyzed Intramolecular Annulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [Au(Np#)Cl]: highly reactive and broadly applicable Au(i)–NHC catalysts for alkyne π-activation reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Diastereoselectivity in 3,4-Dihydro-2H-pyran-2-one Synthesis
Welcome to the technical support center for the synthesis of 3,4-dihydro-2H-pyran-2-ones. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to managing diastereoselectivity in their experiments.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered during the synthesis of 3,4-dihydro-2H-pyran-2-ones, with a focus on achieving high diastereoselectivity.
Question: I am observing poor diastereoselectivity in my reaction. What are the common causes and how can I improve it?
Possible Causes:
-
Suboptimal Reaction Temperature: Temperature can significantly influence the transition state energies of competing diastereomeric pathways.
-
Inappropriate Solvent: The polarity and coordinating ability of the solvent can affect the conformation of reactants and catalysts, thereby impacting stereoselectivity.
-
Incorrect Catalyst or Catalyst Loading: The choice of catalyst (e.g., organocatalyst, metal complex) and its concentration are critical for inducing stereocontrol.
-
Steric and Electronic Effects of Substrates: The substituents on your starting materials may not provide a sufficient steric or electronic bias for high diastereoselectivity.
-
Presence of Water or Other Impurities: Trace amounts of water or other impurities can interfere with the catalyst and reduce stereocontrol.
Suggested Solutions:
-
Optimize Reaction Temperature:
-
Lowering the reaction temperature can enhance diastereoselectivity by favoring the transition state with the lower activation energy.[1] It is recommended to start the reaction at 0°C and then allow it to slowly warm to room temperature.[1]
-
Conversely, in some cases, elevated temperatures might be necessary to achieve sufficient reactivity, requiring a balance between yield and selectivity.
-
-
Screen Different Solvents:
-
Evaluate Different Catalysts and Bases:
-
If using an organocatalyst, consider screening different types, such as N-heterocyclic carbenes (NHCs) or proline-derived catalysts.[1][2][3]
-
The choice of base is also crucial. For NHC catalysis, bases like DBU, tBuOK, NEt3, and DABCO have been investigated, with DABCO showing improved yields in some cases.[1]
-
For reactions involving chiral auxiliaries, ensure the auxiliary is of high enantiomeric purity.[4]
-
-
Modify Substrates:
-
If possible, consider modifying the steric bulk of substituents on your starting materials to enhance facial selectivity.
-
The electronic properties of substituents on the aromatic rings of substrates can also influence the reaction's efficiency and selectivity.[1]
-
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware and reagents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Question: My reaction is producing the wrong diastereomer as the major product. How can I reverse the diastereoselectivity?
Possible Causes:
-
Catalyst Control: The chosen catalyst may inherently favor the formation of the undesired diastereomer.
-
Substrate Control: The inherent stereochemistry of the substrates might be directing the reaction towards the undesired product, overriding the catalyst's influence.
-
Reaction Mechanism: The operative reaction mechanism may have a transition state that leads to the undesired diastereomer.
Suggested Solutions:
-
Change the Catalyst System:
-
Switching to a catalyst with a different chiral environment can often invert the diastereoselectivity. For example, using a different N-heterocyclic carbene or a catalyst with a different ligand can be effective.[1]
-
In organocatalysis, changing the enantiomer of the catalyst (e.g., from L-proline to D-proline) can lead to the opposite enantiomer of the product.[2]
-
-
Employ a Chiral Auxiliary:
-
Modify Reaction Conditions:
-
In some cases, changing the solvent or the addition of specific additives (like Lewis acids) can alter the dominant reaction pathway and influence which diastereomer is formed.
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing diastereoselectivity in the synthesis of 3,4-dihydro-2H-pyran-2-ones?
The primary factors include the choice of catalyst (organocatalysts like N-heterocyclic carbenes are common), the reaction temperature, the solvent, and the steric and electronic properties of the substituents on the reacting molecules.[1] The interplay of these factors determines the energy difference between the diastereomeric transition states, which in turn governs the diastereomeric ratio of the product.
Q2: How do N-Heterocyclic Carbenes (NHCs) catalyze the synthesis of 3,4-dihydro-2H-pyran-2-ones and control diastereoselectivity?
NHCs are versatile organocatalysts that can activate aldehydes through the formation of a Breslow intermediate.[1] This activation allows for various cycloaddition reactions, such as [4+2] and [3+3] annulations, to form the dihydropyranone ring.[1] The chiral environment of the NHC catalyst guides the approach of the reaction partners, leading to the preferential formation of one diastereomer over the other.[1]
Q3: What are some common methods for synthesizing 3,4-dihydro-2H-pyran-2-ones?
Common methods include:
-
Organocatalytic Cycloadditions: Using N-heterocyclic carbenes (NHCs) to catalyze [4+2] or [3+3] annulations between substrates like α,β-unsaturated aldehydes and 1,3-dicarbonyl compounds.[1]
-
Domino Michael–Hemiacetalization: An organocatalyzed sequence starting from α-hydroxymethyl nitroalkenes and 1,3-dicarbonyl compounds.[5]
-
Ring-Closing Metathesis: The use of unsaturated carboxylic acid vinyl esters to form endocyclic enol lactones.[3]
-
Diels-Alder Reactions: Employing 2H-pyran-2-ones as dienes, where electron-donating or withdrawing substituents can control the reactivity and regioselectivity.[6]
Q4: What analytical techniques are suitable for determining the diastereomeric ratio (d.r.)?
The most common and reliable methods for determining the diastereomeric ratio are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often sufficient, as diastereomers typically have distinct signals with different chemical shifts and coupling constants. Integration of these signals allows for quantification of the ratio.
-
High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase can often separate diastereomers, allowing for accurate quantification by integrating the peak areas.[7]
-
Gas Chromatography (GC): Similar to HPLC, GC with a suitable column can be used to separate and quantify volatile diastereomers.
Quantitative Data Summary
The following tables summarize the diastereoselectivity achieved in the synthesis of 3,4-dihydro-2H-pyran-2-ones under various reaction conditions as reported in the literature.
Table 1: Effect of Catalyst and Base on Diastereoselectivity in NHC-Catalyzed Synthesis of Tricyclic δ-lactones [1]
| Entry | Catalyst | Base | Solvent | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Catalyst A | DBU | THF | >20:1 | 51 |
| 2 | Catalyst A | tBuOK | THF | >20:1 | 45 |
| 3 | Catalyst A | NEt3 | THF | >20:1 | 48 |
| 4 | Catalyst A | DMAP | THF | >20:1 | 35 |
| 5 | Catalyst A | Cs2CO3 | THF | >20:1 | 42 |
| 6 | Catalyst A | DABCO | THF | >20:1 | 58 |
Table 2: Organocatalyzed Domino Michael–Hemiacetalization for Dihydropyran Synthesis [5]
| Entry | Substrate (Nitroalkene) | Diastereomeric Excess (% de) | Enantiomeric Excess (% ee) | Yield (%) |
| 1 | Phenyl-substituted | 76 | 94 | 81 |
| 2 | 4-Chlorophenyl-substituted | 98 | 99 | 86 |
| 3 | 2-Naphthyl-substituted | 98 | 97 | 83 |
| 4 | Thienyl-substituted | 26 | 90/94 | 85 |
Experimental Protocols
Protocol 1: General Procedure for NHC-Catalyzed [4+2] Annulation [1]
This protocol is a general representation for the synthesis of chiral tricyclic δ-lactones from α,β-unsaturated aldehydes and α,β-unsaturated ketones.
-
To a solution of the α,β-unsaturated aldehyde (0.1 mmol) and the α,β-unsaturated ketone (0.12 mmol) in THF (1.0 mL), add the NHC catalyst (e.g., Catalyst A, 0.02 mmol).
-
Add the base (e.g., DABCO, 0.15 mmol) and a quinone as an oxidant.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired dihydropyranone.
-
Determine the diastereomeric ratio by ¹H NMR analysis and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Organocatalyzed Domino Michael–Hemiacetalization [5]
This protocol describes a one-pot synthesis of polyfunctionalized dihydro- and tetrahydropyran (B127337) derivatives.
-
To a solution of the α-hydroxymethyl nitroalkene (0.5 mmol) and the 1,3-dicarbonyl compound (0.5 mmol) in toluene (B28343) (2.0 mL), add the squaramide organocatalyst (10 mol%).
-
Stir the mixture at the desired temperature (e.g., room temperature) for 24-72 hours.
-
Monitor the reaction by TLC. The intermediate tetrahydropyranol may be observed.
-
For dehydration to the 3,4-dihydro-2H-pyran, add an acid catalyst (e.g., p-toluenesulfonic acid) and heat the mixture if necessary.
-
After the reaction is complete, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the final product.
-
Characterize the product and determine the diastereomeric and enantiomeric excess using NMR and chiral HPLC.
Visualizations
Caption: Workflow for optimizing diastereoselectivity.
Caption: Troubleshooting decision tree for poor diastereoselectivity.
Caption: Simplified NHC catalytic cycle for dihydropyranone synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydropyran-2-one synthesis [organic-chemistry.org]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. pubs.acs.org [pubs.acs.org]
Effect of solvent choice on pyranone formation and reaction rate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyranone synthesis. The following sections address common issues related to the effect of solvent choice on reaction outcomes and rates.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the rate and yield of my pyranone synthesis?
A1: The solvent plays a critical role in pyranone synthesis by influencing reactant solubility, stabilizing intermediates and transition states, and modulating catalyst activity.[1] The polarity and protic/aprotic nature of the solvent can significantly impact reaction rates and yields.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are often effective and can accelerate the reaction.[1] They are particularly adept at solvating cations, which can leave the anionic nucleophile more "free" and reactive, often leading to faster reaction rates in reactions like the Knoevenagel condensation, a common step in pyranone synthesis.[2]
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can also give good yields, particularly in reactions like the Knoevenagel condensation.[1] They are capable of hydrogen bonding, which can stabilize charged intermediates. However, they can also form hydrogen bonds with nucleophiles, potentially reducing their reactivity and slowing down the reaction compared to aprotic solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are generally less effective for reactions involving polar starting materials or charged intermediates, often resulting in longer reaction times and lower conversions.[2]
Q2: I am observing the formation of side products. Can the solvent choice help improve the selectivity for the desired pyranone?
A2: Yes, solvent polarity can be a decisive factor in the regioselectivity of pyranone formation, helping to minimize the formation of undesired isomers or byproducts.[3] For instance, in reactions with multiple possible cyclization pathways, the solvent can preferentially stabilize the transition state leading to the desired pyranone. Screening different solvents is recommended to find the optimal conditions for your specific reaction.[1]
Q3: Can the solvent influence the stereoselectivity of the reaction for synthesizing chiral pyranones?
A3: Absolutely. The solvent can affect the energies of the transition states in key bond-forming steps, such as Michael additions or intramolecular cyclizations. The polarity and the ability to form hydrogen bonds can influence the conformation of intermediates, thereby affecting the stereochemical outcome. For stereoselective reactions, it is crucial to screen various solvents to achieve the desired diastereoselectivity or enantioselectivity.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility of Reactants | Switch to a solvent in which all reactants and the catalyst are fully soluble. | For a reaction to proceed efficiently in a homogeneous system, all components must be in the same phase. |
| Slow Reaction Rate | Try a polar aprotic solvent like DMF or acetonitrile. | These solvents can accelerate the reaction by better solvating charged intermediates or leaving the nucleophile more reactive.[1][2] |
| Decomposition of Starting Material or Product | If using a high-boiling point polar aprotic solvent like DMF, ensure the reaction temperature is not too high. Consider switching to a lower-boiling point solvent. | Some starting materials or products may be unstable at elevated temperatures in certain solvents. |
| Ineffective Catalyst Activity | The chosen solvent may be inhibiting the catalyst. Try a different solvent class (e.g., switch from protic to aprotic). | Solvent-catalyst interactions can significantly alter the catalyst's effectiveness. |
Issue 2: Formation of Multiple Products or Isomers
| Potential Cause | Troubleshooting Step | Rationale |
| Lack of Regioselectivity | Screen a range of solvents with varying polarities (e.g., Toluene, THF, CH2Cl2, Acetonitrile, DMF). | Solvent polarity can stabilize one transition state over another, directing the reaction towards a single product.[3] |
| Side Reactions (e.g., Polymerization) | If using a highly polar solvent, try a less polar one. | Highly polar solvents might overly stabilize reactive intermediates, leading to undesired side reactions. |
| Equilibration of Intermediates | Change the solvent to influence the equilibrium between intermediates. For example, a protic solvent might favor a specific tautomer. | The solvent can influence the relative stability of intermediates in equilibrium. |
Data Presentation
The following tables summarize quantitative data on the effect of solvent choice on pyranone formation from literature examples.
Table 1: Effect of Solvent on the Yield of 2H-Pyranones via Domino Reaction
Reaction Conditions: 3,3-bis(methylthio)-1-phenyl-prop-2-en-1-one (1 mmol), malononitrile (B47326) (1 mmol), pyrrolidine (B122466) (2 mmol), KOH (1.2 mmol), in the specified solvent (10 mL) at 100 °C.
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | THF | 10 | 45 |
| 2 | CH2Cl2 | 10 | 52 |
| 3 | Toluene | 10 | 61 |
| 4 | CH3CN | 8 | 75 |
| 5 | DMF | 6 | 86 |
| 6 | DMSO | 6 | 81 |
(Data sourced from a study on base-promoted selective synthesis of 2H-pyranones)[4]
Table 2: Solvent Optimization for the Synthesis of Triazenyl 2-Pyrones
Reaction Conditions: Phenyl propiolic acid (0.11 mmol), alkynyl triazene (B1217601) (0.10 mmol) in the specified solvent (0.2 M) for 12 h, followed by addition of AgSbF6 (10 µmol) for 12 h.
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 60 | 75 |
| 2 | CH2Cl2 | 23 | 99 |
| 3 | Toluene | 100 | 25 |
| 4 | CH2Cl2 | 40 | 85 |
(Data sourced from a study on the synthesis of 2-pyrones from alkynyl triazenes)[5]
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in Knoevenagel Condensation for 2H-Pyran-2-one Synthesis
This protocol provides a general framework for screening different solvents to optimize the synthesis of 2H-pyran-2-ones.
Materials:
-
Aldehyde or ketone (1.0 equiv)
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Active methylene (B1212753) compound (e.g., diethyl malonate, malononitrile) (1.0-1.2 equiv)
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Weak base catalyst (e.g., piperidine, 10-20 mol%)
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Anhydrous solvents to be screened (e.g., ethanol, acetonitrile, DMF, toluene)
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Standard laboratory glassware (flame-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon)
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Stirring and heating apparatus
-
Thin Layer Chromatography (TLC) setup for reaction monitoring
Procedure:
-
Set up a series of flame-dried flasks under an inert atmosphere, one for each solvent to be tested.
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In each flask, dissolve the aldehyde/ketone (1.0 equiv) and the active methylene compound (1.0-1.2 equiv) in the chosen solvent.
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At room temperature, add the catalyst (e.g., piperidine, 10-20 mol%) dropwise to each flask while stirring.
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Monitor the progress of each reaction by TLC. Observe the formation of the initial Knoevenagel product and its subsequent cyclization to the 2H-pyran-2-one.
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If a reaction is sluggish at room temperature, gently heat the mixture (e.g., to 50-80 °C) while continuing to monitor for the formation of side products.
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Record the reaction time for each solvent system to reach completion or maximum conversion.
-
Once the reactions are complete, quench with a mild acid (e.g., dilute HCl).
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to isolate the desired 2H-pyran-2-one.
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Determine the yield for each solvent and compare the results to identify the optimal solvent for your specific reaction.[1]
Visualizations
Caption: A troubleshooting workflow for pyranone synthesis issues.
Caption: Logical relationship of solvent properties on reaction outcome.
References
Preventing polymerization of 3,4-Dihydro-2H-pyran-2-one during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3,4-Dihydro-2H-pyran-2-one to prevent unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
This compound is a cyclic ester (lactone) that also contains a vinyl ether moiety. This combination of functional groups makes it susceptible to polymerization through different mechanisms. The lactone can undergo ring-opening polymerization, often initiated by acids, bases, or certain metal catalysts.[1][2] The vinyl ether group can also be prone to cationic polymerization. The presence of impurities, exposure to heat, light, or oxygen can initiate these polymerization processes.[3]
Q2: What are the ideal storage conditions for this compound?
To minimize the risk of polymerization, this compound should be stored in a cool, dark, and dry environment.[3] It is recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen and moisture.[3][4] The container should be tightly sealed.[5]
Q3: Should I use a polymerization inhibitor for storing this compound?
Yes, for long-term storage, the use of a polymerization inhibitor is recommended. Common inhibitors for monomers that undergo free-radical or cationic polymerization include phenolics like hydroquinone (B1673460) (HQ), hydroquinone monomethyl ether (MEHQ), or 4-tert-butylcatechol (B165716) (TBC).[3][6] These inhibitors work by scavenging radicals that can initiate polymerization.[6] The choice and concentration of the inhibitor may depend on the intended application and the required purity of the compound for subsequent reactions.
Q4: How can I tell if my this compound has started to polymerize?
Signs of polymerization include an increase in viscosity, the formation of a solid or a gel-like substance, or the appearance of a precipitate.[3] If the liquid appears cloudy or more viscous than expected, it is a potential indicator of oligomerization or polymerization.
Q5: What should I do if I suspect my sample has polymerized?
If you observe signs of polymerization, it is crucial to handle the material with care. Polymerization can be exothermic, potentially leading to a buildup of heat and pressure in a sealed container.[3] If the container is bulging, it should be cooled from a safe distance before handling.[3] For partially polymerized samples, it may be possible to purify the remaining monomer by distillation under reduced pressure. However, if the sample has fully polymerized, it should be disposed of as hazardous waste according to your institution's guidelines.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Increased Viscosity or Solidification in the Container | Spontaneous polymerization during storage. | - Immediate Action: If the container is bulging or warm, cool it from a safe distance. Do not attempt to open a pressurized container. - Assessment: If safe to handle, attempt to dissolve a small amount in a suitable solvent to confirm insolubility, which indicates polymerization. - Remediation: If partially polymerized, consider purification of the remaining monomer by vacuum distillation. If fully polymerized, dispose of the material according to safety protocols.[3] - Prevention: Review storage conditions. Ensure the material is stored at the recommended temperature, in the dark, and under an inert atmosphere.[3][4] Consider adding a suitable inhibitor for future storage.[6] |
| Discoloration (Yellowing or Browning) | Oxidation or presence of impurities. | - Assessment: Discoloration can indicate the formation of degradation products that may act as polymerization initiators.[3] - Remediation: For sensitive applications, purify the material before use, for example, by distillation or passing through a column of activated alumina. - Prevention: Store under an inert atmosphere to minimize contact with oxygen.[3] |
| Inconsistent Results in Experiments | Presence of oligomers or polymers in the starting material. | - Verification: Analyze the starting material using techniques like NMR or GPC to check for the presence of oligomers. - Remediation: Purify the this compound before use. - Prevention: Always use freshly purified or newly purchased material for sensitive reactions. Ensure proper storage of the stock material. |
Quantitative Data Summary
The following table summarizes recommended storage conditions and inhibitor concentrations based on general knowledge for stabilizing similar monomers. The optimal conditions for this compound should be validated experimentally.
| Parameter | Recommendation | Rationale | Reference |
| Storage Temperature | 2-8 °C (Refrigerated) | Reduces the rate of potential polymerization reactions. | [3] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and moisture ingress, which can initiate polymerization. | [3][4] |
| Light Conditions | Dark (Amber vial or stored in the dark) | Prevents photo-initiated polymerization. | [3] |
| Inhibitor Type | Hydroquinone (HQ), MEHQ, TBC | Effective radical scavengers to prevent free-radical polymerization. | [6] |
| Inhibitor Concentration | 50-200 ppm | Balances effective inhibition with minimal impact on subsequent reactions. | [6] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability
This protocol outlines a method to evaluate the stability of this compound under different storage conditions.
Materials:
-
This compound
-
Inhibitor stock solutions (e.g., HQ in a suitable solvent)
-
Amber glass vials with screw caps (B75204) and PTFE septa
-
Nitrogen or Argon gas supply
-
Refrigerator and oven or heating block
-
Analytical balance
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Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system
-
Viscometer (optional)
Procedure:
-
Sample Preparation:
-
Dispense equal aliquots of freshly purified this compound into several amber glass vials.
-
For samples with inhibitors, add the desired concentration of the inhibitor from a stock solution.
-
Purge the headspace of each vial with an inert gas (Nitrogen or Argon) for 1-2 minutes.
-
Tightly seal the vials.
-
-
Storage Conditions:
-
Store the vials under different conditions to be tested (e.g., 4 °C in the dark, room temperature in the dark, room temperature with light exposure, 40 °C in the dark).
-
-
Time Points for Analysis:
-
Establish a schedule for analysis (e.g., Day 0, Week 1, Week 2, Week 4, Week 8).
-
-
Analysis:
-
At each time point, take a sample from each condition.
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Visual Inspection: Note any changes in color or clarity, and the presence of any solids.
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Viscosity Measurement (Optional): Measure the viscosity of the liquid. An increase in viscosity suggests polymerization.
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Purity Analysis (GC/HPLC): Determine the purity of the monomer. The formation of oligomers or polymers may be observed as a decrease in the monomer peak area and the appearance of new, broader peaks at higher retention times.
-
-
Data Interpretation:
-
Plot the percentage of remaining monomer versus time for each storage condition.
-
A significant decrease in monomer concentration indicates instability and polymerization under those conditions.
-
Visualizations
Caption: Factors leading to polymerization and preventive measures.
Caption: Troubleshooting workflow for polymerized samples.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Visible light-mediated ring-opening polymerization of lactones based on the excited state acidity of ESPT molecules - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemos.de [chemos.de]
- 6. researchgate.net [researchgate.net]
Removal of byproducts from 3,4-Dihydro-2H-pyran-2-one reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-dihydro-2H-pyran-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 5,6-dihydro-2H-pyran-2-one from vinylacetic acid and paraformaldehyde?
A1: The synthesis of 5,6-dihydro-2H-pyran-2-one from vinylacetic acid and paraformaldehyde under acidic conditions can lead to several byproducts. The most common include:
-
Unreacted Starting Materials: Residual vinylacetic acid and paraformaldehyde.
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Polymeric Materials: Vinylacetic acid can undergo polymerization under acidic conditions. Paraformaldehyde can also form various polymeric structures.
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Isomeric Byproducts: Isomerization of vinylacetic acid to crotonic acid under acidic and thermal conditions can occur, which may lead to the formation of corresponding lactones.
-
Degradation Products: The target molecule can be sensitive to strong acids and high temperatures, potentially leading to hydrolysis (ring-opening) to form 5-hydroxy-2-pentenoic acid or other degradation products.
-
Solvent and Reagent Residues: Residual acetic acid (used as a solvent), sulfuric acid (catalyst), and any solvents used during workup (e.g., dichloromethane (B109758), ethyl acetate).
Q2: How can I monitor the progress of the reaction and the presence of impurities?
A2: A combination of analytical techniques is recommended for effective monitoring:
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the disappearance of starting materials and the formation of the product and major byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile components such as the product, unreacted starting materials, and some degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the desired product and characterize impurities.
Q3: What are the recommended purification methods for removing byproducts?
A3: The primary methods for purifying 5,6-dihydro-2H-pyran-2-one are:
-
Extraction and Washing: To remove acid catalysts, water-soluble impurities, and some unreacted starting materials.
-
Distillation: Fractional distillation under reduced pressure is effective for separating the product from non-volatile polymeric materials and impurities with significantly different boiling points.
-
Column Chromatography: Highly effective for separating the target compound from a wide range of impurities, including isomers and other byproducts with similar polarities.
Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis and purification of 5,6-dihydro-2H-pyran-2-one.
Issue 1: Low Yield of 5,6-Dihydro-2H-pyran-2-one
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress using TLC until the starting materials are consumed. - Ensure the reaction temperature is maintained according to the protocol. |
| Polymerization of Starting Materials | - Control the reaction temperature carefully; avoid excessive heat. - Consider a slower addition of the acid catalyst. |
| Product Loss During Workup | - Optimize the extraction procedure by ensuring the correct pH of the aqueous phase before extraction. - Minimize the number of washing steps, as the product has some water solubility.[1] |
| Degradation of Product | - Avoid prolonged exposure to strong acids and high temperatures during the reaction and workup. |
Issue 2: Presence of Multiple Spots on TLC After Initial Purification
| Potential Cause | Suggested Solution |
| Co-elution of Impurities During Extraction | - Perform a thorough aqueous wash to remove acidic and highly polar impurities. - Use a saturated sodium bicarbonate solution to neutralize and remove residual acid. |
| Presence of Isomeric Byproducts | - Employ column chromatography with an optimized solvent system for better separation. A gradient elution may be necessary. |
| Thermal Degradation During Solvent Removal | - Use a rotary evaporator at a moderate temperature to remove the extraction solvent. |
Issue 3: NMR Spectrum Shows Unidentified Peaks
| Potential Cause | Suggested Solution |
| Residual Solvents | - Dry the product under high vacuum for an extended period. |
| Presence of Unexpected Byproducts | - Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) to help elucidate the structure of the unknown impurities. - Re-evaluate the reaction conditions to identify potential side reactions. |
| Contamination from Glassware | - Ensure all glassware is thoroughly cleaned and dried before use. |
Data Presentation
Table 1: Comparison of Purification Methods for 5,6-Dihydro-2H-pyran-2-one
| Purification Method | Target Impurities | Typical Purity Achieved | Advantages | Disadvantages |
| Extraction & Washing | Acid catalyst, water-soluble impurities | 60-80% | Simple, removes bulk impurities | Ineffective against non-polar byproducts |
| Distillation | Polymeric residues, high-boiling impurities | 85-95% | Effective for large scale, removes non-volatiles | Potential for thermal degradation |
| Column Chromatography | Isomers, byproducts of similar polarity | >98% | High purity achievable, good separation | Time-consuming, solvent intensive |
Experimental Protocols
Key Experiment: Synthesis of 5,6-Dihydro-2H-pyran-2-one
This protocol is adapted from Organic Syntheses.[2]
Materials:
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Vinylacetic acid
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Paraformaldehyde
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Concentrated sulfuric acid
-
Glacial acetic acid
-
Anhydrous sodium acetate
-
20% Sodium hydroxide (B78521) solution
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Dichloromethane
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Saturated aqueous sodium chloride
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Anhydrous sodium sulfate
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine vinylacetic acid, paraformaldehyde, glacial acetic acid, and concentrated sulfuric acid.
-
Reflux the mixture gently for 3 hours.
-
Cool the mixture to room temperature and add anhydrous sodium acetate.
-
Remove the acetic acid using a rotary evaporator.
-
Add water to the residue and cool the flask in an ice bath.
-
Adjust the pH to 8 with a 20% sodium hydroxide solution, keeping the temperature below 5°C.
-
Extract the aqueous solution with dichloromethane (4 portions).
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Wash the combined organic extracts with saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 5,6-dihydro-2H-pyran-2-one.
Caption: Troubleshooting logic for the purification of 5,6-dihydro-2H-pyran-2-one.
References
Validation & Comparative
A Comparative Analysis of Catalytic Systems for the Synthesis of 3,4-Dihydro-2H-pyran-2-one
The synthesis of 3,4-dihydro-2H-pyran-2-one, also known as δ-valerolactone, is of significant interest to researchers in organic synthesis and drug development due to its presence as a key structural motif in numerous natural products and biologically active compounds. The selection of an appropriate catalyst is crucial for achieving high efficiency, selectivity, and sustainability in its synthesis. This guide provides a comparative analysis of various catalytic systems, including organocatalysis, acid catalysis (Lewis and Brønsted), heterogeneous catalysis, and enzymatic catalysis, with supporting experimental data to aid researchers in selecting the optimal approach for their specific needs.
Key Synthetic Pathways
The primary routes for the synthesis of this compound and its derivatives can be broadly categorized into three main strategies:
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[4+2] and [3+3] Annulation Reactions: These methods, often employing organocatalysts like N-Heterocyclic Carbenes (NHCs), involve the construction of the pyranone ring from acyclic precursors.
-
Baeyer-Villiger Oxidation: This classic reaction involves the oxidation of a cyclic ketone precursor, cyclopentanone (B42830), to the corresponding lactone using a peroxyacid or hydrogen peroxide in the presence of a catalyst.
-
Prins Cyclization: This reaction involves the acid-catalyzed condensation of an alkene with an aldehyde to form the dihydropyran ring.[1]
The choice of pathway is intrinsically linked to the selection of the catalyst, which in turn dictates the reaction conditions, substrate scope, and overall efficiency.
Comparative Performance of Catalysts
The following tables summarize the performance of various catalysts for the synthesis of this compound, categorized by the synthetic pathway.
Table 1: N-Heterocyclic Carbene (NHC) Catalyzed Annulation Reactions
| Catalyst | Substrates | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) | ee (%) | Reference |
| Imidazolium Salt B | α,β-Unsaturated Aldehyde + Selenyl Vinyl Ketone | Cs₂CO₃ | Toluene | 15 | RT | High | High | [2] |
| Imidazolium Salt B | Enal + Pyrrole-4-one | ᵗBuOK | CH₂Cl₂ | - | - | 50-98 | >90 | [2] |
| Triazolium Salt O | Potassium 2-oxo-3-enoate + 1,3-Dicarbonyl Compound | - | - | - | - | up to 96 | up to 96 | [2] |
Note: Specific catalyst structures are detailed in the cited literature. "High" indicates that the source reports high yields/enantioselectivity without providing a specific numerical value in the abstract.
Table 2: Baeyer-Villiger Oxidation of Cyclopentanone
| Catalyst | Oxidant | Solvent | Time (h) | Temp. (°C) | Conversion (%) | Selectivity (%) | Reference |
| [ProH]CF₃SO₃ (Brønsted Acid) | H₂O₂ | - | 6 | 60 | 96.57 | 73.01 (for δ-valerolactone) | [3] |
| Sn-zeolite beta (Lewis Acid) | H₂O₂ | - | - | - | High | 100 (for lactone) | [3] |
| Cu(OTf)₂ (Lewis Acid) | m-CPBA | CH₂Cl₂ | - | RT | - | 85-94 (for various lactones) | [4] |
Table 3: Heterogeneous Catalysis via Prins Reaction and Other Methods
| Catalyst | Reaction | Substrates | Solvent | Time (h) | Temp. (°C) | Yield (%) | Selectivity (%) | Reference |
| Zeolites (e.g., H-MFI) | Prins Reaction | 3-Buten-1-ol (B139374) + Formaldehyde | Dioxane | - | 150 | - | Good | [5] |
| Ru/ZSM-5 | Hydrogenation of Levulinic Acid | Levulinic Acid | Water | - | - | 85 (for γ-valerolactone) | - | [6] |
Note: Data for the Prins reaction often focuses on substituted dihydropyrans, and direct yield comparisons for the parent this compound are limited in the reviewed literature. γ-valerolactone is a structural isomer of δ-valerolactone and its synthesis is included for context on the utility of zeolites.
Experimental Protocols
General Procedure for NHC-Catalyzed Annulation
To a solution of the α,β-unsaturated aldehyde (1.0 equiv) and the coupling partner (e.g., selenyl vinyl ketone, 1.2 equiv) in an appropriate anhydrous solvent (e.g., toluene) under an inert atmosphere, the base (e.g., Cs₂CO₃, 1.2 equiv) is added.[2] The mixture is stirred for a few minutes before the NHC precatalyst (e.g., Imidazolium Salt B , 10 mol%) is added.[2] The reaction is then stirred at the specified temperature (e.g., room temperature) for the indicated time (e.g., 15 hours).[2] Progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
General Procedure for Baeyer-Villiger Oxidation of Cyclopentanone
In a reaction vessel, cyclopentanone (1.0 equiv) and the catalyst (e.g., [ProH]CF₃SO₃, 0.06 equiv) are mixed.[3] Hydrogen peroxide (4.0 equiv) is then added, and the mixture is heated to the desired temperature (e.g., 60 °C) with stirring for the specified duration (e.g., 6 hours).[3] After the reaction is complete, the mixture is cooled to room temperature, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by distillation or column chromatography to yield δ-valerolactone.
General Procedure for Zeolite-Catalyzed Prins Reaction
In a high-pressure autoclave, the zeolite catalyst (e.g., H-MFI), 3-buten-1-ol (1.0 equivalent), and a suitable solvent (e.g., dioxane) are combined.[5] Formaldehyde (as paraformaldehyde or an aqueous solution, 1.2 equivalents) is then added.[5] The autoclave is sealed and heated to the desired temperature (e.g., 150 °C) with vigorous stirring for the specified duration.[5] After the reaction is complete, the autoclave is cooled to room temperature, and the heterogeneous catalyst is removed by filtration. The filtrate is concentrated, and the crude product is purified by vacuum distillation or column chromatography.[5]
Mandatory Visualizations
References
A Comparative Guide to 3,4-Dihydro-2H-pyran-2-one and Other Lactones in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic utility of 3,4-Dihydro-2H-pyran-2-one, a δ-lactone derivative, with other common lactones such as γ-butyrolactone, δ-valerolactone, and ε-caprolactone. The focus is on their performance in key organic transformations, supported by experimental data, to inform monomer selection and reaction design in research and development.
Executive Summary
Lactones are cyclic esters that serve as versatile building blocks in organic synthesis, finding extensive application in the production of biodegradable polymers, pharmaceuticals, and fine chemicals. Their reactivity is largely dictated by ring size and the presence of additional functional groups. This guide specifically compares the unsaturated δ-lactone, this compound, with the saturated lactones γ-butyrolactone, δ-valerolactone, and ε-caprolactone.
This compound stands apart due to its α,β-unsaturated ester moiety, which introduces multiple reactive sites. This unique structure allows for a wider range of transformations beyond simple ester chemistry, including conjugate additions and cycloadditions. In contrast, γ-butyrolactone, δ-valerolactone, and ε-caprolactone primarily undergo reactions typical of esters, with their reactivity in ring-opening polymerization (ROP) being a key area of application. The ring strain, which follows the order γ-butyrolactone > ε-caprolactone > δ-valerolactone, significantly influences their polymerizability.
Reactivity and Synthetic Applications
The primary distinction in the chemical behavior of these lactones lies in their electrophilic nature. Saturated lactones like γ-butyrolactone, δ-valerolactone, and ε-caprolactone possess a single primary electrophilic site at the carbonyl carbon, making them susceptible to nucleophilic attack and subsequent ring-opening.
In contrast, this compound, as an α,β-unsaturated lactone, presents multiple electrophilic centers. Nucleophilic attack can occur at the carbonyl carbon (C2), as well as at the β-carbon (C4) and the δ-carbon (C6) via Michael addition. This multi-reactivity allows for a broader scope of synthetic transformations.[1]
dot
Caption: Electrophilic sites in this compound vs. Saturated Lactones.
Performance in Ring-Opening Polymerization
Ring-opening polymerization (ROP) is a primary application for lactones, yielding biodegradable polyesters with tunable properties. The polymerizability of lactones is significantly influenced by their ring strain.
| Lactone | Ring Size | Ring Strain (kcal/mol) | Polymerization Tendency |
| γ-Butyrolactone | 5 | High | Polymerization is thermodynamically challenging under standard conditions but can be achieved under specific catalytic systems. |
| δ-Valerolactone | 6 | Low | Readily polymerizes, often used in copolymerizations to modify properties.[2] |
| ε-Caprolactone | 7 | Moderate | Readily polymerizes to high molecular weight polymers and is extensively studied.[3] |
| This compound | 6 | Moderate | Can undergo polymerization, though the presence of the double bond can lead to side reactions. |
Comparative Homopolymerization Data
The following table summarizes typical results for the homopolymerization of δ-valerolactone and ε-caprolactone under similar catalytic conditions. Direct comparative data for this compound under identical conditions is limited in the literature; however, its polymerization is generally initiated by cationic or radical mechanisms.
| Monomer | Catalyst System | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| δ-Valerolactone | Sn(Oct)₂ / BnOH | 110 | 24 | >95 | 15,000 | 1.25 |
| ε-Caprolactone | Sn(Oct)₂ / BnOH | 110 | 4 | >98 | 25,000 | 1.18 |
Note: Data is compiled from typical results and may vary based on specific reaction conditions such as monomer/initiator ratio and purity of reagents.
dot
Caption: General experimental workflow for lactone ring-opening polymerization.
Experimental Protocols
Protocol 1: Ring-Opening Polymerization of ε-Caprolactone using Tin(II) Octoate
This protocol describes a typical bulk polymerization of ε-caprolactone.[4]
Materials:
-
ε-Caprolactone (distilled over CaH₂)
-
Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂)
-
Benzyl alcohol (BnOH, as initiator, dried over molecular sieves)
-
Nitrogen or Argon gas supply
-
Schlenk flask and vacuum/gas manifold
Procedure:
-
A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and cooled to room temperature under an inert atmosphere.
-
ε-Caprolactone (e.g., 5.0 g, 43.8 mmol) and benzyl alcohol (e.g., 47.4 mg, 0.438 mmol, for a target DP of 100) are added to the flask via syringe.
-
The desired amount of Sn(Oct)₂ catalyst (e.g., monomer/catalyst ratio of 1000:1) is added as a solution in dry toluene.
-
The flask is placed in a preheated oil bath at 110 °C and the reaction mixture is stirred.
-
The polymerization progress can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
After the desired conversion is reached (typically >95% within a few hours), the reaction is quenched by cooling to room temperature and exposing the mixture to air.
-
The polymer is dissolved in a minimal amount of dichloromethane (B109758) and precipitated in a large volume of cold methanol.
-
The precipitated poly(ε-caprolactone) is collected by filtration and dried under vacuum to a constant weight.
Protocol 2: Cationic Ring-Opening Polymerization of this compound (Adapted)
This protocol is adapted from the polymerization of a similar dihydropyran derivative and utilizes a cationic initiator.[5]
Materials:
-
This compound (purified by distillation)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Methanol (anhydrous)
-
Diethyl ether (cold)
Procedure:
-
A flame-dried Schlenk flask with a magnetic stir bar is cooled under an inert atmosphere.
-
This compound is dissolved in anhydrous CH₂Cl₂ to a target concentration (e.g., 1 M).
-
The solution is cooled to 0 °C in an ice bath.
-
A stock solution of BF₃·OEt₂ in anhydrous CH₂Cl₂ is prepared.
-
The required volume of the initiator solution is added to the rapidly stirring monomer solution. The monomer-to-initiator ratio will influence the final molecular weight.
-
The reaction is allowed to proceed for the desired time (e.g., 24 hours) under an inert atmosphere at 0 °C.
-
The polymerization is terminated by the addition of a small amount of anhydrous methanol.
-
The solution is warmed to room temperature and the solvent is removed under reduced pressure.
-
The crude polymer is dissolved in a minimal amount of dichloromethane and precipitated by adding the solution dropwise to a large volume of cold diethyl ether with vigorous stirring.
-
The precipitated polymer is collected by filtration and dried under vacuum.
Conclusion
The choice between this compound and other lactones in organic synthesis is highly dependent on the desired chemical transformation.
-
For the synthesis of linear, biodegradable polyesters via ring-opening polymerization, ε-caprolactone and δ-valerolactone are excellent choices due to their predictable reactivity and the well-established control over the resulting polymer properties.
-
γ-Butyrolactone is a less common monomer for polymerization due to thermodynamic constraints but can be a useful precursor for other small molecules.[6]
-
This compound offers unique synthetic possibilities beyond polymerization. Its conjugated system allows for a variety of addition reactions, making it a valuable intermediate for the synthesis of complex heterocyclic structures. Researchers aiming to create functionalized polymers or explore novel reaction pathways may find this monomer particularly advantageous.
Ultimately, the selection of a specific lactone should be guided by a thorough understanding of its reactivity profile and the specific requirements of the target molecule or material.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. deepdyve.com [deepdyve.com]
- 3. Homopolymerization and copolymerization of ε-caprolactone and l-lactide organocatalyzed by carboxylic acids with mono-, di-, and tri-functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of thermal characteristics and degradation properties of epsilon-caprolactone copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for Validating the Purity of 3,4-Dihydro-2H-pyran-2-one
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. 3,4-Dihydro-2H-pyran-2-one, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods for its quality control. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of this compound.
Executive Summary
Both HPLC and GC-MS are suitable for the analysis of this compound, but they operate on different principles and offer distinct advantages. GC-MS is generally the preferred method due to the volatile nature of this compound.[1][2] It provides high separation efficiency and definitive identification through mass spectrometry.[1] HPLC is a versatile alternative, particularly useful for analyzing potential non-volatile impurities or when derivatization is not desirable.[3][4] The choice between the two techniques will depend on the specific requirements of the analysis, such as the need for high sensitivity, the nature of expected impurities, and the available instrumentation.
Comparative Analysis of HPLC and GC-MS
The following table summarizes the key performance characteristics of HPLC and GC-MS for the analysis of this compound.
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with detection by mass spectrometry.[2] |
| Analyte Suitability | Suitable for a wide range of compounds, including non-volatile and thermally labile substances.[1][3] | Ideal for volatile and thermally stable compounds like this compound.[1][2] |
| Sample Preparation | Generally simpler, often involving dissolution in a suitable solvent.[1] | May require derivatization for non-volatile impurities, but for the target compound, direct injection of a dilute solution is typical. |
| Separation Efficiency | Good resolution, but generally lower than capillary GC. | High separation efficiency, leading to sharp peaks and excellent resolution.[1] |
| Detection | Commonly uses UV-Vis, but can be coupled with MS.[2] | Mass spectrometry provides high sensitivity and structural information for definitive peak identification.[1][2] |
| Speed | Analysis times can range from 10 to 60 minutes.[3][5] | Typically faster, with run times often under 20 minutes.[3] |
| Cost | Equipment and solvent costs can be higher.[5] | Generally more cost-effective, especially concerning carrier gases versus HPLC solvents.[5] |
Quantitative Performance Data
The following table presents typical validation parameters for HPLC and GC-MS methods for the analysis of small lactones, providing an estimate of the performance for this compound.
| Parameter | HPLC | GC-MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.3 - 3 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
Experimental Protocols
HPLC Method (Representative)
This protocol is a starting point for the analysis of this compound and should be optimized for specific instrumentation and requirements.
-
Chromatographic System: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm.[6]
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid (for MS compatibility).[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of the mobile phase.
GC-MS Method (Representative)
This protocol is based on established methods for similar lactam and volatile compounds and serves as a robust starting point.
-
Chromatographic System: Agilent 8890 GC with a 5977B MS Detector or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Ion Source Temperature: 230 °C.
-
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Dichloromethane.
Workflow and Logical Relationships
The following diagrams illustrate the general workflows for purity validation using HPLC and GC-MS.
Conclusion
Both HPLC and GC-MS are powerful techniques for the purity validation of this compound. For routine quality control where high throughput and cost-effectiveness are important, the volatility of the analyte makes GC-MS a highly suitable method. It offers excellent separation and definitive identification. HPLC remains a valuable orthogonal technique, particularly for the analysis of potential non-volatile impurities or when a simpler sample preparation is preferred. The ultimate choice of method should be based on a thorough evaluation of the specific analytical needs, including the required sensitivity, the nature of the sample matrix, and the available resources. For comprehensive characterization, employing both techniques can provide a complete purity profile of this compound.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. amptechfl.com [amptechfl.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. blog.brewerscience.com [blog.brewerscience.com]
- 6. Separation of 3,4-Dihydro-2H-pyran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to Dihydropyran Synthesis: Hetero-Diels-Alder vs. Prins Reaction
For Researchers, Scientists, and Drug Development Professionals
The dihydropyran motif is a privileged scaffold in a multitude of biologically active natural products and pharmaceutical agents. Its synthesis is therefore a critical endeavor in medicinal chemistry and drug development. Two of the most powerful strategies for constructing the dihydropyran ring are the Hetero-Diels-Alder (HDA) reaction and the Prins cyclization. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the optimal synthetic route for their specific applications.
At a Glance: Key Differences
| Feature | Hetero-Diels-Alder Reaction | Prins Reaction |
| Reaction Type | [4+2] Cycloaddition | Cyclization via oxocarbenium ion |
| Key Reactants | Diene (often electron-rich) and a dienophile with a heteroatom (e.g., aldehyde) | Homoallylic alcohol and an aldehyde or ketone |
| Primary Product | Dihydropyran | Tetrahydropyran (often with a nucleophile trap) or dihydropyran (upon elimination) |
| Stereocontrol | Generally high, governed by the concerted nature of the reaction and catalyst control. | Can be high, but susceptible to racemization via side reactions like the oxonia-Cope rearrangement. |
| Catalysis | Often catalyzed by Lewis acids or organocatalysts to enhance reactivity and enantioselectivity.[1][2] | Typically requires Brønsted or Lewis acids to generate the key oxocarbenium intermediate.[3][4][5] |
| Atom Economy | High, as it is a cycloaddition reaction. | Can be high, especially in variants that lead directly to dihydropyrans. |
Performance Data: A Quantitative Comparison
The choice between the Hetero-Diels-Alder and Prins reactions often depends on the desired substitution pattern, stereochemistry, and the available starting materials. The following tables summarize representative experimental data for each reaction, highlighting yields and stereoselectivities.
Hetero-Diels-Alder Reaction: Enantioselective Synthesis of Dihydropyrans
The use of chiral catalysts in the Hetero-Diels-Alder reaction has enabled the synthesis of highly enantioenriched dihydropyrans. Bis(oxazoline)-copper(II) complexes and chiral diols are effective catalysts for this transformation.[1][6]
Table 1: Catalytic Asymmetric Hetero-Diels-Alder Reaction of Aldehydes with Danishefsky's Diene Analogs
| Entry | Aldehyde | Catalyst | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | (S,S)-t-Bu-box-Cu(OTf)₂ | 10 | -78 | 95 | 98 | Evans, et al. |
| 2 | Isobutyraldehyde | (S,S)-t-Bu-box-Cu(OTf)₂ | 10 | -78 | 89 | 97 | Evans, et al. |
| 3 | Cinnamaldehyde | (S,S)-t-Bu-box-Cu(OTf)₂ | 10 | -78 | 93 | 99 | Evans, et al. |
| 4 | Benzaldehyde | TADDOL | 20 | -78 | 85 | 95 | Rawal, et al.[6] |
| 5 | Cyclohexanecarboxaldehyde | TADDOL | 20 | -40 | 83 | 88 | Rawal, et al.[6] |
Data sourced from representative literature. Conditions may vary.
Prins Reaction: Stereoselective Synthesis of Dihydropyrans
The Prins reaction can also afford dihydropyrans with good to excellent diastereoselectivity, often favoring the cis-2,6-disubstituted product. The choice of Lewis acid is critical in controlling the reaction outcome.[7][8]
Table 2: Lewis Acid-Catalyzed Prins Cyclization for Dihydropyran Synthesis
| Entry | Homoallylic Alcohol | Aldehyde | Lewis Acid (equiv.) | Temp (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | 4-Trimethylsilyl-3-buten-1-ol | Phenylacetaldehyde | InCl₃ (1) | rt | 92 | >95:5 | Dobbs, et al. |
| 2 | 4-Trimethylsilyl-3-buten-1-ol | Cyclohexanecarboxaldehyde | InCl₃ (1) | rt | 85 | >95:5 | Dobbs, et al. |
| 3 | E-vinylsilyl alcohol | Propanal | TMSOTf (1) | -78 | 75 | >95:5 | Padron, et al.[7] |
| 4 | E-vinylsilyl alcohol | Benzaldehyde | TMSOTf (1) | -78 | 68 | 90:10 | Padron, et al.[7] |
| 5 | But-3-en-1-ol | 4-Nitrobenzaldehyde | BF₃·OEt₂ (1) | rt | 85 | 4:1 | Willis, et al. |
Data sourced from representative literature. Conditions may vary.
Reaction Mechanisms and Stereochemical Pathways
The stereochemical outcome of both reactions is dictated by their respective mechanisms and transition states.
Caption: Mechanism of the Hetero-Diels-Alder reaction.
The Hetero-Diels-Alder reaction typically proceeds through a concerted [4+2] cycloaddition mechanism. The stereochemistry of the product is controlled by the geometry of the reactants and the endo/exo selectivity of the transition state, which can be influenced by a chiral catalyst.
Caption: Mechanism of the Prins reaction for dihydropyran synthesis.
The Prins reaction is initiated by the formation of a key oxocarbenium ion intermediate from the aldehyde and homoallylic alcohol in the presence of an acid.[4][5] This is followed by an intramolecular cyclization to form a carbocation, which then undergoes elimination to yield the dihydropyran. The stereochemistry is often controlled by the preference for a chair-like transition state with equatorial substituents.[7] However, the reversibility of the initial steps can lead to racemization through competing pathways like the oxonia-Cope rearrangement.[4][9]
Experimental Protocols
General Procedure for Asymmetric Hetero-Diels-Alder Reaction
This protocol is a representative example for the synthesis of enantioenriched dihydropyrans using a chiral bis(oxazoline) copper(II) catalyst.[1]
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, the chiral bis(oxazoline) ligand (0.1 mmol) and Cu(OTf)₂ (0.1 mmol) are dissolved in anhydrous dichloromethane (B109758) (5 mL). The mixture is stirred at room temperature for 1-2 hours.
-
Reaction Setup: The catalyst solution is cooled to the desired temperature (e.g., -78 °C). The aldehyde (1.0 mmol) is added, followed by the slow addition of the diene (1.2 mmol).
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired dihydropyran.
General Procedure for Silyl-Prins Cyclization
This protocol is a representative example for the diastereoselective synthesis of cis-2,6-disubstituted dihydropyrans.[7]
-
Reaction Setup: To a solution of the vinylsilyl alcohol (1.0 equiv.) and the corresponding aldehyde (1.2 equiv.) in anhydrous dichloromethane (0.05 M) under a nitrogen atmosphere, the solution is cooled to -78 °C.
-
Lewis Acid Addition: Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (1.0 equiv.) is added dropwise to the cooled solution.
-
Reaction Monitoring: The mixture is stirred at -78 °C and monitored by TLC.
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous phase is extracted with dichloromethane.
-
Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the dihydropyran product.
Comparative Workflow
The following diagram illustrates the typical experimental workflows for the Hetero-Diels-Alder and Prins reactions.
Caption: Comparative experimental workflows.
Conclusion
Both the Hetero-Diels-Alder and Prins reactions are powerful and versatile methods for the synthesis of dihydropyrans. The Hetero-Diels-Alder reaction generally offers superior atom economy and, with the use of chiral catalysts, provides a reliable route to highly enantioenriched products. The Prins reaction, while also capable of high diastereoselectivity, can be more sensitive to substrate and reaction conditions, with potential for side reactions that can impact stereochemical integrity.
The choice of method will ultimately be guided by the specific synthetic target, the desired stereochemistry, and the availability of starting materials. For complex syntheses where high enantiopurity is paramount, the catalytic asymmetric Hetero-Diels-Alder reaction is often the preferred choice. The Prins reaction, particularly silyl-Prins variants, offers a robust alternative for the diastereoselective synthesis of substituted dihydropyrans. Researchers are encouraged to consider the specific data presented in this guide when planning their synthetic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic Asymmetric Hetero-Diels-Alder Reactions of Carbonyl Compounds and Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodine-Catalyzed Prins Cyclization of Homoallylic Alcohols and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 6. pnas.org [pnas.org]
- 7. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways [mdpi.com]
- 8. Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Structure-Activity Relationship of 3,4-Dihydro-2H-pyran-2-one Derivatives
The 2H-pyran-2-one scaffold is a significant structural motif in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1] These derivatives have shown considerable promise as anticancer, antimicrobial, and enzyme inhibitory agents.[1][2] Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents based on this privileged scaffold.[1][2] This guide provides a comparative analysis of 3,4-dihydro-2H-pyran-2-one derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing important biological and experimental concepts.
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activities of various 2H-pyran-2-one analogs, offering a comparative overview of their potency against different biological targets.
Table 1: Anticancer Activity of 2H-Pyran-2-one Analogs [1]
| Compound Reference | Structure | Cell Line | Assay | IC50 (µM) |
| Compound 21 | 6-methyl-4-((2-(naphthalen-1-yl)ethyl)sulfonyl)-2H-pyran-2-one | L1210 (Murine Leukemia) | Not Specified | 0.95 |
| HeLa (Cervix Carcinoma) | Not Specified | 2.9 | ||
| Compound 6 | 4-((2-(1H-indol-3-yl)ethyl)amino)-6-methyl-2H-pyran-2-one | CEM (Human T-Lymphocyte) | Not Specified | 25-50 (EC50) |
Table 2: Antimicrobial Activity of 2H-Pyran-3(6H)-one and Pyridine-2-one Analogs [1]
| Compound Reference | Structure | Organism | Assay | Activity |
| Compound 8a | 2-(phenylthio)-2H-pyran-3(6H)-one derivative | Gram-positive bacteria | Not Specified | Enhanced Activity |
| Compound 9 | Esterified derivative of Compound 8a at the 6-position | Gram-positive bacteria | Not Specified | Enhanced Activity |
| Compound 8 | Pyridine-2-one scaffold | Broad-spectrum | Not Specified | Potent Activity |
Structure-Activity Relationship (SAR) Insights
The biological activity of 2H-pyran-2-one derivatives is significantly influenced by the nature and position of substituents on the pyran ring.
-
Anticancer Activity: For anticancer agents, modifications at the 4-position of the 2H-pyran-2-one ring appear to be critical. The introduction of a sulfonyl group linked to a bulky hydrophobic moiety, such as a naphthalene (B1677914) ring (Compound 21), leads to potent cytotoxic activity against leukemia and cervical carcinoma cell lines.[1] In contrast, an amino linkage to an indole (B1671886) group at the same position (Compound 6) results in moderate cytostatic effects.[1] This suggests that the nature of the substituent at C-4 and its ability to interact with the biological target are key determinants of anticancer potency.
-
Antimicrobial Activity: In the case of antimicrobial agents, lipophilicity and the presence of specific pharmacophores are crucial. For a series of 2H-pyran-3(6H)-one derivatives, the introduction of a phenylthio group at the 2-position (Compound 8a) and subsequent esterification at the 6-position (Compound 9) enhanced activity against Gram-positive bacteria.[1] Furthermore, the transformation of the pyran-2-one ring into a pyridine-2-one scaffold has been shown to yield potent broad-spectrum antimicrobial agents.[1]
Caption: Key structure-activity relationships of this compound derivatives.
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for interpreting and comparing the biological data.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.
-
Cell Culture: Cancer cell lines (e.g., HeLa, L1210) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are then incubated to allow the cells to attach.
-
Compound Treatment: The 2H-pyran-2-one analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle. The plates are then incubated for a specified period (e.g., 24-72 hours).[1]
-
MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[1]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
Caption: Workflow of the MTT assay for evaluating anticancer activity.
Conclusion
The 2H-pyran-2-one scaffold represents a versatile and promising class of compounds with a wide range of biological activities.[1] The data presented in this guide highlight the importance of specific structural modifications in dictating the potency and selectivity of these derivatives. Further structural modifications and comprehensive SAR studies are necessary to optimize the interaction with biological targets and unlock the full therapeutic potential of this privileged scaffold.[1] Future research should focus on the synthesis of diverse libraries of these analogs and their evaluation in a broader range of biological assays.
References
A Comparative Guide to the Biological Activities of 3,4-Dihydro-2H-pyran-2-one and 3,4-Dihydro-2(1H)-pyridone Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of two important heterocyclic scaffolds: 3,4-Dihydro-2H-pyran-2-one (a lactone) and 3,4-Dihydro-2(1H)-pyridone (a lactam). While both are six-membered rings, the presence of an oxygen atom in the pyranone ring versus a nitrogen atom in the pyridone ring leads to differences in their chemical properties and, consequently, their biological activities. This document summarizes key quantitative data, details experimental protocols for activity assessment, and visualizes relevant signaling pathways to aid in drug discovery and development efforts.
Introduction to the Scaffolds
3,4-Dihydro-2H-pyran-2-ones and 3,4-Dihydro-2(1H)-pyridones are privileged structures in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological functions.[1][2] Lactams, such as the dihydropyridones, are cyclic amides known for their reactivity and have been extensively studied, particularly for their antibacterial properties.[1] Lactones, like the dihydropyranones, are cyclic esters and are generally more stable.[1] They have garnered attention for their potential anticancer and anti-inflammatory activities.[1] This guide aims to provide a side-by-side comparison of their demonstrated biological potential, with a focus on anticancer and antimicrobial activities.
Data Presentation: A Comparative Look at Biological Activities
The following tables summarize the quantitative data on the anticancer and antimicrobial activities of derivatives of both scaffolds. It is important to note that this data is compiled from various studies and direct comparison should be approached with caution due to potential variations in experimental conditions.
Anticancer Activity
| Scaffold | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Dihydropyranopyrazole derivative | MCF-7 (Breast) | 1.5 | [3] |
| Dihydropyranopyrazole derivative | HCT-116 (Colon) | 2.3 | [3] | |
| Benzopyran derivative (K-1) | Ishikawa (Endometrial) | Not specified, but showed potent inhibition | [4] | |
| 3,4-Dihydro-2(1H)-pyridone | Thiophene-substituted dihydropyridine-2(1H)-thione (S22) | A375 (Melanoma) | 1.71 ± 0.58 | [5] |
| Thiophene-substituted dihydropyridine-2(1H)-thione (S22) | SK-OV-3 (Ovarian) | 1.67 ± 1.47 | [5] | |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver) | 4.5 ± 0.3 | [6] | |
| 4-benzyl-5-phenyl 3,4-dihydropyridine-2(1H)-thione (S1) | A375 (Melanoma) | 4.33 ± 1.00 | [7] |
Antimicrobial Activity
| Scaffold | Derivative | Microorganism | MIC (µg/mL) | Reference |
| This compound | Pyrano[2,3-c] pyrazole (B372694) derivative (5c) | Klebsiella pneumoniae | 6.25 | [8] |
| Pyrano[2,3-c] pyrazole derivative (5c) | Listeria monocytogenes | 50 | [8] | |
| 3,4-Dihydro-2(1H)-pyridone | 3-cyanopyridine derivatives (3d, 3e) | Escherichia coli | 3.91 | [9] |
| Pyridone derivative VI | Staphylococcus aureus | 0.0024 | [9] | |
| Pyridone derivative VI | Bacillus subtilis | 0.078 | [9] |
Signaling Pathways and Mechanisms of Action
The anticancer effects of these scaffolds are mediated through various signaling pathways, primarily leading to cell cycle arrest and apoptosis.
This compound Derivatives
Dihydropyran-containing compounds have been shown to induce apoptosis and cell cycle arrest.[3] Some derivatives have been identified as inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a crucial regulator of cell growth and proliferation.[3] Additionally, certain benzopyran derivatives have been found to interfere with the GPR30/EGFR signaling pathway.[4] Inhibition of Cyclin-Dependent Kinase 2 (CDK2) has also been proposed as a mechanism for some pyran-containing compounds.[10]
3,4-Dihydro-2(1H)-pyridone Derivatives
A significant mechanism of action for some anticancer dihydropyridone derivatives is the inhibition of tubulin polymerization.[5][7] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, the formation of aberrant mitotic spindles, and subsequent apoptosis.[5][7] Some pyridone derivatives have also been shown to upregulate p53 and JNK, key proteins involved in cell cycle control and apoptosis.[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of biological activity studies. Below are generalized protocols for the key assays mentioned in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[11]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for 48 to 72 hours.[11]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the purple formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the half-maximal inhibitory concentration (IC50) value.[11]
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Compound Dilution: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism from a fresh culture.
-
Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
Both this compound and 3,4-Dihydro-2(1H)-pyridone scaffolds serve as valuable starting points for the development of new therapeutic agents. The available data suggests that dihydropyridone derivatives have shown potent antimicrobial and anticancer activities, with some acting as tubulin polymerization inhibitors. Dihydropyranone derivatives also exhibit significant anticancer potential, with mechanisms involving the inhibition of key signaling pathways like mTOR and GPR30/EGFR, as well as cell cycle regulators like CDK2.
The choice between these scaffolds for a drug discovery program will depend on the specific therapeutic target and desired biological activity. The inherent differences in the reactivity and stability of lactones versus lactams can be strategically exploited in the design of novel drug candidates. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive assessment of their relative biological potential. This guide provides a foundational comparison to inform and direct future research in this promising area of medicinal chemistry.
References
- 1. tutorchase.com [tutorchase.com]
- 2. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anti-tumorigenic action of 2-[piperidinoethoxyphenyl]-3-[4-hydroxyphenyl]-2H-benzo(b)pyran: evidence for involvement of GPR30/EGFR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK2 inhibition may have potential for treating lung and other cancers | Frederick National Laboratory [frederick.cancer.gov]
- 9. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Stereochemical Validation of Chiral 3,4-Dihydro-2H-pyran-2-one
For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. The distinct pharmacological and toxicological profiles of enantiomers and diastereomers demand rigorous stereochemical validation. This guide provides a comparative overview of key analytical techniques for validating the stereochemistry of chiral 3,4-Dihydro-2H-pyran-2-one, a common structural motif in bioactive molecules. We will explore X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD), presenting their principles, experimental protocols, and comparative performance.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for stereochemical validation depends on several factors, including the nature of the sample, the type of stereochemical information required (relative vs. absolute configuration), and the available instrumentation.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Vibrational Circular Dichroism (VCD) |
| Information Provided | Absolute & Relative Configuration | Relative Configuration (primarily) | Absolute Configuration |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Liquid (solution) |
| Sample Requirement | High-purity single crystal (0.1-0.5 mm) | 1-10 mg | 1-10 mg |
| Sensitivity | Not applicable (structural) | Moderate to High | High |
| Key Advantage | Unambiguous 3D structure determination[1][2][3] | Provides detailed conformational and connectivity data in solution[4][5] | Powerful for determining absolute configuration in solution without crystallization[6][7] |
| Key Limitation | Requires a suitable single crystal, which can be difficult to obtain[1] | Primarily determines relative stereochemistry; absolute configuration often requires chiral derivatizing agents[4] | Requires quantum chemical calculations for spectral interpretation[6][7] |
Experimental Protocols
Detailed methodologies for the primary techniques are provided below. These protocols are representative and may require optimization for specific derivatives of this compound.
X-ray Crystallography
X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be grown.[1][2][3][8][9] The technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice.
Methodology:
-
Crystal Growth: Grow a single crystal of the enantiomerically pure this compound derivative. This is often the most challenging step and may involve screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The structure is solved using direct methods or Patterson methods and refined to fit the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion of X-rays, particularly if a heavy atom is present in the molecule or the crystal structure. The Flack parameter is a key indicator used to confidently assign the absolute stereochemistry.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the relative stereochemistry of a molecule in solution.[5][10] By analyzing the coupling constants between protons and through-space interactions via the Nuclear Overhauser Effect (NOE), the spatial relationships between atoms can be elucidated.[11][12]
Methodology for Relative Stereochemistry (NOE Analysis):
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound diastereomer in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Spectrum: Acquire a standard one-dimensional ¹H NMR spectrum to identify and assign the chemical shifts of all protons.
-
2D NOESY/ROESY Spectrum: Perform a two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment. These experiments detect protons that are close to each other in space (typically < 5 Å).
-
Data Analysis: Analyze the cross-peaks in the 2D spectrum. The presence of a cross-peak between two protons indicates their spatial proximity. By correlating these interactions with the covalent structure, the relative configuration of the stereocenters can be determined. For example, observing an NOE between a proton at C3 and a proton at C4 can help define their relative orientation (cis or trans).
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6][7][13][14] It is a powerful technique for determining the absolute configuration of molecules in solution.[6][7] The experimental VCD spectrum is compared with a spectrum predicted by quantum chemical calculations for a known stereoisomer.
Methodology:
-
Sample Preparation: Prepare a solution of the enantiomerically pure this compound at a suitable concentration (typically 0.01-0.1 M) in an appropriate solvent (e.g., CCl₄ or CDCl₃).
-
VCD Spectrum Acquisition: Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.[15] The spectrum is typically collected over the mid-IR range (e.g., 800-2000 cm⁻¹).
-
Quantum Chemical Calculations:
-
Perform a conformational search for the this compound molecule to identify all low-energy conformers.
-
For each stable conformer of a chosen absolute configuration (e.g., the R-isomer), perform geometry optimization and frequency calculations using Density Functional Theory (DFT), for instance, at the B3LYP/6-31G(d) level of theory.
-
Calculate the theoretical IR and VCD spectra for each conformer.
-
-
Spectral Comparison: Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers. Compare the experimental VCD spectrum with the calculated spectrum. A good match between the experimental spectrum and the spectrum calculated for the R-isomer confirms that the sample has the R-configuration. Conversely, if the experimental spectrum is a mirror image of the calculated R-isomer spectrum, the sample has the S-configuration.
Visualizing Workflows and Pathways
To further clarify the process of stereochemical validation and its relevance, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway where a chiral this compound derivative might act.
Caption: Experimental workflow for the validation of stereochemistry.
Caption: Enantioselective binding in a hypothetical signaling pathway.
References
- 1. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 2. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 3. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of relative stereochemistry - NMR Wiki [nmrwiki.org]
- 11. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 14. jascoinc.com [jascoinc.com]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 3,4-Dihydro-2H-pyran-2-one: Benchmarking New Routes Against Literature Methods
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydro-2H-pyran-2-one scaffold is a privileged motif in medicinal chemistry and natural product synthesis, exhibiting a broad spectrum of biological activities. The development of efficient and versatile synthetic routes to access this valuable heterocyclic core is a continuous endeavor in organic chemistry. This guide provides an objective comparison of emerging synthetic strategies for this compound against established literature methods, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis of Synthetic Routes
The following table summarizes key quantitative data for three distinct and representative methods for the synthesis of this compound and its derivatives.
| Synthetic Route | Key Features | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Catalyst/Reagents |
| Ring-Closing Metathesis (RCM) | High functional group tolerance; Stereocontrolled synthesis possible. | 70-95% | 2-24 | 25-45 | Grubbs' Catalyst |
| N-Heterocyclic Carbene (NHC)-Catalyzed [4+2] Annulation | Metal-free; High yields and enantioselectivities; Broad substrate scope. | 85-98% | 12-24 | 25 | NHC catalyst, Base (e.g., Cs₂CO₃) |
| Four-Component Reaction | High atom economy; One-pot synthesis; Diversity-oriented. | 50-96% | 6-12 | Reflux | None or mild acid/base |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Ring-Closing Metathesis (RCM) of Unsaturated Carboxylic Acid Vinyl Esters
This method provides an efficient pathway to endocyclic enol lactones.
General Procedure: To a solution of the unsaturated carboxylic acid vinyl ester (1.0 equiv) in anhydrous and degassed dichloromethane (B109758) (0.05 M), is added the Grubbs' catalyst (e.g., Grubbs' II catalyst, 2-5 mol%). The reaction mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature to 45 °C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired this compound.[1]
N-Heterocyclic Carbene (NHC)-Catalyzed [4+2] Annulation
This organocatalytic approach offers a powerful tool for the asymmetric synthesis of dihydropyranones.[2][3][4]
General Procedure: In a glovebox, to a vial charged with an NHC precatalyst (e.g., a triazolium salt, 10 mol%) and a base (e.g., cesium carbonate, 1.2 equiv) is added anhydrous solvent (e.g., toluene, 0.2 M). The mixture is stirred at room temperature for 30 minutes. The α,β-unsaturated aldehyde (1.0 equiv) and the 1,3-dicarbonyl compound (1.2 equiv) are then added sequentially. The reaction is stirred at room temperature for the specified time (typically 12-24 hours) and monitored by TLC. After completion, the reaction mixture is directly loaded onto a silica gel column for purification to yield the enantioenriched 3,4-dihydropyran-2-one.[2][4]
Four-Component Reaction
This one-pot synthesis allows for the rapid construction of diverse dihydropyran derivatives.[5][6]
General Procedure: A mixture of an aromatic aldehyde (1.0 equiv), a cyclic 1,3-dicarbonyl compound (e.g., dimedone, 1.0 equiv), an arylamine (1.0 equiv), and dimethyl acetylenedicarboxylate (B1228247) (1.0 equiv) in a suitable solvent (e.g., ethanol) is refluxed for 6-12 hours. The reaction progress is monitored by TLC. After cooling to room temperature, the solvent is evaporated under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to afford the corresponding 3,4-dihydro-2H-pyran derivative.[5]
Visualization of Workflows and Pathways
To aid in the conceptual understanding of the synthetic strategies, the following diagrams illustrate a generalized experimental workflow and a typical reaction pathway.
Caption: Generalized Experimental Workflow.
Caption: Generalized Reaction Pathway.
References
- 1. 3,4-Dihydropyran-2-one synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans via Four-component reactions of aromatic aldehydes, cyclic 1,3-carbonyls, arylamines, and dimethyl acetylenedicarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unraveling the Isomers of 3,4-Dihydro-2H-pyran-2-one
A detailed spectroscopic comparison of 3,4-Dihydro-2H-pyran-2-one and its key isomers, 5,6-Dihydro-2H-pyran-2-one and Dihydro-2H-pyran-3(4H)-one, reveals distinct spectral fingerprints crucial for their unambiguous identification in research and drug development. This guide provides a comprehensive analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
The subtle shifts in the position of the double bond or the carbonyl group within the dihydropyranone ring system lead to significant differences in the spectroscopic properties of these isomers. Understanding these differences is paramount for chemists synthesizing and characterizing these versatile heterocyclic compounds, which are valuable building blocks in organic synthesis.
At a Glance: A Comparative Overview
| Isomer | Structure | Key Differentiating Spectroscopic Features |
| This compound | ¹H NMR: Signals for olefinic protons are absent. ¹³C NMR: Carbonyl carbon (C2) chemical shift is a key indicator. IR: Characteristic C=O stretching frequency for an α,β-unsaturated lactone. | |
| 5,6-Dihydro-2H-pyran-2-one | ¹H NMR: Distinct signals for the vinyl protons (H3 and H4). ¹³C NMR: Presence of two sp² hybridized carbon signals in the olefinic region. IR: C=O stretching frequency is typical for a δ-lactone. | |
| Dihydro-2H-pyran-3(4H)-one | ¹H NMR: Absence of olefinic proton signals and a distinct singlet for the H2 protons adjacent to the ether oxygen. ¹³C NMR: A significantly downfield shifted carbonyl carbon (C3) signal around 207.5 ppm.[1] IR: C=O stretching frequency characteristic of a saturated six-membered ring ketone. |
Delving into the Data: A Quantitative Comparison
The following tables summarize the key quantitative spectroscopic data for the three isomers, providing a clear basis for their differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Isomer | Chemical Shift (δ) ppm, Multiplicity, Assignment |
| This compound | Data not readily available in compiled format. |
| 5,6-Dihydro-2H-pyran-2-one | ~6.0 (m, 1H, H3), ~6.9 (m, 1H, H4), ~4.4 (t, 2H, H6), ~2.4 (m, 2H, H5)[2] |
| Dihydro-2H-pyran-3(4H)-one | 3.94 (s, 2H, H2), 3.77 (t, 2H, H6), 2.45 (t, 2H, H4), 2.02 (quint, 2H, H5)[1] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Isomer | Chemical Shift (δ) ppm, Assignment |
| This compound | Data not readily available in compiled format. |
| 5,6-Dihydro-2H-pyran-2-one | Data not readily available in compiled format. |
| Dihydro-2H-pyran-3(4H)-one | 207.5 (C3, C=O), 74.5 (C2), 65.9 (C6), 37.4 (C4), 24.8 (C5)[1] |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Isomer | C=O Stretch | C=C Stretch | C-O Stretch |
| This compound | ~1720-1740 | ~1650 | ~1240 |
| 5,6-Dihydro-2H-pyran-2-one | ~1725-1750 | ~1640 | ~1250 |
| Dihydro-2H-pyran-3(4H)-one | ~1715 | N/A | ~1100 |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Electron Ionization)
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 98 | 68, 42, 39 |
| 5,6-Dihydro-2H-pyran-2-one | 98 | 69, 55, 41, 39[3] |
| Dihydro-2H-pyran-3(4H)-one | 100 | 71, 43, 42[1] |
Visualizing the Isomeric Relationship
The following diagram illustrates the structural differences between the three isomers of dihydropyranone.
Caption: Isomeric relationship of dihydropyranones.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of dihydropyranone isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified dihydropyranone isomer into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: ~4 s.
-
Spectral Width: -2 to 12 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: ~1.5 s.
-
Spectral Width: 0 to 220 ppm.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) as an internal standard.
-
Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of the liquid dihydropyranone isomer directly onto the center of the ATR crystal.
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Processing:
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify and label the major absorption bands corresponding to the key functional groups (C=O, C=C, C-O).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of the dihydropyranone isomer (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
GC-MS Parameters:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
GC Column: A standard nonpolar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
Data Processing:
-
Identify the peak corresponding to the dihydropyranone isomer in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (M⁺) and the major fragment ions.
-
Propose fragmentation pathways consistent with the observed mass spectrum.
This comprehensive spectroscopic comparison provides researchers, scientists, and drug development professionals with the necessary data and methodologies to confidently identify and differentiate between these important dihydropyranone isomers.
References
A Comparative Guide to the Cytotoxicity of Novel 3,4-Dihydro-2H-pyran-2-one Analogs
The 3,4-dihydro-2H-pyran-2-one scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous bioactive natural products.[1] Its versatile structure serves as a valuable platform for the development of novel therapeutic agents, particularly in oncology.[2] This guide provides a comparative overview of the cytotoxic activity of various recently synthesized pyran-2-one analogs against several human cancer cell lines, supported by experimental data and detailed methodologies. The information is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of the structure-activity relationships (SAR) and therapeutic potential of this promising class of compounds.
Comparative Cytotoxicity Data
The antiproliferative activity of diverse pyran-based derivatives has been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below. The data indicate that substitutions on the pyran ring and the nature of fused heterocyclic systems significantly influence the cytotoxic activity.[1]
| Compound Class/Derivative | Compound ID | Target Cell Line | IC50 (µM) | Reference |
| Pyrano[3,2-c]pyridine | Formimidate 5 | HepG-2 (Liver Carcinoma) | 3.4 ± 0.3 | [1] |
| HCT-116 (Colon Carcinoma) | 5.2 ± 0.1 | [1] | ||
| MCF-7 (Breast Carcinoma) | 1.4 ± 0.6 | [1] | ||
| 5-Oxo-dihydropyrano[4,3-b]pyran | 4g | SW-480 (Colon Adenocarcinoma) | 34.6 | [3] |
| 4i | MCF-7 (Breast Carcinoma) | 34.2 | [1] | |
| 4j | MCF-7 (Breast Carcinoma) | 26.6 | [1] | |
| Fused Pyran Derivative | 14b | A549 (Lung Carcinoma) | 0.23 ± 0.12 | [4] |
| Fused Pyran Derivative | 8c | HCT-116 (Colon Carcinoma) | 7.58 ± 1.01 | [4] |
| Fused Pyran Derivative | 6e | MCF-7 (Breast Carcinoma) | 12.46 ± 2.72 | [4] |
| Pyranone from Phoma sp. | Compound 3 | HL-60 (Leukemia) | 27.90 | [5] |
| Compound 1 | HL-60 (Leukemia) | 31.02 | [5] | |
| Compound 2 | HL-60 (Leukemia) | 34.62 | [5] | |
| Benzo[f]chromene-3-amine | 4m | MCF-7 (Breast Carcinoma) | 1.3 | [6] |
| 4n | MCF-7 (Breast Carcinoma) | 1.4 | [6] | |
| 4n | HCT-116 (Colon Carcinoma) | 1.2 | [6] | |
| Thieno[2,3-d]pyrimidine-fused Pyran | 7c (X = OCH3) | MCF-7, NCI-H460, SF-268 | High Potency | [7] |
| Reference Drug | Doxorubicin | - | Varies | [8] |
| Reference Drug | 5-Fluorouridine | HL-60 (Leukemia) | - | [5] |
| Reference Drug | Erlotinib | MCF-7 (Breast Carcinoma) | 4.16 ± 0.2 | [6] |
| HCT-116 (Colon Carcinoma) | 11.21 | [6] |
Note: Direct comparison between different studies should be made with caution due to potential variations in experimental conditions, such as incubation times and cell densities.[1]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and validation of biological activity data.[2] The following is a generalized methodology for the MTT assay, a common colorimetric method used to assess cell viability and cytotoxicity.[9]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]
Principle: In viable cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT, leading to the formation of insoluble purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.[9]
Methodology:
-
Cell Seeding:
-
Harvest cancer cells that are in the logarithmic growth phase.[1]
-
Perform a cell count using a hemocytometer or an automated cell counter to ensure cell viability is typically above 95%.[1]
-
Seed the cells into a 96-well flat-bottom microplate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[1]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1][2]
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds (e.g., this compound analogs) in dimethyl sulfoxide (B87167) (DMSO).[1]
-
Perform serial dilutions of the compounds in the culture medium to achieve a range of desired final concentrations (e.g., 0.1 to 100 µM).[2] The final DMSO concentration should not exceed 0.5% to prevent solvent-induced toxicity.[1]
-
Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.[1]
-
Include appropriate controls: a vehicle control (medium with DMSO only) and a positive control (a known cytotoxic agent like Doxorubicin).[1]
-
Incubate the plate for an additional 24 to 72 hours, depending on the specific protocol.[1][2]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations: Workflows and Pathways
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for assessing the cytotoxicity of novel compounds and the logical design of such a study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 5. Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted potent antimicrobial and antitumor oxygen-heterocyclic-based pyran analogues: synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
In Vitro Antimicrobial Properties of Pyranone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antimicrobial performance of various pyranone derivatives, supported by experimental data from multiple studies. Pyranone derivatives, a class of heterocyclic compounds, have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. This document summarizes key quantitative data, details common experimental protocols, and visualizes a proposed mechanism of action to inform further research and development in this area.
Data Presentation: Comparative Antimicrobial Activity
The antimicrobial efficacy of different pyranone derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for various pyranone derivatives against a selection of Gram-positive and Gram-negative bacteria, as well as fungi.
| Pyranone Derivative Class | Specific Derivative(s) | Target Microorganism | MIC (µg/mL) | Reference |
| Styrylpyrones | Synthesized from methyl acetoacetate | Staphylococcus aureus | 625 | [1] |
| Pseudomonas aeruginosa | 625 | [1] | ||
| Candida albicans | 625 | [1] | ||
| Naphtho-γ-pyrones | Isolated from fungi | Escherichia coli | 4.3–50 | [1] |
| Pseudomonas aeruginosa | 4.3–50 | [1] | ||
| Enterococcus faecalis | 4.3–50 | [1] | ||
| Amide Derivatives of Pyran-4(1H)-one | Compounds 6 and 9 | Staphylococcus aureus | Not specified, but best inhibitory activity | [2] |
| Pyrano[4,3-b]pyran Derivatives | Bearing a 2-thiophenoxyquinoline nucleus | Bacillus subtilis | Active | [3] |
| Clostridium tetani | Active | [3] | ||
| Candida albicans | Active | [3] | ||
| Dihydroxymethyl Pyranone | Isolated from Aspergillus candidus | Candida albicans | Highly active | [4] |
| Pyrano[2,3-c] pyrazole (B372694) Derivatives | Compound 5c | Escherichia coli | 6.25 | [5] |
| Klebsiella pneumoniae | 6.25 | [5] | ||
| Listeria monocytogenes | 50 | [5] | ||
| Naphtho-α-Pyranone | Talaroderxine C | Bacillus subtilis | 0.52 | [6] |
| Staphylococcus aureus | 66.6 | [6] | ||
| Pseudopyronines | Pseudopyronine A | Staphylococcus aureus | 6.25 | [7] |
| Pseudopyronine B | Staphylococcus aureus | 0.156 | [7] | |
| Pseudopyronine C | Staphylococcus aureus | 0.39 | [7] | |
| Spiro-4H-pyran Derivatives | Compound 5d | Staphylococcus aureus | 32 | [8] |
| Streptococcus pyogenes | 64 | [8] |
Experimental Protocols
The following section details a standardized methodology for determining the Minimum Inhibitory Concentration (MIC) of pyranone derivatives, based on the widely used broth microdilution method.[2][3][4][7]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for assessing the in vitro antimicrobial activity of a compound.
1. Preparation of Microbial Inoculum:
-
Bacterial and fungal strains are cultured on appropriate agar (B569324) media (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Colonies are then suspended in a sterile broth (e.g., Mueller-Hinton Broth, RPMI-1640) to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.
-
The suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Test Compounds:
-
The pyranone derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.
-
A series of two-fold serial dilutions of the stock solution are prepared in the appropriate broth medium in 96-well microtiter plates.
3. Incubation:
-
The standardized microbial inoculum is added to each well of the microtiter plate containing the serially diluted compounds.
-
Positive control wells (containing medium and inoculum) and negative control wells (containing medium only) are included.
-
The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 30-35°C for 24-48 hours for fungi.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the pyranone derivative that completely inhibits visible growth of the microorganism.
-
Growth can be assessed visually or by using a growth indicator dye such as resazurin (B115843) or by measuring the optical density at 600 nm.
Mandatory Visualization
The following diagrams illustrate a key antimicrobial mechanism of action for certain pyranone derivatives and a typical experimental workflow for their evaluation.
Caption: Inhibition of Bacterial Fatty Acid Synthesis by Pyranone Derivatives.
Caption: Experimental Workflow for MIC Determination of Pyranone Derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Pyridone derivatives as new inhibitors of bacterial enoyl-ACP reductase FabI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial and Anti-Biofilm Activity of Pyrones from a Pseudomonas mosselii Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyranone Synthesis: Conventional Heating vs. Microwave Irradiation
For researchers and professionals in drug development and organic synthesis, the efficiency and outcome of chemical reactions are paramount. The synthesis of pyranones, a class of heterocyclic compounds with significant biological activities, is a key area of interest. This guide provides an objective comparison of two primary heating methods employed in their synthesis: conventional heating and microwave irradiation. This analysis is supported by experimental data to inform the selection of the most appropriate method for specific research needs.
Performance Comparison: A Quantitative Overview
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique that often presents significant advantages over traditional heating methods. The primary benefits observed in pyranone synthesis are a dramatic reduction in reaction times and an improvement in product yields.[1][2]
The following table summarizes the comparative performance of conventional heating and microwave irradiation in the synthesis of a series of pyrano[4,3-b]pyran-5-one derivatives.
| Product | Conventional Heating | Microwave Irradiation |
| Time (h) | Yield (%) | |
| 4a | 5 | 62 |
| 4b | 5 | 65 |
| 4c | 5 | 68 |
| 4d | 6 | 60 |
| 4e | 6 | 63 |
| 4f | 4 | 70 |
| 4g | 4 | 67 |
| 4h | 5 | 64 |
| 4i | 3 | 70 |
| 4j | 3 | 68 |
| 4k | 4 | 65 |
| 4l | 4 | 62 |
| 4m | 5 | 66 |
| 4n | 6 | 61 |
| 6a | 5 | 63 |
| 6b | 5 | 66 |
| 6c | 4 | 69 |
| 6d | 4 | 65 |
Data sourced from a study on the multicomponent domino cyclisation reaction to form pyrano[4,3-b]pyran-5-one derivatives.[3][4]
As the data clearly indicates, microwave irradiation consistently affords higher yields in significantly shorter reaction times across a range of substrates.[3][4] This acceleration is attributed to the efficient and direct heating of the reaction mixture by microwave energy, which interacts with polar molecules to generate heat rapidly and uniformly.[5]
Experimental Protocols
To provide a practical context for the data presented, detailed methodologies for the synthesis of a representative pyranone derivative (4i in the table) are provided below for both heating methods.
Conventional Heating Method
Synthesis of 7-methyl-2-(methylamino)-3-nitro-4-(p-tolyl)-4H,5H-pyrano[4,3-b]pyran-5-one (4i)
-
A mixture of 4-methylbenzaldehyde (B123495) (0.5 mmol, 0.060 g), 4-hydroxy-6-methyl-2-pyrone (B586867) (0.5 mmol, 0.063 g), N-methyl-1-(methylthio)-2-nitroethenamine (0.5 mmol, 0.074 g), and ammonium (B1175870) acetate (B1210297) (0.1 mmol, 0.0077 g) in ethanol (B145695) (10 mL) is placed in a round-bottom flask.[4]
-
The flask is equipped with a reflux condenser and the mixture is heated to reflux with stirring for 3 hours.[4]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).[5]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the pure product.[4]
Microwave Irradiation Method
Synthesis of 7-methyl-2-(methylamino)-3-nitro-4-(p-tolyl)-4H,5H-pyrano[4,3-b]pyran-5-one (4i)
-
In a microwave process vial, 4-methylbenzaldehyde (0.5 mmol, 0.060 g), 4-hydroxy-6-methyl-2-pyrone (0.5 mmol, 0.063 g), N-methyl-1-(methylthio)-2-nitroethenamine (0.5 mmol, 0.074 g), and ammonium acetate (0.1 mmol, 0.0077 g) are combined in ethanol (10 mL).[4]
-
The vial is sealed and placed in a microwave reactor.[1]
-
The reaction mixture is irradiated at a power of 200W for 3 minutes.[3]
-
After irradiation, the vessel is cooled to room temperature.[1]
-
The precipitate is collected by filtration, washed with cold ethanol, and dried to yield the final product.[4]
Visualizing the Process: Experimental Workflows
To further clarify the procedural differences, the following diagrams illustrate the workflows for both conventional and microwave-assisted pyranone synthesis.
Caption: Conventional Heating Workflow for Pyranone Synthesis.
Caption: Microwave Irradiation Workflow for Pyranone Synthesis.
References
Safety Operating Guide
Proper Disposal of δ-Valerolactone (3,4-Dihydro-2H-pyran-2-one)
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential safety and logistical information for the proper disposal of δ-Valerolactone (also known as Tetrahydro-2H-pyran-2-one), a common laboratory chemical.
Immediate Safety and Handling Precautions
Before handling δ-Valerolactone, it is crucial to be aware of its potential hazards. It is known to cause serious eye damage.[1][2][3][4][5] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are required.[6]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1][6]
-
Skin Protection: A chemical apron or other protective clothing should be worn.[6]
-
Respiratory Protection: If working in an area with insufficient ventilation where vapors or mists may be generated, use a NIOSH/MSHA approved respirator.[6]
Facilities that store or use this material should be equipped with an eyewash station and a safety shower.[6]
Spill and Leak Containment
In the event of a spill, the following steps should be taken:
-
Ventilate the area.
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.[6]
-
Collect the absorbed material and place it into a suitable, closed container for disposal.[6]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for δ-Valerolactone.
| Property | Value |
| Flash Point | 112 °C (233.6 °F)[6] |
| Autoignition Temperature | 390 °C (734 °F)[6] |
| Explosion Limits | Lower: 1.70% by volume, Upper: 9.00% by volume[6] |
| pH | 3 – 4 (500 g/L at 20°C)[2] |
Disposal Procedures
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[6] It is essential to consult and comply with all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[6]
General Disposal Guidelines:
-
Dispose of the contents and container in accordance with the licensed collector's sorting instructions.[2]
-
Contaminated packaging should be handled in the same manner as the substance itself.[1]
-
Waste should be separated into categories that can be managed separately by local or national waste management facilities.[1]
The following diagram outlines the logical workflow for the proper disposal of δ-Valerolactone.
Caption: Disposal Workflow for δ-Valerolactone.
References
Essential Safety and Operational Guide for Handling 3,4-Dihydro-2H-pyran-2-one
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for 3,4-Dihydro-2H-pyran-2-one, tailored for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Summary
Based on its structural analog, delta-valerolactone, this compound should be handled with caution. The primary anticipated hazards include serious eye damage and potential skin irritation.
Signal Word: Danger
Primary Hazard Statements:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure risk. The following table outlines the recommended PPE for various activities involving this compound.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Handling Small Quantities (e.g., milligram scale) | Eyes: Safety glasses with side shields or chemical safety goggles. Hands: Nitrile or other chemical-resistant gloves. Body: Standard laboratory coat. |
| Handling Large Quantities (e.g., gram scale or greater) | Eyes: Chemical safety goggles and a face shield. Hands: Double-gloving with chemical-resistant gloves (e.g., nitrile). Body: Chemical-resistant lab coat or apron over a standard lab coat. Respiratory: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
| Emergency (e.g., Spill or Exposure) | Eyes: Chemical safety goggles and a face shield. Hands: Heavy-duty, chemical-resistant gloves. Body: Chemical-resistant suit or coveralls. Respiratory: Self-contained breathing apparatus (SCBA) may be required depending on the scale and nature of the spill. |
Operational Plan: Step-by-Step Handling and Disposal
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Preparation:
-
Ensure the work area is well-ventilated; a chemical fume hood is highly recommended.
-
Assemble all necessary equipment and reagents.
-
Verify that an eyewash station and safety shower are readily accessible.[3]
-
Don the appropriate PPE as detailed in the table above.
-
Have a spill kit readily available.
Handling:
-
When weighing the compound, do so in a manner that avoids the generation of dust or aerosols.
-
If preparing solutions, slowly add the compound to the solvent.
-
Avoid all direct contact with the skin, eyes, and clothing.[3]
-
Keep containers tightly closed when not in use.[3]
Post-Handling:
-
Thoroughly decontaminate the work area and any equipment used.
-
Remove PPE in the correct sequence to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
Disposal Plan: All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect unused or expired compounds and any grossly contaminated disposable items (e.g., weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material with a secure lid.
-
Liquid Waste (Solutions): Dispose of the entire solution as hazardous waste. Collect liquid waste in a sealable, chemical-resistant container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[3]
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Visual Safety Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
